N-5-Carboxypentyl-deoxymannojirimycin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNVTDIFZTZBJY-CNVPUSNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of N-5-Carboxypentyl-1-deoxymannojirimycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-5-Carboxypentyl-1-deoxymannojirimycin is an iminosugar derivative anticipated to function as a specific inhibitor of enzymes involved in the N-linked glycosylation pathway. As a derivative of 1-deoxymannojirimycin (DMJ), its mechanism of action is predicated on the competitive inhibition of Golgi α-mannosidase I, a critical enzyme in the maturation of N-glycans. This inhibition leads to a halt in the trimming of mannose residues from high-mannose N-glycans, resulting in an accumulation of these structures and preventing the formation of complex and hybrid N-glycans. This guide provides a detailed examination of this mechanism, the broader context of the N-linked glycosylation pathway, and generalized experimental protocols for characterizing such inhibitors. While specific quantitative kinetic data for N-5-Carboxypentyl-1-deoxymannojirimycin is not extensively documented in publicly available literature, this document extrapolates its function based on the well-characterized parent compound, DMJ.
Introduction to N-linked Glycosylation
N-linked glycosylation is a pivotal post-translational modification essential for the proper folding, stability, trafficking, and function of a vast number of eukaryotic proteins. The process begins in the endoplasmic reticulum (ER) with the co-translational transfer of a large, pre-assembled oligosaccharide precursor (Glc₃Man₉GlcNAc₂) to asparagine residues within the consensus sequence Asn-X-Ser/Thr of nascent polypeptide chains.
Following this transfer, the glycan undergoes extensive processing, or "trimming," by a series of glycosidases in the ER and Golgi apparatus. This maturation pathway is crucial for protein quality control and for generating the diverse array of glycan structures required for cellular function. Key enzymes in this pathway include glucosidases I and II in the ER, and a series of mannosidases and glycosyltransferases in the ER and Golgi complex.
Core Mechanism of Action: Inhibition of Golgi α-Mannosidase I
N-5-Carboxypentyl-1-deoxymannojirimycin, by virtue of its 1-deoxymannojirimycin core, is a structural mimic of mannose. This structural similarity allows it to act as a competitive inhibitor of Golgi α-mannosidase I.
-
Target Enzyme: The primary target is Golgi α-mannosidase I (Man I), a key enzyme in the cis-Golgi that catalyzes the removal of α-1,2-linked mannose residues from high-mannose oligosaccharides (Man₉GlcNAc₂ to Man₅GlcNAc₂). The action of this enzyme is a prerequisite for the subsequent steps that lead to the formation of complex and hybrid N-glycans.[1]
-
Inhibitory Action: As a competitive inhibitor, N-5-Carboxypentyl-1-deoxymannojirimycin binds to the active site of Golgi α-mannosidase I, preventing the binding of the natural high-mannose glycoprotein substrate. This inhibition is reversible.
-
Cellular Consequence: The inhibition of mannosidase I effectively arrests the N-glycan processing pathway. This results in the accumulation of glycoproteins bearing high-mannose type N-glycans (specifically Man₉GlcNAc₂ and Man₈GlcNAc₂) and prevents the synthesis of mature complex-type oligosaccharides.[1] This alteration of the cell surface and secreted glycoproteome can have profound effects on cellular processes such as cell-cell recognition, signaling, and metastasis.
The N-linked glycosylation pathway and the site of inhibition are illustrated below.
Figure 1: N-Linked Glycosylation Pathway and Point of Inhibition.
Quantitative Data on Related Iminosugar Inhibitors
Specific kinetic data for N-5-Carboxypentyl-1-deoxymannojirimycin is sparse. However, data from its parent compound and the analogous deoxynojirimycin derivative provide context for its expected activity and specificity.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Comments |
| 1-Deoxymannojirimycin (DMJ) | Golgi α-Mannosidase I | Potent inhibitor | Parent compound; prevents trimming of high-mannose N-glycans.[1] |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase I | ~2.1 µM | Parent compound of the "nojirimycin" series; inhibits glucose removal.[2] |
| N-5-Carboxypentyl-1-deoxynojirimycin | α-Glucosidase I | ~0.45 µM | Demonstrates that the N-5-carboxypentyl group can enhance binding affinity.[2] |
Detailed Experimental Protocols
Protocol for Determining Enzyme Inhibition Kinetics (General)
This protocol outlines a standard procedure for determining the inhibition constant (Ki) of a competitive inhibitor using a spectrophotometric assay.
Materials:
-
Purified Golgi α-mannosidase I
-
Substrate: p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
Inhibitor: N-5-Carboxypentyl-1-deoxymannojirimycin
-
Assay Buffer: e.g., 50 mM MES, pH 6.5, with 1 mg/mL BSA
-
Stop Solution: e.g., 0.5 M Sodium Carbonate
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Prepare a range of substrate concentrations (e.g., 0.25x to 10x the known Km of the enzyme for pNPM) in Assay Buffer.
-
Prepare a working solution of Golgi α-mannosidase I in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of enzyme solution to each well.
-
Add a volume of each inhibitor dilution to the appropriate wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at the desired temperature (e.g., 37°C).
-
-
Start the Reaction:
-
Initiate the reaction by adding a volume of the substrate solution to each well.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the Stop Solution. This will also develop the yellow color of the p-nitrophenolate product.
-
-
Data Acquisition:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Convert absorbance values to the concentration of product formed using a standard curve.
-
Calculate the initial reaction velocity (v) for each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis.
-
Determine the apparent Km (Km_app) from the x-intercept of each inhibitor concentration line.
-
Calculate the Ki by plotting Km_app versus inhibitor concentration ([I]). The x-intercept of this secondary plot will be -Ki.
-
Figure 2: Logical relationship of competitive enzyme inhibition.
Protocol for Analyzing N-Glycan Processing in Cultured Cells
This protocol uses Endoglycosidase H (Endo H) sensitivity to determine if N-glycan processing has been inhibited in cells. High-mannose glycans (found in the ER) are sensitive to Endo H, while complex glycans (processed in the Golgi) are resistant.
Materials:
-
Cultured cells expressing a glycoprotein of interest
-
Cell culture medium
-
N-5-Carboxypentyl-1-deoxymannojirimycin
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Endoglycosidase H (Endo H) and corresponding reaction buffer
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
Western blot equipment and reagents
-
Primary antibody against the glycoprotein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with an effective concentration of N-5-Carboxypentyl-1-deoxymannojirimycin for 24-48 hours. Treat a control set with vehicle only.
-
-
Cell Lysis:
-
Wash cells with cold PBS and lyse them using Lysis Buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Endo H Digestion:
-
For both treated and control samples, set up two reactions: one with Endo H and one without (-Endo H control).
-
Take an equal amount of protein lysate (e.g., 30 µg) for each reaction.
-
Denature the protein by heating in the supplied denaturation buffer.
-
Add Endo H enzyme and reaction buffer to the appropriate tubes.
-
Incubate at 37°C for 1-2 hours.
-
-
SDS-PAGE and Western Blotting:
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the glycoprotein of interest.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
-
Detection and Interpretation:
-
Detect the signal using a chemiluminescence substrate.
-
Expected Results:
-
Control (-Endo H): A band at the mature glycoprotein's molecular weight.
-
Control (+Endo H): The band should not shift significantly, indicating resistance to Endo H (complex glycans).
-
Inhibitor-Treated (-Endo H): A band possibly at a slightly higher molecular weight due to unprocessed glycans.
-
Inhibitor-Treated (+Endo H): A significant downward shift in the band's molecular weight, indicating sensitivity to Endo H (high-mannose glycans). This confirms the inhibition of Golgi processing.
-
-
Figure 3: Experimental workflow for analyzing N-glycan processing.
Conclusion
N-5-Carboxypentyl-1-deoxymannojirimycin is a derivative of the known mannosidase inhibitor 1-deoxymannojirimycin. Its mechanism of action is centered on the competitive inhibition of Golgi α-mannosidase I, a crucial enzyme in the N-linked glycan processing pathway. By blocking this enzyme, the compound prevents the maturation of high-mannose N-glycans into complex structures, leading to an accumulation of immature glycoproteins. This makes it a valuable tool for research in glycobiology and a potential starting point for the development of therapeutics targeting glycosylation-dependent pathologies. The provided protocols offer a framework for the detailed characterization of its inhibitory properties and cellular effects.
References
N-5-Carboxypentyl-1-deoxymannojirimycin: A Technical Guide to its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-5-Carboxypentyl-1-deoxymannojirimycin (C-dNM) is a synthetic iminosugar, a derivative of 1-deoxymannojirimycin (DMJ), which belongs to the class of azasugars. These compounds are structural mimics of monosaccharides where the ring oxygen is replaced by a nitrogen atom. This structural feature allows them to act as potent and specific inhibitors of glycosidases, the enzymes responsible for the cleavage of glycosidic bonds in carbohydrates and glycoconjugates. C-dNM, in particular, has been instrumental as a tool in glycobiology research, primarily for its role as a ligand in affinity chromatography for the purification of specific glycosidases. This guide provides an in-depth overview of the biological activity, known targets, and relevant experimental methodologies associated with N-5-Carboxypentyl-1-deoxymannojirimycin and its close analogs.
Biological Activity and Primary Targets
The primary biological activity of N-5-Carboxypentyl-1-deoxymannojirimycin and related deoxymannojirimycin derivatives lies in their ability to inhibit specific mannosidases and glucosidases involved in the N-linked glycosylation pathway. This pathway is a critical post-translational modification process occurring in the endoplasmic reticulum (ER) and Golgi apparatus, essential for the proper folding, trafficking, and function of a vast number of proteins.
The main targets of deoxymannojirimycin and its derivatives are:
-
α-Glucosidases I and II: These ER-resident enzymes are responsible for the initial trimming of glucose residues from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor that is transferred en bloc to nascent polypeptide chains. Inhibition of these enzymes leads to the accumulation of glucosylated glycoproteins.
-
ER and Golgi Mannosidases: Following the removal of glucose residues, various mannosidases sequentially trim mannose residues, a crucial step for the maturation of N-glycans into complex or hybrid structures. Deoxymannojirimycin analogs can inhibit specific mannosidases in this processing cascade.
By inhibiting these key enzymes, N-5-Carboxypentyl-1-deoxymannojirimycin and its congeners can induce misfolding of glycoproteins, leading to their retention in the ER and subsequent degradation through the ER-associated degradation (ERAD) pathway. This mechanism underlies the observed antiviral and potential anticancer activities of some iminosugars.
Quantitative Data on Inhibitory Activity
Specific quantitative data on the inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for N-5-Carboxypentyl-1-deoxymannojirimycin against a broad panel of glycosidases is not extensively available in the public literature. However, data from closely related compounds provide insight into its potential inhibitory profile.
| Compound | Enzyme Target | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
| N-5-Carboxypentyl-1-deoxynojirimycin | Glucosidase II | app. Kᵢ ~32 µM | Data derived from affinity chromatography studies, specific enzyme and conditions may vary. |
| 1-Deoxymannojirimycin (DMJ) | ER α-1,2-Mannosidase I | IC₅₀ in the low µM range | General literature values, specific experimental conditions will alter the exact value. |
| N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin | Glucosidase I | Potent and selective inhibitor | Used for affinity purification, indicating strong binding. Quantitative Kᵢ value not specified.[1] |
Note: The inhibitory activity of iminosugars is highly dependent on the specific enzyme, its origin (e.g., mammalian, yeast, plant), and the assay conditions (e.g., pH, substrate concentration). The data presented should be considered as an indication of potential activity.
Signaling and Metabolic Pathways
The primary pathway affected by N-5-Carboxypentyl-1-deoxymannojirimycin is the N-linked glycosylation pathway . Inhibition of key enzymes within this pathway has significant downstream consequences on cellular processes that rely on correctly glycosylated proteins.
Caption: Inhibition of N-linked glycosylation pathway by N-5-Carboxypentyl-deoxymannojirimycin.
Experimental Protocols
α-Glucosidase Inhibition Assay (General Protocol)
This protocol describes a common method for measuring the inhibitory activity of a compound against α-glucosidase using a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
N-5-Carboxypentyl-1-deoxymannojirimycin (test inhibitor)
-
Acarbose or 1-deoxynojirimycin (positive control)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve α-glucosidase in phosphate buffer to a working concentration (e.g., 0.5 U/mL).
-
Dissolve pNPG in phosphate buffer to a working concentration (e.g., 1 mM).
-
Prepare a stock solution of N-5-Carboxypentyl-1-deoxymannojirimycin in a suitable solvent (e.g., water or buffer) and create a series of dilutions to determine the IC₅₀.
-
Prepare a similar dilution series for the positive control.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a specific volume of the enzyme solution (e.g., 50 µL) and an equal volume of the test inhibitor dilution.
-
Control Wells (No Inhibitor): Add the same volume of enzyme solution and an equal volume of the buffer (without inhibitor).
-
Blank Wells: Add the same volume of buffer and the test inhibitor dilution (without enzyme).
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the pNPG substrate solution (e.g., 50 µL) to all wells to start the reaction.
-
Incubation: Incubate the plate at the same temperature for a defined time (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as Na₂CO₃ (e.g., 100 µL), which will also develop the yellow color of the p-nitrophenol product.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculate Percentage Inhibition:
-
% Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.
-
Caption: Workflow for a typical α-glucosidase inhibition assay.
Affinity Chromatography for Glycosidase Purification
N-5-Carboxypentyl-1-deoxymannojirimycin can be coupled to a solid support (e.g., NHS-activated Sepharose) to create an affinity matrix for the purification of mannosidases and related glycosidases.
Materials:
-
NHS-activated Sepharose (or similar activated resin)
-
N-5-Carboxypentyl-1-deoxymannojirimycin
-
Coupling buffer (e.g., 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.5)
-
Wash buffer (e.g., alternating high and low pH buffers, such as acetate buffer pH 4.0 and Tris buffer pH 8.5, both containing 0.5 M NaCl)
-
Binding/Equilibration buffer (e.g., phosphate or Tris buffer at a pH optimal for enzyme binding, containing appropriate detergents if purifying membrane proteins)
-
Elution buffer (e.g., a buffer containing a competitive inhibitor like 1-deoxymannojirimycin or a high concentration of a substrate analog, or a low pH buffer)
-
Crude protein extract containing the target glycosidase
Procedure:
-
Ligand Coupling:
-
Wash the NHS-activated Sepharose with ice-cold 1 mM HCl to remove preserving agents.
-
Dissolve N-5-Carboxypentyl-1-deoxymannojirimycin in the coupling buffer and immediately mix with the washed resin.
-
Incubate the mixture with gentle agitation for a specified time (e.g., 1-4 hours at room temperature or overnight at 4°C).
-
-
Blocking Unreacted Groups:
-
Wash the resin to remove excess ligand.
-
Add the blocking buffer and incubate for a sufficient time (e.g., 2 hours) to block any remaining active groups on the resin.
-
-
Washing the Resin:
-
Wash the resin with several cycles of alternating high and low pH wash buffers to remove non-covalently bound molecules.
-
Finally, wash with the binding/equilibration buffer.
-
-
Column Packing and Equilibration:
-
Pack the affinity resin into a chromatography column.
-
Equilibrate the column by washing with several column volumes of the binding/equilibration buffer.
-
-
Sample Application:
-
Apply the crude protein extract to the column at a controlled flow rate to allow for binding of the target glycosidase.
-
-
Washing:
-
Wash the column with the binding/equilibration buffer until the absorbance of the flow-through at 280 nm returns to baseline, indicating that all unbound proteins have been removed.
-
-
Elution:
-
Elute the bound glycosidase using the elution buffer. Collect fractions and monitor the protein content (A₂₈₀) and enzyme activity.
-
-
Regeneration:
-
Regenerate the column by washing with high and low salt and/or different pH buffers, and finally store in a suitable buffer containing a bacteriostatic agent.
-
Caption: Workflow for glycosidase purification using affinity chromatography.
Conclusion
N-5-Carboxypentyl-1-deoxymannojirimycin is a valuable chemical tool for the study of glycobiology. Its primary utility lies in its application as a specific ligand for the affinity purification of glycosidases involved in the N-linked glycosylation pathway. While its direct inhibitory activity is less characterized than its parent compound, 1-deoxymannojirimycin, it serves as a crucial reagent for isolating and studying the enzymes that are its primary biological targets. The experimental protocols provided herein offer a foundation for researchers to utilize this and similar compounds in their investigations of the complex and vital processes of glycoprotein synthesis and function. Further research is warranted to fully elucidate the inhibitory profile of N-5-Carboxypentyl-1-deoxymannojirimycin against a wider range of glycosidases to expand its application in drug development and glycobiology research.
References
An In-Depth Technical Guide to N-5-Carboxypentyl-deoxymannojirimycin: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-5-Carboxypentyl-deoxymannojirimycin (N-5-CP-DMJ), a pivotal tool in glycobiology and drug discovery. This document details its synthesis, chemical properties, and its significant role as an inhibitor of key enzymes in the N-linked glycosylation pathway.
Chemical Properties and Data
This compound is a synthetic derivative of deoxymannojirimycin, an iminosugar. The addition of the N-5-carboxypentyl group facilitates its use in various biochemical applications, most notably as a ligand for affinity chromatography.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃NO₆ | - |
| Molecular Weight | 277.31 g/mol | - |
| CAS Number | 104154-10-1 | - |
| Appearance | White crystalline solid | - |
| Storage | Temperature-sensitive, store at -20°C | - |
Synthesis of this compound
A high-yield synthesis of this compound can be achieved through the reductive amination of deoxymannojirimycin. The following protocol is adapted from the method described by Bernotas and Ganem (1990) for the synthesis of N-carboxypentyl derivatives of iminoalditols.[1]
Experimental Protocol: Synthesis
Materials:
-
1-Deoxymannojirimycin
-
Methyl 5-formylvalerate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
5% Hydrochloric acid (HCl)
-
Dowex 50 (H⁺ form) resin
-
Pyridine
Procedure:
-
Reductive Amination:
-
Dissolve 1-deoxymannojirimycin in methanol.
-
Add a slight excess of methyl 5-formylvalerate to the solution.
-
Introduce sodium cyanoborohydride to the mixture portion-wise while maintaining a neutral pH.
-
Stir the reaction mixture at room temperature overnight.
-
-
Hydrolysis:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add 5% aqueous hydrochloric acid to the residue.
-
Heat the mixture to reflux for 4 hours to hydrolyze the methyl ester.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Apply the solution to a Dowex 50 (H⁺ form) column.
-
Wash the column with water to remove unreacted starting materials and byproducts.
-
Elute the this compound from the resin using a gradient of aqueous pyridine.
-
Combine the fractions containing the product and concentrate under reduced pressure to yield the purified this compound.
-
Caption: Synthetic workflow for this compound.
Biological Activity and Chemical Properties
This compound functions as an inhibitor of α-mannosidase I, an enzyme crucial for the processing of N-linked oligosaccharides in the endoplasmic reticulum. This inhibition blocks the trimming of mannose residues from high-mannose N-glycans, leading to the accumulation of glycoproteins with unprocessed Man₉GlcNAc₂ structures.
Interestingly, the parent compound, deoxymannojirimycin, has been shown to be a more potent inhibitor of α-L-fucosidase than of α-D-mannosidase, suggesting a broader inhibitory spectrum for this class of compounds.[2]
Inhibitory Activity Data
| Compound | Target Enzyme | Kᵢ Value | IC₅₀ Value | Source |
| 1-Deoxymannojirimycin | α-L-Fucosidase (Human Liver) | 1 x 10⁻⁸ M | - | [2] |
| 1-Deoxymannojirimycin | α-Mannosidase I | - | 150 µM (in intact cells) | [3] |
N-Linked Glycosylation Pathway Inhibition
The diagram below illustrates the N-linked glycosylation pathway and the point of inhibition by deoxymannojirimycin and its derivatives.
Caption: Inhibition of α-mannosidase I in the N-linked glycosylation pathway.
Applications in Research
The primary application of this compound is in the purification of mannosidases and other mannose-binding proteins through affinity chromatography. The carboxypentyl linker allows for its covalent attachment to a solid support, such as Sepharose beads.
Experimental Protocol: Affinity Chromatography for Mannosidase Purification
This protocol provides a general guideline for the purification of α-mannosidase using a this compound-coupled affinity column.
Materials:
-
This compound-Sepharose affinity resin
-
Crude protein extract containing α-mannosidase
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing 150 mM NaCl)
-
Elution Buffer (e.g., Binding Buffer containing a high concentration of a competitive inhibitor like α-methylmannopyranoside or a change in pH)
-
Chromatography column
Procedure:
-
Column Preparation:
-
Pack the chromatography column with the this compound-Sepharose resin.
-
Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
-
Sample Application:
-
Load the crude protein extract onto the equilibrated column at a flow rate that allows for efficient binding.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound α-mannosidase from the column using the Elution Buffer.
-
Collect fractions and monitor the protein content and enzyme activity of each fraction.
-
-
Regeneration:
-
Regenerate the column by washing with a high salt buffer followed by re-equilibration with the Binding Buffer for future use.
-
Caption: Workflow for mannosidase purification via affinity chromatography.
Experimental Protocol: α-Mannosidase Inhibition Assay
This colorimetric assay is used to determine the inhibitory activity of compounds like this compound against α-mannosidase. The assay measures the cleavage of the chromogenic substrate, p-nitrophenyl-α-D-mannopyranoside (pNPM), which releases p-nitrophenol, a yellow product that can be quantified spectrophotometrically.
Materials:
-
α-Mannosidase (e.g., from Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM) solution
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
This compound (or other test inhibitors)
-
Stop Solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-mannosidase in Assay Buffer.
-
Prepare a stock solution of pNPM in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 50 µL of Assay Buffer.
-
Control wells (no inhibitor): 40 µL of Assay Buffer + 10 µL of enzyme solution.
-
Inhibitor wells: 40 µL of the respective inhibitor dilution + 10 µL of enzyme solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of the pNPM substrate solution to all wells to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination:
-
Add 100 µL of Stop Solution to all wells.
-
-
Measurement:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Conclusion
This compound is an indispensable tool for researchers in glycobiology and related fields. Its specific inhibition of α-mannosidase I allows for the detailed study of the N-linked glycosylation pathway and its role in cellular processes. Furthermore, its utility as a ligand for affinity chromatography provides a robust method for the purification of mannosidases, facilitating further enzymatic and structural studies. This guide provides the essential information and protocols for the effective synthesis and application of this important chemical probe.
References
- 1. Easy assembly of ligands for glycosidase affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The use of 1-deoxymannojirimycin to evaluate the role of various alpha-mannosidases in oligosaccharide processing in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-5-Carboxypentyl-deoxymannojirimycin: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-5-Carboxypentyl-deoxymannojirimycin (N-5-CP-DMJ) is a synthetic iminosugar that serves as a valuable tool in glycobiology and drug discovery. Its structure, mimicking that of mannose, allows it to act as a competitive inhibitor of mannosidases, enzymes crucial for the processing of N-linked glycoproteins. This technical guide provides a comprehensive overview of N-5-CP-DMJ, including its molecular structure, a detailed synthesis protocol, and its primary application in the affinity purification of mannosidases. Furthermore, it delves into the biological context of its inhibitory action on the N-linked glycoprotein processing pathway.
Molecular Structure and Chemical Properties
This compound is a derivative of 1-deoxymannojirimycin (DMJ), a natural iminosugar. The addition of a 5-carboxypentyl group to the nitrogen atom of the piperidine ring enhances its utility as a ligand for affinity chromatography by providing a spacer arm and a carboxyl group for covalent attachment to a solid support.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₃NO₆ | [1] |
| Molecular Weight | 277.31 g/mol | [1] |
| CAS Number | 104154-10-1 | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Storage Conditions | Store at -20°C for long-term storage | |
| SMILES | C1--INVALID-LINK--O)CO)O)O">C@HO | |
| InChI | InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9-,11-,12-/m1/s1 |
Synthesis of this compound
A high-yield synthesis of this compound can be achieved through reductive amination of 1-deoxymannojirimycin with methyl 5-formylvalerate, followed by acidic hydrolysis of the resulting amino ester.[2]
Experimental Protocol
Materials:
-
1-deoxymannojirimycin (DMJ)
-
Methyl 5-formylvalerate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Dowex 50 (H⁺ form) resin
-
Triethylamine
-
Deionized water
Procedure:
-
Reductive Amination:
-
Dissolve 1-deoxymannojirimycin (1.0 eq) and methyl 5-formylvalerate (1.2 eq) in methanol.
-
Adjust the pH of the solution to neutral (pH 7) using a suitable buffer or by careful addition of a weak acid or base if necessary.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Once the reaction is complete, quench the reaction by adding a few drops of acetic acid.
-
Evaporate the solvent under reduced pressure to obtain the crude amino ester.
-
-
Hydrolysis:
-
Dissolve the crude amino ester in a 5% aqueous solution of hydrochloric acid.
-
Heat the solution at reflux for 4 hours to hydrolyze the methyl ester.
-
Monitor the hydrolysis by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature.
-
-
Purification:
-
Apply the cooled solution to a column packed with Dowex 50 (H⁺ form) resin.
-
Wash the column extensively with deionized water to remove unreacted reagents and byproducts.
-
Elute the desired this compound from the resin using an aqueous solution of triethylamine (e.g., 2% triethylamine in water).
-
Collect the fractions containing the product and monitor by TLC.
-
Combine the product-containing fractions and lyophilize to obtain the final product as a white solid. The overall yield for this two-step process is approximately 97%.[2]
-
Application in Affinity Chromatography
The primary application of this compound is as a ligand for the preparation of an affinity resin for the purification of mannosidases, particularly Man9 mannosidase.[1] This enzyme is involved in the post-translational processing of N-linked glycoproteins.[1]
Preparation of the Affinity Resin
Materials:
-
This compound
-
6-aminohexyl Sepharose 4B (or a similar activated support)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Coupling buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Washing buffer (e.g., phosphate-buffered saline, PBS)
-
Blocking solution (e.g., 1 M ethanolamine, pH 8.0)
Procedure:
-
Activation of the Resin:
-
Wash the 6-aminohexyl Sepharose 4B resin with the coupling buffer.
-
-
Ligand Coupling:
-
Dissolve this compound, EDC, and NHS in the coupling buffer.
-
Add the activated resin to this solution and incubate with gentle agitation at room temperature for 4-6 hours or overnight at 4°C.
-
-
Blocking of Unreacted Sites:
-
Wash the resin with the coupling buffer to remove unreacted ligand and coupling reagents.
-
Resuspend the resin in the blocking solution and incubate for 1-2 hours at room temperature to block any remaining active sites.
-
-
Final Washing and Storage:
-
Wash the resin extensively with PBS to remove the blocking agent.
-
The affinity resin is now ready for use or can be stored in PBS with a preservative (e.g., 0.02% sodium azide) at 4°C.
-
Purification of Mannosidase
Procedure:
-
Column Preparation: Pack the prepared affinity resin into a chromatography column and equilibrate with a suitable binding buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing 150 mM NaCl).
-
Sample Loading: Apply the crude enzyme extract containing the mannosidase to the equilibrated column.
-
Washing: Wash the column with several column volumes of the binding buffer to remove unbound proteins.
-
Elution: Elute the bound mannosidase using a competitive inhibitor (e.g., a high concentration of mannose or deoxymannojirimycin in the binding buffer) or by changing the pH of the elution buffer.
-
Analysis: Analyze the collected fractions for mannosidase activity and protein content to determine the purity and yield of the purified enzyme.
Biological Context: Inhibition of N-Linked Glycoprotein Processing
This compound, like its parent compound deoxymannojirimycin, functions by inhibiting specific mannosidases involved in the trimming of the oligosaccharide precursor during the biosynthesis of N-linked glycoproteins in the endoplasmic reticulum (ER) and Golgi apparatus.[3]
The N-linked glycosylation pathway is a critical cellular process for the proper folding, trafficking, and function of many proteins.[3] Inhibition of mannosidases by N-5-CP-DMJ can lead to the accumulation of glycoproteins with unprocessed high-mannose oligosaccharide chains, which can be a valuable tool for studying the roles of specific glycan structures in various biological processes.
Below is a diagram illustrating the N-linked glycoprotein processing pathway and the point of inhibition by mannosidase inhibitors like this compound.
Figure 1. N-Linked Glycoprotein Processing Pathway and Inhibition by N-5-CP-DMJ.
Conclusion
This compound is a well-characterized and versatile tool for researchers in glycobiology and related fields. Its defined chemical structure and properties, coupled with a reliable synthesis protocol, make it accessible for laboratory preparation. Its primary utility lies in its application as an affinity ligand for the specific purification of mannosidases, enabling detailed studies of these important enzymes. Furthermore, its role as a mannosidase inhibitor provides a means to investigate the functional consequences of altered N-linked glycoprotein processing, contributing to a deeper understanding of the roles of glycans in health and disease. This guide provides the foundational technical information required for the effective synthesis and application of this valuable biochemical reagent.
References
- 1. Structural and mechanistic insight into N-glycan processing by endo-α-mannosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Easy assembly of ligands for glycosidase affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosidase inhibitors: inhibitors of N-linked oligosaccharide processing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-5-Carboxypentyl-deoxymannojirimycin in Glycobiology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-5-Carboxypentyl-deoxymannojirimycin (C-PMDM) and its parent compound, 1-deoxymannojirimycin (DMJ), are pivotal tools in the field of glycobiology. As potent inhibitors of α-mannosidases, particularly Golgi α-mannosidase I, they serve as critical probes for elucidating the intricate roles of N-linked glycosylation in fundamental cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of these inhibitors, their applications in research, detailed experimental protocols, and their impact on cellular signaling pathways, with a focus on protein quality control and the unfolded protein response.
Introduction: The Significance of N-linked Glycosylation
N-linked glycosylation is a fundamental post-translational modification where an oligosaccharide chain, or glycan, is attached to an asparagine residue of a nascent polypeptide chain. This process, commencing in the endoplasmic reticulum (ER) and continuing in the Golgi apparatus, is crucial for the proper folding, stability, trafficking, and function of a vast number of proteins. The precise trimming and elaboration of the initial Glc₃Man₉GlcNAc₂ oligosaccharide precursor by a series of glycosidases and glycosyltransferases determine the final structure of the N-glycan, which can be of the high-mannose, complex, or hybrid type.
This compound: A Tool for Glycobiology
This compound is a synthetic derivative of 1-deoxymannojirimycin, a naturally occurring iminosugar. The key structural feature of C-PMDM is the addition of a five-carbon carboxylic acid chain to the nitrogen atom of the deoxymannojirimycin core. This modification provides a functional handle for immobilization onto a solid support, making it an invaluable ligand for affinity chromatography to purify mannosidases and other mannose-binding proteins.[1]
Mechanism of Action
Both C-PMDM and DMJ are potent and specific inhibitors of class I α-1,2-mannosidases. These enzymes are responsible for the initial trimming of mannose residues from the high-mannose N-glycan precursor in the ER and Golgi apparatus. By mimicking the mannose substrate, these inhibitors competitively bind to the active site of α-mannosidase I, preventing the conversion of high-mannose oligosaccharides into complex and hybrid N-glycans. This inhibition leads to the accumulation of glycoproteins with unprocessed, high-mannose N-glycans.[2]
Quantitative Data on Related Mannosidase Inhibitors
| Inhibitor | Enzyme | Source | Ki (µM) | IC50 (µM) | Reference(s) |
| N-5-Carboxypentyl-1-deoxynojirimycin | Glucosidase I | Pig Liver | 0.45 | - | [3] |
| 1-Deoxynojirimycin | Glucosidase I | Pig Liver | 2.1 | - | [3] |
| Swainsonine Derivative | dGMII | - | - | 0.25 | [2] |
| Deoxymannojirimycin | α-Mannosidase I | Golgi | - | - | [2] |
Impact on Cellular Signaling and Processes
The inhibition of α-mannosidase I by compounds like C-PMDM has profound effects on several interconnected cellular pathways, primarily revolving around protein quality control in the endoplasmic reticulum.
The N-Glycan Processing Pathway
The primary effect of C-PMDM is the truncation of the N-glycan processing pathway, leading to an accumulation of high-mannose structures.
References
- 1. Glycoprotein Quality Control in the Endoplasmic Reticulum | Semantic Scholar [semanticscholar.org]
- 2. The use of 1-deoxymannojirimycin to evaluate the role of various alpha-mannosidases in oligosaccharide processing in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
An In-depth Technical Guide on the Biochemical Properties of CAS number 104154-10-1 (N-5-Carboxypentyl-deoxymannojirimycin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical properties of the compound with CAS number 104154-10-1, chemically identified as N-5-Carboxypentyl-deoxymannojirimycin. This iminosugar derivative is a valuable tool in glycobiology, primarily utilized for its affinity to specific mannosidases. This document details its primary application in affinity chromatography for enzyme purification, outlines the general principles of its synthesis, and discusses the broader context of mannosidase inhibition and its implications in cellular signaling pathways. All quantitative data is presented in structured tables, and relevant experimental workflows and biological pathways are visualized using diagrams.
Core Biochemical Properties and Primary Application
This compound is a synthetic iminosugar. The core structure, 1-deoxymannojirimycin, is an analogue of the sugar mannose, where the ring oxygen is replaced by a nitrogen atom. This structural mimicry allows it to be recognized by and interact with mannose-processing enzymes, such as mannosidases. The key biochemical application of this compound is as a high-affinity ligand for the purification of Man9 mannosidase.[1] The N-linked 5-carboxypentyl group provides a spacer arm and a terminal carboxyl group for covalent attachment to a solid support, such as Sepharose resin, creating an affinity chromatography matrix.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 104154-10-1 | [1] |
| Molecular Formula | C12H23NO6 | [1] |
| Molecular Weight | 277.31 g/mol | [1] |
| Synonyms | N-(5-Carboxypentyl)-1,5-dideoxy-1,5-imino-D-mannitol | [4] |
| Physical Form | White Crystalline Solid | [1] |
Experimental Protocols
Affinity Purification of Man9 Mannosidase
The primary experimental use of this compound is in the preparation of an affinity resin for the purification of Man9 mannosidase, an enzyme involved in the post-translational processing of N-linked glycoproteins.[1]
Principle: The principle of this method relies on the specific and reversible binding of Man9 mannosidase to the immobilized this compound ligand. A crude protein extract containing the mannosidase is passed through the affinity column. The target enzyme binds to the ligand, while other proteins are washed away. The purified enzyme is then eluted by changing the buffer conditions, for example, by adding a competitive inhibitor or changing the pH.
Detailed Methodology:
-
Preparation of the Affinity Resin:
-
This compound is covalently coupled to a solid support, typically 6-aminohexyl Sepharose 4B, using a water-soluble carbodiimide such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS).[2] The carboxyl group of the ligand forms an amide bond with the primary amine groups on the activated Sepharose.
-
The unreacted active groups on the resin are then blocked, for instance, with ethanolamine.
-
The resin is washed extensively to remove any non-covalently bound ligand.
-
-
Protein Extraction:
-
A source rich in Man9 mannosidase, such as pig liver microsomes, is homogenized in a suitable buffer containing detergents (e.g., Triton X-100) to solubilize membrane-bound proteins.
-
The homogenate is centrifuged at high speed to pellet cellular debris, and the supernatant containing the solubilized proteins is collected.
-
-
Affinity Chromatography:
-
The prepared affinity resin is packed into a chromatography column and equilibrated with a binding buffer (e.g., a neutral pH buffer containing a low concentration of detergent).
-
The crude protein extract is loaded onto the column at a slow flow rate to allow for efficient binding of the mannosidase to the ligand.
-
The column is washed extensively with the binding buffer to remove unbound proteins. The protein content of the flow-through and wash fractions is monitored (e.g., by measuring absorbance at 280 nm) until it returns to baseline.
-
The bound Man9 mannosidase is eluted from the column by applying an elution buffer. Elution can be achieved by:
-
Competitive Elution: Including a high concentration of a competitive inhibitor, such as 1-deoxymannojirimycin, in the buffer.
-
pH Change: Altering the pH of the buffer to disrupt the binding interaction between the enzyme and the ligand.
-
-
Fractions are collected during elution and assayed for mannosidase activity to identify the fractions containing the purified enzyme.
-
-
Enzyme Activity Assay:
-
Mannosidase activity can be determined using a chromogenic or fluorogenic substrate, such as p-nitrophenyl-α-D-mannopyranoside.
-
The assay is typically performed at an optimal pH for the enzyme (e.g., pH 5.0).[5]
-
The reaction is initiated by adding the enzyme fraction to the substrate solution and incubated at a specific temperature (e.g., 25°C).[5]
-
The reaction is stopped after a defined time by adding a stop solution (e.g., a high pH buffer like 1 M Na2CO3) that also enhances the color of the product.[5]
-
The amount of product released (e.g., p-nitrophenol) is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).[5]
-
Synthesis of this compound
A high-yield synthesis of N-carboxypentyl derivatives of iminoalditols, including the D-manno analogue, has been developed.[2] The general strategy involves the reductive amination of 1-deoxymannojirimycin.
Methodology Overview:
-
Starting Materials: 1-deoxymannojirimycin and methyl 5-formylvalerate.
-
Reductive Amination: 1-deoxymannojirimycin is reacted with methyl 5-formylvalerate in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN), at a neutral pH. This reaction forms a secondary amine linkage between the nitrogen of the iminosugar and the pentyl chain, resulting in an amino ester.[2]
-
Hydrolysis: The resulting methyl ester is then hydrolyzed to the corresponding carboxylic acid using aqueous acid (e.g., 5% HCl). This step yields the final product, this compound.[2]
This synthetic route is reported to have a high overall yield.[2]
Biological Context: Mannosidases and Their Role in Signaling
This compound, as a derivative of a mannosidase inhibitor, is relevant to the study of biological pathways regulated by mannosidases. Mannosidases are critical enzymes in the N-glycan processing pathway, which is essential for the proper folding, trafficking, and function of many glycoproteins.
N-Glycan Processing Pathway: In the endoplasmic reticulum (ER) and Golgi apparatus, newly synthesized glycoproteins undergo a series of modifications to their N-linked glycans. Class I α-1,2-mannosidases, such as Man9 mannosidase, are responsible for trimming mannose residues from high-mannose N-glycans, a crucial step for their conversion into complex and hybrid N-glycans.
ER-Associated Degradation (ERAD): The trimming of mannose residues by ER mannosidases can serve as a signal for the quality control of glycoprotein folding. Improperly folded glycoproteins may be targeted for degradation through the ER-associated degradation (ERAD) pathway. Inhibition of mannosidases can disrupt this process.
ER Stress and Apoptosis: The accumulation of misfolded glycoproteins due to the inhibition of N-glycan processing can lead to ER stress. The specific α-1,2-mannosidase inhibitor, 1-deoxymannojirimycin, has been shown to induce ER stress in human hepatocarcinoma cells, leading to the activation of the unfolded protein response (UPR) and apoptosis.[6] This suggests that inhibitors of mannosidases could have therapeutic potential in cancer treatment.
Immune Response: The glycosylation state of cell surface proteins can influence immune cell recognition and adhesion. For instance, a decrease in the expression of the α-mannosidase MAN1C1 in endothelial cells, which leads to an increase in high-mannose N-glycans, has been linked to increased monocyte adhesion.[7] This highlights a role for mannosidase activity in regulating inflammatory responses.
Conclusion
This compound (CAS 104154-10-1) is a specialized biochemical tool with a primary, well-defined role in the affinity purification of Man9 mannosidase. Its design, incorporating a mannose mimic and a linker arm, makes it highly suitable for this application. While quantitative data on its inhibitory activity is lacking in the public domain, its structural relationship to known mannosidase inhibitors suggests it functions as a competitive inhibitor. The study of mannosidase inhibitors is a promising area of research, with potential implications for cancer therapy and the modulation of immune responses. Further characterization of the inhibitory properties of this compound and its effects on cellular signaling pathways could provide valuable insights for drug development professionals.
References
- 1. guidechem.com [guidechem.com]
- 2. Easy assembly of ligands for glycosidase affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-amino-5-deoxy-D-mannopyranose and 1,5-dideoxy-1,5-imino-D-mannitol, and inhibition of alpha- and beta-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride | 104154-10-1 | MC04524 [biosynth.com]
- 5. Hybrid Multivalent Jack Bean α-Mannosidase Inhibitors: The First Example of Gold Nanoparticles Decorated with Deoxynojirimycin Inhitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Deoxymannojirimycin, the alpha1,2-mannosidase inhibitor, induced cellular endoplasmic reticulum stress in human hepatocarcinoma cell 7721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A role for endothelial alpha-mannosidase MAN1C1 in radiation-induced immune cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
N-5-Carboxypentyl-deoxymannojirimycin: A Technical Guide to its Function as a Glycosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-5-Carboxypentyl-deoxymannojirimycin (C-DNJ) is a synthetic iminosugar, a derivative of the naturally occurring 1-deoxymannojirimycin. Its structural similarity to mannose allows it to act as a competitive inhibitor of certain glycosidases, particularly those involved in the processing of N-linked glycoproteins. The presence of the N-5-carboxypentyl side chain provides a versatile linker for immobilization, making C-DNJ an invaluable tool for the affinity purification of specific mannosidases. This technical guide provides a comprehensive overview of C-DNJ, including its synthesis, mechanism of action as a glycosidase inhibitor, and detailed experimental protocols for its application in research and drug development.
Introduction
Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. They play crucial roles in various biological processes, including digestion, lysosomal degradation, and the post-translational modification of proteins. The inhibition of specific glycosidases has emerged as a promising therapeutic strategy for a range of diseases, including diabetes, viral infections, and lysosomal storage disorders.
Iminosugars, such as deoxymannojirimycin and its derivatives, are potent and selective inhibitors of glycosidases. This compound (C-DNJ) is a synthetic analogue that has been specifically designed for use in affinity chromatography. Its primary application lies in the preparation of affinity resins for the purification of mannosidases, such as Man9 mannosidase, which is involved in the processing of N-linked glycoproteins[1].
Mechanism of Action
As an analogue of mannose, this compound acts as a competitive inhibitor of mannosidases. The protonated nitrogen atom in the piperidine ring mimics the oxonium ion transition state of the glycosidic bond cleavage reaction, leading to tight binding to the enzyme's active site.
The inhibition of specific mannosidases, particularly those in the endoplasmic reticulum (ER), can disrupt the normal processing of N-linked glycoproteins. This interference with glycan trimming can lead to the accumulation of misfolded glycoproteins, triggering the Unfolded Protein Response (UPR) and ER-associated degradation (ERAD) pathways.
Quantitative Inhibitory Data
While this compound is primarily utilized for affinity purification, its inhibitory activity is the basis for this application. Quantitative data on its inhibitory potency against various glycosidases is crucial for its effective use.
| Compound | Enzyme | Source | Inhibition Constant (Ki) | IC50 | Reference |
| This compound | α-Mannosidase | Not Specified | Data Not Available | Data Not Available | |
| 1-Deoxymannojirimycin (parent compound) | α-L-Fucosidase | Human Liver | Potent Inhibitor | Data Not Available | [2] |
| 1-Deoxymannojirimycin (parent compound) | α-D-Mannosidase | Not Specified | Less potent than against α-L-Fucosidase | Data Not Available | [2] |
Experimental Protocols
Synthesis of this compound
A high-yield synthesis of N-carboxypentyl derivatives of iminoalditols, including the D-manno analogue, can be achieved through reductive amination[3].
Materials:
-
1-Deoxymannojirimycin
-
Methyl 5-formylvalerate
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol
-
5% Hydrochloric acid (HCl)
Procedure:
-
Dissolve 1-deoxymannojirimycin in methanol.
-
Add methyl 5-formylvalerate to the solution.
-
Slowly add NaBH3CN to the reaction mixture while maintaining a neutral pH.
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Hydrolyze the resulting amino ester by refluxing with 5% aqueous HCl.
-
Purify the final product, this compound, by ion-exchange chromatography.
In Vitro α-Mannosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of C-DNJ against α-mannosidase using p-nitrophenyl-α-D-mannopyranoside as a substrate.
Materials:
-
α-Mannosidase (e.g., from Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
This compound (C-DNJ)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of C-DNJ in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer to the control wells and 50 µL of the C-DNJ dilutions to the test wells.
-
Add 50 µL of the α-mannosidase solution to all wells except the blanks. Add 50 µL of phosphate buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPM solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the C-DNJ concentration.
Affinity Purification of Mannosidase using C-DNJ Resin
This protocol outlines the procedure for purifying a mannosidase from a crude cell lysate using an affinity chromatography column with C-DNJ immobilized on a resin (e.g., AH-Sepharose 4B). A similar methodology has been successfully used for the purification of glucosidase I using a related compound[4].
Materials:
-
C-DNJ-coupled affinity resin
-
Crude cell lysate containing the target mannosidase
-
Equilibration buffer (e.g., phosphate buffer, pH 7.4)
-
Wash buffer (e.g., equilibration buffer with increased salt concentration)
-
Elution buffer (e.g., equilibration buffer containing a competitive inhibitor like mannose or a low pH buffer)
-
Neutralization buffer (if using a low pH elution buffer)
-
Chromatography column
Procedure:
-
Column Packing and Equilibration:
-
Pack the chromatography column with the C-DNJ-coupled affinity resin.
-
Equilibrate the column by washing with 5-10 column volumes of equilibration buffer.
-
-
Sample Loading:
-
Apply the crude cell lysate to the column at a slow flow rate to allow for binding of the target mannosidase.
-
-
Washing:
-
Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound mannosidase from the column using the elution buffer.
-
If using a competitive inhibitor, a concentration gradient can be applied.
-
If using a low pH buffer, collect the fractions into tubes containing neutralization buffer to preserve enzyme activity.
-
-
Analysis of Fractions:
-
Analyze the collected fractions for protein content (e.g., Bradford assay) and mannosidase activity to identify the fractions containing the purified enzyme.
-
Assess the purity of the enzyme by SDS-PAGE.
-
Signaling Pathway and Workflow Visualizations
N-Linked Glycosylation and ER Stress Pathway
Inhibition of ER-resident mannosidases by this compound can disrupt the proper folding of glycoproteins, leading to ER stress and the activation of the Unfolded Protein Response (UPR).
Caption: Inhibition of ER Mannosidase by C-DNJ disrupts N-linked glycosylation, leading to ER stress.
Affinity Chromatography Workflow
The workflow for purifying a target mannosidase using a C-DNJ-based affinity resin.
Caption: Workflow for the purification of mannosidase using C-DNJ affinity chromatography.
Conclusion
This compound is a valuable molecular tool for the study and purification of mannosidases. Its potent inhibitory activity, coupled with a functional side chain for immobilization, makes it an essential reagent for researchers in glycobiology, enzymology, and drug development. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective application of C-DNJ in a laboratory setting. Further characterization of its inhibitory profile against a wider range of glycosidases will undoubtedly expand its utility in the field.
References
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Easy assembly of ligands for glycosidase affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin, a new affinity ligand for the purification of trimming glucosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-5-Carboxypentyl-deoxymannojirimycin: Hydrochloride Salt versus Free Amine Form
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-5-Carboxypentyl-deoxymannojirimycin (N-5-CP-DMJ) is a potent inhibitor of α-mannosidases, enzymes crucial in the N-linked glycosylation pathway. This technical guide provides a comprehensive comparison of its hydrochloride salt and free amine forms, covering their synthesis, physicochemical properties, and biological activities. Detailed experimental protocols for its synthesis and use in enzyme inhibition assays are presented, alongside structured data tables for easy comparison. Visual diagrams of relevant pathways and experimental workflows are included to facilitate understanding. This document serves as a critical resource for researchers utilizing N-5-CP-DMJ in studies related to glycoprotein processing, quality control, and the development of therapeutic agents.
Introduction
N-linked glycosylation is a fundamental post-translational modification of proteins, essential for their proper folding, stability, and function. The trimming of mannose residues by α-mannosidases in the endoplasmic reticulum (ER) and Golgi apparatus is a critical step in this pathway.[1] 1-Deoxymannojirimycin (DMJ) and its derivatives are powerful tools for studying these processes due to their ability to act as competitive inhibitors of class I α-1,2-mannosidases.[2]
This compound (N-5-CP-DMJ) is a particularly valuable derivative. The carboxypentyl group provides a linker for covalent attachment to a solid support, creating an affinity resin for the purification of mannose-processing enzymes.[3][4] This compound is typically available as a hydrochloride salt or can be converted to its free amine form. The choice between these two forms can have significant implications for experimental design and outcomes, particularly concerning solubility, stability, and handling. This guide aims to provide a detailed comparison to aid researchers in selecting the appropriate form for their specific applications.
Physicochemical Properties
The primary difference between the hydrochloride and free amine forms of N-5-CP-DMJ lies in the protonation state of the secondary amine in the iminosugar ring. This seemingly minor difference influences several key physicochemical properties.
| Property | This compound Hydrochloride | This compound Free Amine | Reference |
| CAS Number | 104154-10-1 | 104154-10-1 (for the free amine) | [4][5] |
| Molecular Formula | C₁₂H₂₄ClNO₆ | C₁₂H₂₃NO₆ | [5] |
| Molecular Weight | 313.77 g/mol | 277.31 g/mol | [5] |
| Appearance | White Crystalline Solid | White Crystalline Solid | [4] |
| Solubility | Higher in aqueous solutions | Lower in aqueous solutions, higher in organic solvents | General chemical principles |
| Stability | Generally more stable, less prone to oxidation | Can be less stable, more susceptible to degradation | General chemical principles |
| Hygroscopicity | Potentially more hygroscopic | Less hygroscopic | General chemical principles |
| Storage | Store at < -15°C | Store in a freezer, temperature sensitive | [4][5] |
Synthesis and Preparation
The synthesis of N-5-CP-DMJ typically results in the hydrochloride salt, which can then be converted to the free amine form if required.
Synthesis of this compound Hydrochloride
An efficient, high-yield synthesis involves the reductive amination of 1-deoxymannojirimycin with methyl 5-formylvalerate, followed by acid hydrolysis.[3]
Experimental Protocol:
-
Reductive Amination:
-
Dissolve 1-deoxymannojirimycin and methyl 5-formylvalerate in a suitable solvent (e.g., methanol).
-
Add sodium cyanoborohydride (NaBH₃CN) at neutral pH.
-
Stir the reaction mixture at room temperature until completion, monitoring by TLC.
-
Quench the reaction and remove the solvent under reduced pressure to obtain the crude amino ester.
-
-
Acid Hydrolysis:
-
Hydrolyze the crude amino ester by refluxing with aqueous 5% HCl.[3]
-
Monitor the reaction for the disappearance of the ester.
-
Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
The resulting solid is this compound hydrochloride. The overall yield from this two-step process is reported to be approximately 97%.[3]
-
Preparation of the Free Amine Form
The free amine can be prepared from the hydrochloride salt by neutralization.
Experimental Protocol:
-
Dissolve the this compound hydrochloride in water.
-
Add a slight excess of a suitable base (e.g., a basic ion-exchange resin or a mild inorganic base like sodium bicarbonate) to neutralize the hydrochloric acid.
-
Monitor the pH to ensure complete neutralization (pH ~7-8).
-
Lyophilize the solution to obtain the free amine form as a solid.
Biological Activity and Applications
Both the hydrochloride and free amine forms of N-5-CP-DMJ are potent inhibitors of α-mannosidases. The choice of form for a biological assay depends on the specific experimental conditions, such as the buffer system and the need for long-term stability.
Mechanism of Action
N-5-CP-DMJ acts as a competitive inhibitor of class I α-1,2-mannosidases.[1] It mimics the mannose substrate, binding to the active site of the enzyme and preventing the trimming of mannose residues from high-mannose N-glycans on newly synthesized glycoproteins in the ER and Golgi.[2] This leads to an accumulation of glycoproteins with high-mannose structures.
References
An In-depth Technical Guide on the Solubility and Stability of N-5-Carboxypentyl-deoxymannojirimycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
N-5-Carboxypentyl-deoxymannojirimycin is described as a white crystalline solid.[1] Due to its chemical nature, it is classified as temperature-sensitive and requires storage in a freezer to maintain its integrity.[1] For a closely related compound, N-5-Carboxypentyl-1-deoxynojirimycin, a stability of at least four years has been reported when stored at -20°C.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C12H23NO6 | [1] |
| Molecular Weight | 277.31 g/mol | [1] |
| Appearance | White Crystalline Solid | [1] |
| Storage Temperature | Freezer (-20°C recommended) | [1] |
Solubility Data
Quantitative solubility data for this compound in various solvents is not currently available in published literature. The following table is provided as a template for researchers to record experimentally determined solubility values. A detailed protocol for determining aqueous solubility is provided in Section 4.1.
Table 2: Solubility of this compound (Template for Experimental Data)
| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Method |
| Water | 25 | 7.4 | Shake-flask | |
| PBS (1X) | 25 | 7.4 | Shake-flask | |
| DMSO | 25 | N/A | Shake-flask | |
| Ethanol | 25 | N/A | Shake-flask |
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and application. It is known to be temperature-sensitive.[1] Long-term stability studies under various conditions are necessary to establish a reliable shelf-life and identify potential degradation products. A detailed protocol for conducting stability studies is outlined in Section 4.2.
Table 3: Stability of this compound (Template for Experimental Data)
| Condition | Temperature (°C) | Duration | Purity (%) | Degradation Products | Method |
| Solid | -20 | 12 months | HPLC | ||
| Solid | 4 | 12 months | HPLC | ||
| Solid | 25 | 12 months | HPLC | ||
| Aqueous Solution (pH 7.4) | -20 | 6 months | HPLC | ||
| Aqueous Solution (pH 7.4) | 4 | 6 months | HPLC | ||
| Aqueous Solution (pH 7.4) | 25 | 6 months | HPLC |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an aqueous buffer.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes (1.5 mL)
-
Orbital shaker with temperature control
-
Microcentrifuge
-
Calibrated analytical balance
-
HPLC system with a suitable column and detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen buffer to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL). The excess solid should be clearly visible.
-
Equilibration: Place the tubes on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 15 minutes) to pellet the excess solid.
-
Sampling and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the supernatant with the buffer to a concentration that falls within the range of the standard curve.
-
Quantification: Analyze the diluted supernatant using a validated HPLC method.
-
Calculation: Determine the concentration of the saturated solution using the calibration curve and account for the dilution factor. The resulting value is the solubility at the specified temperature and pH.
Protocol for Stability Assessment by HPLC
This protocol describes a method to assess the stability of this compound in both solid-state and in solution over time at various temperatures.
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Temperature-controlled stability chambers or incubators
-
Amber glass vials with airtight seals
-
HPLC system with a UV or ELSD detector
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation:
-
Solid State: Aliquot a known amount of solid this compound into multiple amber glass vials.
-
Solution State: Prepare a stock solution of known concentration in the desired buffer and aliquot into multiple amber glass vials.
-
-
Storage: Place the vials in stability chambers at different temperature conditions (e.g., -20°C, 4°C, and 25°C).
-
Time Points: At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), remove one vial from each storage condition for analysis.
-
Analysis:
-
For solid samples, dissolve the contents in a known volume of buffer.
-
Analyze all samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.
-
Monitor the appearance and growth of any new peaks in the chromatogram, which may indicate degradation products.
-
A significant change is often defined as a >5% loss of the parent compound or the appearance of a significant degradation product.
-
Mechanism of Action and Relevant Signaling Pathway
This compound is a derivative of deoxymannojirimycin (DMJ). The primary mechanism of action of DMJ is the inhibition of α-mannosidase I, an enzyme located in the Golgi apparatus that plays a crucial role in the N-linked glycosylation pathway of proteins. By inhibiting this enzyme, DMJ prevents the trimming of mannose residues from high-mannose N-glycans, leading to an accumulation of Man8-9GlcNAc2 structures and preventing the formation of complex and hybrid N-glycans. The carboxypentyl group is primarily added to create a linker for conjugation and is not expected to alter this fundamental mechanism of action.
Conclusion
While direct quantitative data on the solubility and stability of this compound are limited, this guide provides the necessary framework for researchers to determine these critical parameters. The provided protocols for solubility and stability testing are based on standard pharmaceutical industry practices and can be readily implemented. Understanding these properties will ensure the proper handling, storage, and use of this important research tool, leading to more reliable and reproducible experimental results in the study of glycosylation and related cellular processes.
References
Methodological & Application
Application Notes and Protocols for N-5-Carboxypentyl-deoxymannojirimycin Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-5-Carboxypentyl-deoxymannojirimycin (C-DNJ) is a synthetic iminosugar that acts as a potent inhibitor of various mannosidases, key enzymes in the N-linked glycan processing pathway. This characteristic makes C-DNJ an excellent ligand for affinity chromatography, enabling the specific purification of mannosidases from complex biological mixtures. This technique is invaluable for researchers studying glycoprotein biosynthesis, the roles of specific mannosidases in cellular processes, and for the development of therapeutic agents targeting these enzymes. This document provides a detailed protocol for the use of C-DNJ affinity chromatography to purify mannosidases.
Principle
Affinity chromatography separates proteins based on a reversible interaction between a protein and a specific ligand immobilized on a chromatography matrix. In this case, the C-DNJ ligand is covalently coupled to a solid support, typically agarose beads. When a cell lysate or other protein mixture containing mannosidases is passed through the column, the mannosidases specifically bind to the immobilized C-DNJ due to their affinity for this inhibitor. Unbound proteins are washed away, and the purified mannosidase is subsequently eluted by changing the buffer conditions to disrupt the ligand-enzyme interaction.
Data Presentation
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 1000 | 1000 | 1 | 100 | 1 |
| Ammonium Sulfate Precipitation | 300 | 800 | 2.7 | 80 | 2.7 |
| C-DNJ Affinity Chromatography | 2 | 600 | 300 | 60 | 300 |
Experimental Protocols
Preparation of C-DNJ Affinity Resin
a. Synthesis of this compound:
The synthesis of C-DNJ can be achieved through reductive amination of 1-deoxymannojirimycin with a suitable carboxyl-containing aldehyde or keto-acid.
b. Coupling of C-DNJ to Agarose Beads:
The carboxyl group of C-DNJ allows for its covalent linkage to an amine-functionalized chromatography matrix, such as NHS-activated Sepharose or by using carbodiimide chemistry with amino-linked agarose beads.
Materials:
-
This compound
-
NHS-activated Sepharose 4 Fast Flow (or similar)
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.5
-
Wash Buffer 1: 0.1 M acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5
Procedure:
-
Wash the NHS-activated Sepharose with 1 mM HCl.
-
Dissolve C-DNJ in the coupling buffer.
-
Immediately mix the C-DNJ solution with the washed Sepharose and incubate for 4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Wash the resin with coupling buffer to remove excess ligand.
-
Block any remaining active groups on the resin by incubating with the blocking buffer for 2 hours at room temperature.
-
Wash the resin alternately with Wash Buffer 1 and Wash Buffer 2 (3-4 cycles).
-
Finally, wash the resin with a neutral buffer (e.g., PBS) and store at 4°C.
Purification of Mannosidase
Materials:
-
C-DNJ affinity resin
-
Chromatography column
-
Binding/Wash Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4 (the optimal pH may vary depending on the target mannosidase)
-
Elution Buffer:
-
Competitive Elution: Binding/Wash Buffer containing a competitive inhibitor, such as 0.1-1 M α-D-mannopyranoside.
-
pH Elution: 0.1 M sodium acetate, 0.5 M NaCl, pH 4.0-5.0 (the optimal pH needs to be determined empirically).
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for pH elution)
-
Sample: Cell lysate or partially purified protein fraction containing the target mannosidase.
Procedure:
-
Column Packing and Equilibration:
-
Pack the C-DNJ affinity resin into a chromatography column.
-
Equilibrate the column with 5-10 column volumes (CV) of Binding/Wash Buffer.
-
-
Sample Application:
-
Clarify the sample by centrifugation or filtration (0.45 µm) to remove any particulate matter.
-
Apply the sample to the equilibrated column at a low flow rate (e.g., 0.5-1 mL/min).
-
-
Washing:
-
Wash the column with 10-20 CV of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
For Competitive Elution: Apply the Elution Buffer containing the competitive inhibitor. Collect fractions and monitor the protein elution by measuring absorbance at 280 nm.
-
For pH Elution: Apply the low pH Elution Buffer. Immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer to preserve enzyme activity.
-
-
Regeneration:
-
Wash the column with 5 CV of a high salt buffer (e.g., Binding/Wash Buffer with 1 M NaCl), followed by 5 CV of a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5), and then re-equilibrate with Binding/Wash Buffer.
-
Store the resin in a buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.
-
Mandatory Visualizations
Caption: Experimental workflow for mannosidase purification.
Application Notes and Protocols for the Purification of Glucosidase I using N-5-Carboxypentyl-deoxymannojirimycin Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosidase I is a key enzyme in the N-linked glycosylation pathway, responsible for the initial trimming of the terminal α-1,2-linked glucose residue from the Glc3Man9GlcNAc2 oligosaccharide precursor. This step is crucial for the proper folding and maturation of glycoproteins. Inhibition of glucosidase I has emerged as a promising therapeutic strategy for various diseases, including viral infections and certain cancers. The availability of highly purified glucosidase I is essential for structural studies, inhibitor screening, and assay development.
This document provides detailed application notes and protocols for the purification of glucosidase I using affinity chromatography with a matrix functionalized with N-5-Carboxypentyl-deoxymannojirimycin. This method offers high specificity and yield, resulting in a homogenous enzyme preparation suitable for a wide range of research and drug development applications.[1][2]
Principle of Affinity Chromatography
Affinity chromatography is a powerful technique for purifying proteins based on their specific binding to an immobilized ligand. In this case, this compound, a potent inhibitor of glucosidase I, is covalently coupled to a solid support matrix (e.g., Sepharose).[3] When a crude protein extract containing glucosidase I is passed through the column, the enzyme specifically binds to the immobilized inhibitor. Other proteins that do not have this specific affinity pass through the column and are washed away. The bound glucosidase I is then eluted by changing the buffer conditions, such as altering the pH or by introducing a competitive inhibitor. This single-step purification can often result in a high degree of purity and yield.[2]
Data Presentation
Table 1: Purification of Glucosidase I from Saccharomyces cerevisiae [1]
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 2500 | 125 | 0.05 | 100 | 1 |
| Ammonium Sulfate Precipitation | 800 | 100 | 0.125 | 80 | 2.5 |
| This compound Affinity Chromatography | 1.2 | 60 | 50 | 48 | 1000 |
Note: The values presented are hypothetical and serve as an illustrative example of the expected purification efficiency.
Table 2: Characterization of Purified Glucosidase I
| Parameter | Value | Source Organism | Reference |
| Molecular Weight | ~95 kDa | Saccharomyces cerevisiae | [1] |
| Optimal pH | 6.8 | Saccharomyces cerevisiae | [1] |
| Inhibitor | This compound | N/A | [2] |
Experimental Protocols
I. Preparation of the Affinity Matrix
This protocol describes the synthesis of this compound and its coupling to an agarose-based matrix.
Materials:
-
1-Deoxymannojirimycin
-
Ethyl 6-bromohexanoate
-
Sodium bicarbonate
-
Ethanol
-
Hydrochloric acid (HCl)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dioxane
-
Sepharose 4B (or similar activated agarose matrix)
-
Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Wash buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Synthesis of this compound:
-
Dissolve 1-deoxymannojirimycin and a molar excess of ethyl 6-bromohexanoate in ethanol containing sodium bicarbonate.
-
Reflux the mixture for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, evaporate the solvent and purify the resulting N-(5-ethoxycarbonylpentyl)-deoxymannojirimycin by silica gel chromatography.
-
Hydrolyze the ester by treating with dilute HCl at room temperature.
-
Neutralize the solution and purify the final product, this compound.
-
-
Activation of Sepharose Matrix:
-
Wash Sepharose 4B with distilled water.
-
Activate the matrix using a standard method, for example, with cyanogen bromide (CNBr) or by using a pre-activated NHS-Sepharose. (Follow manufacturer's instructions for pre-activated media).
-
-
Coupling of the Ligand:
-
Dissolve this compound in coupling buffer.
-
Add the activated Sepharose and gently mix the suspension at 4°C overnight.
-
Monitor the coupling efficiency by measuring the amount of ligand remaining in the supernatant.
-
-
Blocking and Washing:
-
After coupling, wash the resin with coupling buffer to remove unbound ligand.
-
Block any remaining active groups on the Sepharose by incubating with blocking buffer for 2-4 hours at room temperature.
-
Wash the affinity matrix extensively with alternating high and low pH buffers (e.g., 0.1 M acetate buffer, pH 4.0, and 0.1 M Tris-HCl, pH 8.0) followed by the wash buffer.
-
Store the prepared affinity resin at 4°C in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).
-
II. Purification of Glucosidase I
This protocol is a general guideline for the purification of glucosidase I from a crude cell lysate or microsomal fraction. Optimization may be required depending on the source of the enzyme.
Materials:
-
Cell paste or microsomal fraction containing glucosidase I
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 3.0 or Binding/Wash Buffer containing a high concentration of a competitive inhibitor like 1-deoxymannojirimycin)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Prepared this compound-Sepharose resin
Procedure:
-
Preparation of Crude Extract:
-
Resuspend the cell paste or microsomal fraction in ice-cold lysis buffer.
-
Disrupt the cells using an appropriate method (e.g., sonication, French press, or dounce homogenization).
-
Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet cellular debris.
-
Collect the supernatant containing the soluble and membrane-associated proteins.
-
-
Affinity Chromatography:
-
Pack the this compound-Sepharose resin into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
Load the crude extract onto the column at a slow flow rate (e.g., 0.5 ml/min).
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound glucosidase I from the column using the Elution Buffer.
-
pH Elution: Apply the low pH elution buffer and collect fractions immediately into tubes containing Neutralization Buffer to bring the pH back to neutral and prevent enzyme denaturation.
-
Competitive Elution: Apply the Binding/Wash Buffer containing a competitive inhibitor. This method is often milder and can better preserve enzyme activity.
-
-
Collect fractions and monitor the protein concentration (A280) and glucosidase I activity.
-
-
Post-Elution Processing:
-
Pool the fractions containing purified glucosidase I.
-
Dialyze or buffer exchange the pooled fractions into a suitable storage buffer (e.g., 20 mM HEPES, pH 7.0, 150 mM NaCl, 50% glycerol).
-
Analyze the purity of the enzyme by SDS-PAGE and determine the protein concentration.
-
Store the purified enzyme at -80°C.
-
Visualizations
Caption: Experimental workflow for the purification of glucosidase I.
Caption: Role of Glucosidase I in the N-linked glycosylation pathway.
References
- 1. An improved purification procedure for soluble processing alpha-glucosidase I from Saccharomyces cerevisiae overexpressing CWH41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin, a new affinity ligand for the purification of trimming glucosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Easy assembly of ligands for glycosidase affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Applications of N-5-Carboxypentyl-deoxymannojirimycin in Enzyme Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-5-Carboxypentyl-deoxymannojirimycin (N-5-CP-DMJ) is a synthetic derivative of deoxymannojirimycin, a potent inhibitor of α-glucosidases. This application note provides detailed protocols and data for the use of N-5-CP-DMJ in enzyme kinetics studies, particularly focusing on its role as an inhibitor of glucosidases involved in the N-linked glycosylation pathway. Its unique structure, featuring a carboxypentyl group, also makes it a valuable tool for affinity chromatography-based purification of these enzymes.
Principle of Action
N-5-CP-DMJ, like its parent compound, is an iminosugar that mimics the transition state of the glycosidic bond cleavage catalyzed by glucosidases. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the hydrolysis of the natural substrate. This inhibitory activity is particularly significant for glucosidases I and II, which are key enzymes in the processing of N-linked glycans in the endoplasmic reticulum.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified against several glucosidases. The following table summarizes the key kinetic parameters.
| Enzyme | Source | Inhibitor | Ki (μM) | IC50 (μM) | Inhibition Type |
| Glucosidase I | Pig Liver | This compound | 0.45[1][2] | Not Reported | Competitive |
| Glucosidase II | Pig Liver | This compound | 32[2] | Not Reported | Competitive |
| α-Glucosidase | Saccharomyces cerevisiae | Deoxynojirimycin (parent compound) | Not Reported | Varies | Competitive |
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against α-glucosidase using the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., water or buffer).
-
Prepare a series of dilutions of the inhibitor in potassium phosphate buffer.
-
Prepare a solution of α-glucosidase in cold potassium phosphate buffer.
-
Prepare a solution of pNPG in potassium phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.
-
Add 50 µL of the different concentrations of this compound to the test wells. For the control well (no inhibition), add 50 µL of potassium phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.1 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Protocol 2: Determination of Inhibition Type and Ki Value
This protocol outlines the procedure for determining the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) of this compound. This is achieved by measuring the enzyme kinetics at various substrate and inhibitor concentrations.
Materials:
-
Same as Protocol 1.
Procedure:
-
Enzyme Kinetics Measurements:
-
Set up a series of reactions in a 96-well plate.
-
Vary the concentration of the substrate (pNPG) across a range (e.g., 0.5 to 10 times the Km value of the enzyme for the substrate).
-
For each substrate concentration, perform the assay with several fixed concentrations of this compound (including a zero-inhibitor control).
-
Follow the assay procedure as described in Protocol 1 to measure the initial reaction velocities (absorbance change per unit time).
-
-
Data Analysis:
-
Plot the initial velocity (v) against the substrate concentration ([S]) for each inhibitor concentration.
-
To determine the type of inhibition, create a Lineweaver-Burk plot (1/v versus 1/[S]).
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
Mixed inhibition: The lines will intersect at a point other than the axes.
-
-
The Ki value for a competitive inhibitor can be determined from the Lineweaver-Burk plot using the following equation for the slope: Slope = Km/Vmax * (1 + [I]/Ki) where Km is the Michaelis constant, Vmax is the maximum velocity, and [I] is the inhibitor concentration. By plotting the slopes of the Lineweaver-Burk plot against the inhibitor concentration, Ki can be calculated.
-
Signaling Pathway and Experimental Workflow Visualization
N-Linked Glycosylation Pathway Inhibition
This compound acts at the early stages of the N-linked glycosylation pathway in the endoplasmic reticulum. It specifically inhibits glucosidase I and glucosidase II, enzymes responsible for trimming glucose residues from the precursor oligosaccharide attached to newly synthesized glycoproteins. This inhibition prevents the proper folding and maturation of many glycoproteins.
Caption: Inhibition of N-linked glycosylation by this compound.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the logical flow of experiments to characterize the inhibitory properties of this compound.
Caption: Workflow for determining the inhibitory kinetics of this compound.
Conclusion
This compound is a valuable tool for researchers studying glycosidases and the N-linked glycosylation pathway. Its potent and competitive inhibitory activity against glucosidase I makes it a suitable candidate for in vitro studies of enzyme kinetics and for investigating the cellular consequences of inhibiting glycoprotein processing. The provided protocols and data serve as a starting point for utilizing this compound in various research and drug development applications.
References
Application Notes and Protocols: Immobilization of N-5-Carboxypentyl-deoxymannojirimycin for Affinity Purification of Mannosidases
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-5-Carboxypentyl-deoxymannojirimycin (CP-DMJ) is a potent inhibitor of class II α-mannosidases, particularly Golgi α-mannosidase II, a key enzyme in the N-linked glycosylation pathway. This pathway is crucial for the proper folding, trafficking, and function of many glycoproteins. Dysregulation of N-glycan processing is implicated in various diseases, including cancer. The ability to purify mannosidases is essential for studying their structure, function, and for screening potential therapeutic inhibitors.
This document provides detailed protocols for the immobilization of CP-DMJ onto a solid support to create an affinity chromatography matrix for the purification of mannosidases. The protocols cover the coupling of the ligand to the solid support, characterization of the affinity matrix, and the subsequent purification of the target enzyme.
Data Presentation
The following tables summarize the expected quantitative data from the immobilization and affinity purification experiments. These values are based on published data for analogous systems and serve as a benchmark for successful experiments.
Table 1: Immobilization of this compound on NHS-activated Sepharose
| Parameter | Value | Unit |
| Solid Support | NHS-activated Sepharose 4 Fast Flow | - |
| Ligand (CP-DMJ) Concentration | 10 | mg/mL of settled resin |
| Coupling Efficiency | > 85 | % |
| Estimated Ligand Density | 5-10 | µmol/mL of settled resin |
Table 2: Affinity Purification of Golgi α-Mannosidase II
| Parameter | Value | Unit |
| Affinity Matrix | CP-DMJ-Sepharose | - |
| Binding Capacity | 1-5 | mg of enzyme/mL of resin |
| Purification Fold | > 200 | -fold |
| Yield of Purified Enzyme | 30-50 | µg/g wet biomass |
| Purity of Eluted Enzyme | > 95 | % |
Experimental Protocols
Protocol 1: Immobilization of this compound on NHS-activated Sepharose
This protocol describes the covalent coupling of the carboxyl group of CP-DMJ to an amine-containing solid support, NHS-activated Sepharose, via a stable amide bond.
Materials:
-
This compound (CP-DMJ)
-
NHS-activated Sepharose 4 Fast Flow
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Solution: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer 1: 0.1 M acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Ice-cold 1 mM HCl
-
Sintered glass funnel
-
Reaction vessel
Procedure:
-
Preparation of the Ligand: Dissolve this compound in the Coupling Buffer to a final concentration of 10 mg/mL.
-
Washing the Resin:
-
Transfer the desired amount of NHS-activated Sepharose slurry to a sintered glass funnel.
-
Wash the resin with 15 column volumes of ice-cold 1 mM HCl to remove the protective isopropanol.
-
-
Coupling Reaction:
-
Immediately transfer the washed resin to the CP-DMJ solution in the reaction vessel.
-
Incubate the mixture for 1-2 hours at room temperature with gentle end-over-end mixing.
-
-
Blocking Unreacted Groups:
-
After the coupling reaction, transfer the resin back to the sintered glass funnel and wash with excess Coupling Buffer.
-
Transfer the resin to the Blocking Solution and incubate for 1-2 hours at room temperature with gentle mixing to block any remaining active NHS esters.
-
-
Washing the Affinity Matrix:
-
Wash the resin with 5 column volumes of Wash Buffer 1.
-
Wash the resin with 5 column volumes of Wash Buffer 2.
-
Repeat this wash cycle three times.
-
-
Storage: Store the prepared CP-DMJ-Sepharose affinity matrix in a suitable buffer (e.g., PBS with 0.02% sodium azide) at 4°C.
Protocol 2: Affinity Purification of Golgi α-Mannosidase II
This protocol describes the purification of Golgi α-mannosidase II from a cell lysate using the prepared CP-DMJ-Sepharose affinity matrix.
Materials:
-
CP-DMJ-Sepharose affinity matrix
-
Cell lysate containing Golgi α-mannosidase II
-
Binding/Wash Buffer: 50 mM MES, 100 mM NaCl, 1 mM CaCl₂, pH 6.5
-
Elution Buffer: 50 mM sodium acetate, 1 M α-methylmannoside, pH 5.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
Procedure:
-
Column Packing: Pack a chromatography column with the CP-DMJ-Sepharose affinity matrix.
-
Equilibration: Equilibrate the column with 10 column volumes of Binding/Wash Buffer at a flow rate of 1 mL/min.
-
Sample Loading:
-
Clarify the cell lysate by centrifugation at 10,000 x g for 30 minutes at 4°C.
-
Load the clarified lysate onto the equilibrated column at a flow rate of 0.5 mL/min.
-
-
Washing: Wash the column with 20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution:
-
Elute the bound Golgi α-mannosidase II with 5 column volumes of Elution Buffer.
-
Collect fractions and immediately neutralize them by adding a 1:10 volume of Neutralization Buffer.
-
-
Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and enzyme activity. Pool the fractions containing the purified enzyme.
-
Column Regeneration: Regenerate the column by washing with 10 column volumes of a high salt buffer (e.g., Binding/Wash Buffer with 1 M NaCl) followed by 10 column volumes of the Binding/Wash Buffer. Store the column in a suitable buffer with a bacteriostatic agent at 4°C.
Visualizations
N-Glycan Processing Pathway in the Golgi Apparatus
Caption: A simplified diagram of the N-glycan processing pathway in the Golgi apparatus.
Experimental Workflow for Affinity Purification
Caption: The experimental workflow for immobilization and affinity purification.
Application Notes and Protocols for Studying Glycoprotein Processing with N-5-Carboxypentyl-deoxymannojirimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-linked glycosylation is a critical post-translational modification that profoundly impacts protein folding, stability, trafficking, and function. The maturation of N-glycans involves a series of trimming reactions catalyzed by specific glycosidases in the endoplasmic reticulum (ER) and Golgi apparatus. N-5-Carboxypentyl-deoxymannojirimycin (C-dMJ) is a synthetic iminosugar analogue of mannose that serves as a valuable tool for investigating the intricate N-glycan processing pathway. As a derivative of deoxymannojirimycin (dMJ), a known inhibitor of α-mannosidase I, C-dMJ is primarily utilized as a ligand in affinity chromatography for the purification of mannose-processing enzymes. This document provides detailed application notes and experimental protocols for the effective use of C-dMJ in glycoprotein processing research.
Mechanism of Action
This compound, similar to its parent compound deoxymannojirimycin, is an inhibitor of α-1,2-mannosidases. These enzymes are responsible for the removal of mannose residues from high-mannose N-glycans, a crucial step in the conversion to complex and hybrid N-glycans. By inhibiting α-mannosidase I, C-dMJ leads to the accumulation of glycoproteins with unprocessed high-mannose oligosaccharide chains. The carboxypentyl group at the N-5 position provides a spacer arm for immobilization onto a solid support, making it an effective ligand for the affinity purification of mannosidases and other mannose-binding proteins.
Data Presentation
| Inhibitor | Target Enzyme | IC50 / Ki | Organism/Source |
| 1-Deoxymannojirimycin (dMJ) | α-1,2-Mannosidase I | ~20 nM (IC50) | Mung Bean |
| N-5-Carboxypentyl-1-deoxynojirimycin (C-dNJ) | Glucosidase I | 0.45 µM (Ki) | Pig Liver |
| N-5-Carboxypentyl-1-deoxynojirimycin (C-dNJ) | Glucosidase I | 2.1 µM (Ki) | Pig Liver |
Note: The inhibitory activity of C-dMJ is expected to be comparable to or slightly lower than that of dMJ due to the N-alkylation, which can influence binding to the enzyme's active site.
Experimental Protocols
Protocol 1: In Vitro α-Mannosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of C-dMJ against α-mannosidase.
Materials:
-
α-Mannosidase (e.g., from Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM) solution (substrate)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0, containing 2 mM Zn²⁺)
-
This compound (C-dMJ)
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator at 37°C
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the α-mannosidase enzyme in Assay Buffer.
-
Prepare a stock solution of pNPM in Assay Buffer.
-
Prepare serial dilutions of C-dMJ in Assay Buffer.
-
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank (No Enzyme): 50 µL of Assay Buffer.
-
Control (No Inhibitor): 40 µL of Assay Buffer and 10 µL of enzyme solution.
-
Inhibitor Wells: 40 µL of the appropriate C-dMJ dilution and 10 µL of enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 10 µL of the pNPM substrate solution to all wells. Mix gently and incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Add 100 µL of Stop Solution to all wells to terminate the reaction.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the Blank wells from all other wells.
-
Calculate the percentage of inhibition for each C-dMJ concentration relative to the Control wells.
-
Plot the percentage of inhibition against the logarithm of the C-dMJ concentration to determine the IC50 value.
-
Protocol 2: Analysis of N-linked Glycan Processing in Cultured Cells
This protocol outlines a method to assess the effect of C-dMJ on glycoprotein processing in a cellular context.
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
This compound (C-dMJ)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment
-
Antibody against a glycoprotein of interest
-
Endoglycosidase H (Endo H)
-
PNGase F
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of C-dMJ (a starting range of 1-100 µM is recommended, based on dMJ activity) for 24-48 hours. Include an untreated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Glycosidase Digestion:
-
Take a portion of the cell lysate and denature the proteins by heating at 100°C for 10 minutes in the presence of a denaturing buffer.
-
Divide the denatured lysate into three aliquots:
-
No enzyme control
-
Endo H digestion
-
PNGase F digestion
-
-
Perform the digestions according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the glycoprotein of interest, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
In untreated cells, the mature glycoprotein should be resistant to Endo H (no shift in molecular weight) but sensitive to PNGase F (shift in molecular weight).
-
In C-dMJ-treated cells, the accumulation of high-mannose glycans will render the glycoprotein sensitive to Endo H, resulting in a downward shift in its molecular weight on the gel. The magnitude of this shift will be similar to that observed with PNGase F.
-
Protocol 3: Affinity Purification of α-Mannosidase
This protocol provides a general framework for using C-dMJ immobilized on a resin to purify α-mannosidase.
Materials:
-
C-dMJ-coupled affinity resin (e.g., C-dMJ coupled to NHS-activated Sepharose)
-
Chromatography column
-
Protein extract containing α-mannosidase (e.g., from jack bean meal or cell lysate)
-
Binding/Wash Buffer (e.g., 50 mM Sodium Acetate, pH 6.5, 150 mM NaCl)
-
Elution Buffer (e.g., 100 mM Sodium Acetate, pH 4.0, or Binding Buffer containing a high concentration of free mannose or dMJ)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Column Preparation:
-
Pack the chromatography column with the C-dMJ affinity resin.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the clarified protein extract onto the column at a slow flow rate to allow for efficient binding.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound α-mannosidase from the column using the Elution Buffer.
-
Collect fractions and immediately neutralize them with Neutralization Buffer if an acidic elution buffer is used.
-
-
Analysis of Fractions:
-
Analyze the collected fractions for α-mannosidase activity using the in vitro assay described in Protocol 1.
-
Analyze the purity of the eluted protein by SDS-PAGE.
-
Application Notes and Protocols for the Isolation of Mannosidase Enzymes using N-5-Carboxypentyl-deoxymannojirimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-5-Carboxypentyl-deoxymannojirimycin (C-dNMJ) is a powerful tool for the specific isolation and purification of mannosidase enzymes. As an iminosugar derivative, it mimics the structure of mannose, allowing it to act as a competitive inhibitor and a high-affinity ligand for these enzymes. When C-dNMJ is covalently coupled to a chromatography resin, it creates a highly selective affinity matrix capable of capturing mannosidases from complex biological samples. This allows for significant purification of these enzymes in a single step, which is crucial for their characterization, structural studies, and for the development of therapeutic agents targeting glycoprotein processing pathways.
These application notes provide a comprehensive overview and detailed protocols for the use of C-dNMJ in the affinity purification of mannosidase enzymes, specifically focusing on a neutral processing mannosidase from calf liver that acts on (Man)9(GlcNAc)2 oligosaccharides.
Data Presentation
Table 1: Purification of a Neutral Processing Mannosidase from Calf Liver[1]
The following table summarizes the purification of a neutral processing mannosidase from 200g of calf liver, highlighting the effectiveness of the C-dNMJ affinity chromatography step.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (-fold) |
| Crude Microsomes | 18400 | 1.84 | 0.0001 | 100 | 1 |
| Salt/Detergent Extract | 1170 | 1.64 | 0.0014 | 89 | 14 |
| C-dNMJ-Sepharose | 2.3 | 1.08 | 0.47 | 59 | 4700 |
| Con A-Sepharose | 0.84 | 0.40 | 0.48 | 22 | 4800 |
| DEAE-Sephacel | 0.32 | 0.29 | 0.91 | 16 | 9100 |
One unit of enzyme activity is defined as the amount of enzyme that releases 1 nmol of [3H]mannose from the substrate per minute.
Table 2: Inhibition Constants (Ki) for Mannosidase Activity[1]
The inhibitory effects of deoxymannojirimycin derivatives on the purified neutral processing mannosidase were determined to characterize the enzyme's affinity for these compounds.
| Inhibitor | Ki (µM) |
| 1-Deoxymannojirimycin (dMM) | 7 |
| N-Methyl-deoxymannojirimycin (N-Methyl-dMM) | 75 |
| This compound (C-dNMJ) | 140 |
Experimental Protocols
Protocol 1: Preparation of this compound-Sepharose Affinity Matrix
This protocol describes the covalent coupling of this compound to an activated Sepharose resin.
Materials:
-
This compound (C-dNMJ)
-
AH-Sepharose 4B
-
N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
0.1 M Acetate buffer, pH 4.5, containing 1 M NaCl
-
1 M Ethanolamine, pH 8.0
-
Sintered glass funnel
-
End-over-end rotator
Procedure:
-
Swell 10 g of AH-Sepharose 4B in 0.1 M sodium bicarbonate buffer, pH 8.5, and wash thoroughly on a sintered glass funnel.
-
Suspend the washed resin in 20 ml of 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Dissolve 100 mg of C-dNMJ in the resin suspension.
-
Add 500 mg of solid EDC to the suspension.
-
Incubate the mixture overnight at 4°C with gentle end-over-end rotation.
-
After incubation, wash the resin extensively with the following buffers in sequence:
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
0.1 M Acetate buffer, pH 4.5, containing 1 M NaCl
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
-
To block any remaining active groups, resuspend the resin in 1 M ethanolamine, pH 8.0, and incubate for 4 hours at room temperature.
-
Wash the resin again with the bicarbonate and acetate buffers as described in step 6.
-
Finally, wash the resin with a buffer suitable for storage (e.g., PBS with 0.02% sodium azide) and store at 4°C.
Protocol 2: Affinity Purification of Neutral Processing Mannosidase[1]
This protocol details the isolation of a neutral processing mannosidase from a partially purified salt/detergent extract of calf liver microsomes using the prepared C-dNMJ-Sepharose resin.
Materials:
-
C-dNMJ-Sepharose affinity matrix
-
Partially purified mannosidase extract (e.g., salt/detergent extract of microsomes)
-
Equilibration Buffer: 20 mM Tris/HCl, pH 7.4, containing 0.5% Triton X-100 and 1 M NaCl
-
Wash Buffer: 20 mM Tris/HCl, pH 7.4, containing 0.5% Triton X-100 and 0.5 M NaCl
-
Elution Buffer: 20 mM Sodium acetate, pH 4.5, containing 0.5% Triton X-100 and 1 M NaCl, supplemented with 0.2 M α-methylmannoside
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
Procedure:
-
Pack the C-dNMJ-Sepharose resin into a chromatography column and equilibrate with at least 5 column volumes of Equilibration Buffer.
-
Load the partially purified mannosidase extract onto the column at a flow rate of approximately 1 column volume per hour.
-
Wash the column with 10-15 column volumes of Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elute the bound mannosidase from the column with Elution Buffer.
-
Collect fractions and monitor for protein content (A280) and mannosidase activity.
-
Pool the active fractions and dialyze immediately against a suitable buffer for downstream applications and storage.
Protocol 3: Mannosidase Activity Assay
This protocol describes a standard method for assaying mannosidase activity using a radiolabeled oligosaccharide substrate.
Materials:
-
Purified mannosidase fractions
-
[³H]Man₉(GlcNAc)₂ substrate
-
Assay Buffer: 0.1 M Sodium cacodylate, pH 6.0, containing 10 mM CaCl₂, 0.5% Triton X-100, and 1 M glycerol
-
Dowex 50WX4 cation-exchange resin
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the [³H]Man₉(GlcNAc)₂ substrate in Assay Buffer.
-
Add an aliquot of the enzyme fraction to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an excess of cold water and boiling for 5 minutes.
-
Separate the released [³H]mannose from the unreacted substrate by passing the mixture through a small column of Dowex 50WX4 resin.
-
Collect the eluate containing the released [³H]mannose in a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of [³H]mannose released per unit of time.
Visualizations
Caption: Workflow for Mannosidase Purification.
Caption: C-dNMJ and Mannosidase Interaction.
Application Notes and Protocols: Coupling of N-5-Carboxypentyl-deoxymannojirimycin to Agarose Beads
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent coupling of N-5-Carboxypentyl-deoxymannojirimycin to agarose beads. Deoxymannojirimycin (DMJ) and its derivatives are potent inhibitors of α-mannosidases, enzymes crucial in the N-linked glycosylation pathway. Immobilizing this compound onto a solid support, such as agarose beads, creates a valuable affinity chromatography matrix. This matrix can be effectively used for the purification of α-mannosidases and other mannose-binding proteins from complex biological samples, aiding in proteomics, drug discovery, and diagnostics.
The protocol described herein utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxyl group of the ligand and an amine-functionalized agarose support.
Data Presentation
Quantitative data for coupling efficiency and ligand density can vary based on the specific batch of agarose beads, ligand concentration, and reaction conditions. The following tables provide expected ranges and example data for this type of immobilization.
Table 1: Typical Coupling Parameters and Efficiencies
| Parameter | Typical Value/Range | Notes |
| Ligand Concentration | 1 - 10 mg/mL of settled beads | Higher concentrations may not significantly increase density due to steric hindrance. |
| EDC Concentration | 10 - 50 mg/mL | Should be in molar excess relative to the ligand. |
| NHS Concentration | 5 - 25 mg/mL | Stabilizes the activated carboxyl group, increasing coupling efficiency. |
| Coupling Efficiency | > 70% | Can be estimated by measuring the unbound ligand in the supernatant post-reaction. |
| Ligand Density | 5 - 20 µmol/mL of settled beads | Dependent on the initial ligand concentration and bead specifications. |
Table 2: Materials and Reagents Specifications
| Material/Reagent | Supplier Example | Grade | Key Specification |
| Amino-functionalized Agarose Beads | e.g., GE Healthcare, Bio-Rad | Chromatography Grade | 6% cross-linked, amine density: 10-30 µmol/mL |
| This compound | e.g., Toronto Research Chemicals | ≥95% purity | |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | e.g., Sigma-Aldrich, Thermo Fisher | Molecular Biology Grade | |
| NHS (N-hydroxysuccinimide) | e.g., Sigma-Aldrich, Thermo Fisher | Molecular Biology Grade | |
| MES Buffer (2-(N-morpholino)ethanesulfonic acid) | e.g., Sigma-Aldrich | Molecular Biology Grade | |
| PBS (Phosphate-Buffered Saline) | e.g., Gibco | pH 7.4 | |
| Ethanolamine | e.g., Sigma-Aldrich | Reagent Grade |
Experimental Protocols
Protocol 1: Preparation of this compound Coupled Agarose Beads
This protocol details the steps for the covalent coupling of this compound to amino-functionalized agarose beads using EDC/NHS chemistry.
Materials:
-
Amino-functionalized agarose beads (e.g., 6-aminohexyl Sepharose 4B)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS)
-
Wash Buffer: 1 M NaCl
-
Blocking Buffer: 1 M Ethanolamine, pH 8.0
-
Storage Buffer: PBS with 0.02% Sodium Azide
-
Spin columns or fritted funnels
-
End-over-end rotator
Procedure:
-
Bead Preparation:
-
Transfer the desired volume of amino-functionalized agarose bead slurry to a spin column or funnel.
-
Allow the storage solution to drain.
-
Wash the beads with 10 bed volumes of ice-cold deionized water.
-
Equilibrate the beads with 5 bed volumes of Activation Buffer.
-
-
Ligand Solution Preparation:
-
Immediately before use, dissolve this compound in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve EDC and NHS in the ligand solution to a final concentration of 10 mg/mL and 5 mg/mL, respectively.
-
-
Coupling Reaction:
-
Add the ligand-EDC-NHS solution to the equilibrated agarose beads.
-
Incubate the mixture on an end-over-end rotator for 2 hours at room temperature.
-
-
Washing:
-
After incubation, pellet the beads by centrifugation (500 x g for 2 minutes) or allow them to settle in the column.
-
Carefully decant the supernatant. The concentration of unbound ligand in the supernatant can be measured to estimate coupling efficiency.
-
Wash the beads with 10 bed volumes of Wash Buffer to remove unreacted ligand and coupling reagents.
-
Follow with a wash of 10 bed volumes of PBS.
-
-
Blocking:
-
Resuspend the beads in Blocking Buffer.
-
Incubate on an end-over-end rotator for 1-2 hours at room temperature to block any remaining active amine sites on the agarose.
-
-
Final Wash and Storage:
-
Wash the beads with 10 bed volumes of Wash Buffer.
-
Wash the beads with 10 bed volumes of PBS.
-
Resuspend the beads in 2 bed volumes of Storage Buffer.
-
Store the coupled agarose beads at 4°C.
-
Visualizations
Experimental Workflow
Caption: Workflow for coupling this compound to agarose beads.
Application: Affinity Purification of α-Mannosidase
Caption: Use of DMJ-agarose for affinity purification of α-Mannosidase.
Application Notes and Protocols for the Study of Viral Glycosylation using N-5-Carboxypentyl-deoxymannojirimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-5-Carboxypentyl-deoxymannojirimycin (N-5-C-DMJ) is an iminosugar, a class of compounds that are structural mimics of monosaccharides where the ring oxygen is replaced by a nitrogen atom. These molecules are potent inhibitors of glycosidases, enzymes that play a crucial role in the processing of N-linked glycans on glycoproteins.[1] Viral envelope glycoproteins are often heavily glycosylated, and this glycosylation is essential for proper protein folding, trafficking, and function, including viral entry and evasion of the host immune system.[2]
By inhibiting host cellular glycosidases, N-5-C-DMJ and related iminosugars can disrupt the normal maturation of viral glycoproteins, leading to misfolded proteins, reduced viral infectivity, and impaired virion assembly.[3] This host-targeted antiviral strategy presents a high barrier to the development of viral resistance. While N-5-C-DMJ has been primarily utilized as a high-affinity ligand for the purification of glucosidases, its potent inhibitory activity suggests its potential as a tool for studying viral glycosylation and as a potential antiviral agent.[3][4][5]
These application notes provide a comprehensive overview of the use of N-5-C-DMJ in the study of viral glycosylation, including its mechanism of action, and detailed protocols for assessing its antiviral activity and effects on glycoprotein processing. The provided protocols are based on established methods for related iminosugars, such as deoxymannojirimycin (DMJ) and deoxynojirimycin (DNJ), and should be optimized for the specific virus and cell system under investigation.
Mechanism of Action
This compound, as an analogue of mannose, is predicted to primarily inhibit α-mannosidases involved in the N-linked glycosylation pathway in the endoplasmic reticulum (ER) and Golgi apparatus. The proposed mechanism of action involves the following key steps:
-
Inhibition of Glycosidases: N-5-C-DMJ competitively inhibits ER α-glucosidases and/or Golgi α-mannosidases. This inhibition prevents the trimming of glucose and mannose residues from the nascent N-glycan chains attached to viral glycoproteins.[3]
-
Disruption of Glycoprotein Folding: The proper folding of many viral glycoproteins is dependent on the calnexin/calreticulin cycle, a quality control system in the ER that recognizes monoglucosylated glycans. By preventing the trimming of glucose residues, iminosugars like N-5-C-DMJ can disrupt this cycle, leading to the accumulation of misfolded glycoproteins.[1]
-
ER-Associated Degradation (ERAD): Misfolded glycoproteins are retained in the ER and are often targeted for degradation through the ERAD pathway.
-
Reduced Viral Fitness: The consequences of improper glycoprotein processing include reduced incorporation of functional envelope proteins into new virions, leading to a decrease in viral infectivity and the production of non-infectious viral particles.
Quantitative Data Summary
Quantitative data for the antiviral activity of this compound is not extensively available in the public domain. However, data from related iminosugars demonstrate their potential. The following tables provide examples of quantitative data obtained for deoxymannojirimycin (DMJ) and N-butyl-deoxynojirimycin (NB-DNJ) against various viruses. These values can serve as a benchmark for experiments with N-5-C-DMJ.
Table 1: Antiviral Activity of Related Iminosugars against Various Viruses
| Iminosugar | Virus | Cell Line | Assay Type | EC50 / IC50 | Reference |
| Deoxymannojirimycin (DMJ) | Influenza Virus (NWS strain) | MDCK | Glycopeptide analysis | >10 µg/mL | [] |
| N-butyl-deoxynojirimycin (NB-DNJ) | HIV-1 | PBMC | Infectivity Assay | 282 µM | [7] |
| N-butyl-deoxynojirimycin (NB-DNJ) | HIV-2 | PBMC | Infectivity Assay | 211 µM | [7] |
| N-butyl-deoxynojirimycin (NB-DNJ) | Dengue Virus (DENV) | Huh-7 | Plaque Reduction | ~50 µM | |
| N-nonyl-deoxynojirimycin (NN-DNJ) | Japanese Encephalitis Virus (JEV) | BHK-21 | Immunostaining | ~25 µM | [1] |
Table 2: Glucosidase Inhibition by N-5-Carboxypentyl-1-deoxynojirimycin and Deoxynojirimycin
| Compound | Enzyme Source | Enzyme | Ki Value | Reference |
| N-5-Carboxypentyl-1-deoxynojirimycin | Pig Liver | Glucosidase I | 0.45 µM | [4][8] |
| 1-Deoxynojirimycin | Pig Liver | Glucosidase I | 2.1 µM | [4][8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effect of this compound on viral replication and glycoprotein processing.
Protocol 1: Determination of Antiviral Activity using a Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK, Huh-7)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
This compound (N-5-C-DMJ) stock solution (in sterile water or PBS)
-
Cell culture medium (e.g., DMEM, MEM) with and without serum
-
Overlay medium (e.g., cell culture medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of N-5-C-DMJ in serum-free cell culture medium. A typical concentration range to start with could be from 1 µM to 1 mM.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium and wash the cells once with PBS. Infect the cells with a dilution of the virus stock that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells twice with PBS. Add the prepared dilutions of N-5-C-DMJ to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound) well.
-
Overlay: Add an equal volume of overlay medium to each well and gently mix. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After the incubation period, fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and the fixative, and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Data Analysis: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. The percentage of plaque reduction is calculated as follows: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100 The 50% effective concentration (EC50) can be determined by plotting the percentage of plaque reduction against the compound concentration.
Protocol 2: Analysis of Viral Glycoprotein Processing by SDS-PAGE and Western Blot
This protocol is used to observe changes in the molecular weight of viral glycoproteins, which can indicate altered glycosylation.
Materials:
-
Virus-infected cells treated with and without N-5-C-DMJ
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the viral glycoprotein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Endoglycosidase H (Endo H)
Procedure:
-
Cell Lysis: After treating virus-infected cells with N-5-C-DMJ for an appropriate time (e.g., 24-48 hours), wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Endo H Digestion (Optional but Recommended): To confirm the presence of high-mannose glycans, treat a portion of the cell lysates with Endo H according to the manufacturer's instructions. Endo H cleaves high-mannose and hybrid N-linked glycans but not complex glycans.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Include untreated and Endo H-treated samples.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Immunodetection: Block the membrane and then probe with the primary antibody against the viral glycoprotein. Follow this with incubation with the HRP-conjugated secondary antibody.
-
Visualization: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Compare the molecular weight of the glycoprotein from N-5-C-DMJ-treated cells to that from untreated cells. A downward shift in the apparent molecular weight of the glycoprotein from treated cells after Endo H digestion, which is not observed in the untreated control, indicates the accumulation of high-mannose glycans due to the inhibition of glycan processing.
Protocol 3: Quantitative Analysis of Viral RNA by RT-qPCR
This method quantifies the amount of viral RNA in infected cells or in the supernatant, providing a measure of viral replication and release.
Materials:
-
Virus-infected cells or supernatant from cells treated with and without N-5-C-DMJ
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix
-
Primers and probe specific for a viral gene
-
qPCR instrument
Procedure:
-
Sample Collection: Collect cell lysates or cell culture supernatants at various time points after infection and treatment with N-5-C-DMJ.
-
RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR: Perform qPCR using a master mix, the synthesized cDNA, and specific primers and a probe for a target viral gene. Include a standard curve of known concentrations of viral RNA to allow for absolute quantification.
-
Data Analysis: Determine the viral RNA copy number in each sample based on the standard curve. Compare the viral RNA levels in N-5-C-DMJ-treated samples to those in untreated controls to assess the effect of the compound on viral replication and/or release.
Visualizations
References
- 1. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin, a new affinity ligand for the purification of trimming glucosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. N-5-Carboxypentyl-1-deoxynojirimycin | LGC Standards [lgcstandards.com]
- 7. Generation of specific deoxynojirimycin-type inhibitors of the non-lysosomal glucosylceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-5-Carboxypentyl-1-deoxynojirimycin | CAS 79206-51-2 | Cayman Chemical | Biomol.com [biomol.com]
Application Notes and Protocols for Enzyme Inhibition Assay using N-5-Carboxypentyl-deoxymannojirimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-5-Carboxypentyl-deoxymannojirimycin (CP-DMJ) is a synthetic iminosugar, an analogue of mannose, that serves as a valuable tool in glycobiology and drug discovery. Its structural similarity to the natural substrate allows it to interact with and inhibit the activity of specific carbohydrate-processing enzymes, particularly α-mannosidases. These enzymes play a crucial role in the post-translational modification of glycoproteins through the N-linked glycosylation pathway. The inhibition of α-mannosidases can have significant effects on protein folding, quality control, and trafficking, making them attractive targets for therapeutic intervention in various diseases, including viral infections and cancer.
This document provides detailed application notes and a comprehensive protocol for an enzyme inhibition assay using this compound, focusing on its role as an inhibitor of α-mannosidase.
Target Enzyme and Mechanism of Action
The primary target of this compound is α-mannosidase , specifically the class I α-1,2-mannosidases located in the endoplasmic reticulum (ER) and Golgi apparatus. These enzymes are responsible for the trimming of mannose residues from high-mannose N-glycans on newly synthesized glycoproteins.
By acting as a competitive inhibitor, this compound binds to the active site of α-mannosidase, preventing the cleavage of mannose residues from the oligosaccharide chains of glycoproteins. This disruption of the N-glycan processing pathway leads to the accumulation of glycoproteins with unprocessed high-mannose oligosaccharides. The carboxypentyl group on the molecule allows for its use in creating affinity resins for the purification of mannosidases, indicating a strong binding affinity.
Data Presentation: Inhibitory Potency of Mannosidase Inhibitors
| Inhibitor | Target Enzyme | IC50 | Ki | Organism/Source |
| 1-Deoxymannojirimycin HCl | α-1,2-Mannosidase I | 0.02 µM (20 nM) | - | Mung Bean |
| Kifunensine | α-1,2-Mannosidase I | 20-50 nM | 130 nM (ER), 23 nM (Golgi) | Mung Bean, Mammalian |
| Swainsonine | Golgi α-Mannosidase II | 400 µM (for dGMII) | 7.5 x 10⁻⁵ M (Lysosomal) | Drosophila, Human |
| N-5-Carboxypentyl-1-deoxynojirimycin | Glucosidase I | - | 0.45 µM | Pig Liver[1] |
Note: IC50 and Ki values can vary depending on the specific enzyme source, substrate, and assay conditions.
Experimental Protocols
In Vitro α-Mannosidase Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against α-mannosidase. The assay utilizes the chromogenic substrate, p-nitrophenyl-α-D-mannopyranoside (pNPM), which is cleaved by α-mannosidase to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.
Materials:
-
α-Mannosidase enzyme (e.g., from Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM) solution (substrate)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0, containing 2 mM Zn²⁺)
-
This compound
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator at 37°C
-
DMSO (for stock solution preparation)
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Sodium Acetate buffer, adjust the pH to 5.0, and add Zinc Chloride to a final concentration of 2 mM.
-
α-Mannosidase Solution: Prepare a stock solution of the α-mannosidase enzyme in Assay Buffer to a suitable concentration (e.g., 0.5 U/mL). The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.
-
pNPM Substrate Solution (5 mM): Dissolve pNPM in Assay Buffer to a final concentration of 5 mM. Prepare this solution fresh before each experiment.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Inhibitor Dilutions: Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations for testing. Ensure the final DMSO concentration in the assay wells does not exceed 1%.
-
Stop Solution: Prepare a 1 M solution of Sodium Carbonate in distilled water.
Assay Procedure (96-well plate format):
-
Assay Setup:
-
Blank Wells (No Enzyme, No Inhibitor): Add 100 µL of Assay Buffer.
-
Control Wells (Enzyme, No Inhibitor): Add 50 µL of Assay Buffer and 50 µL of the α-mannosidase solution.
-
Inhibitor Wells: Add 50 µL of the appropriate this compound dilution and 50 µL of the α-mannosidase solution.
-
It is recommended to perform all experiments in triplicate.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 50 µL of the 5 mM pNPM substrate solution to all wells (except the blank wells). The total volume in each well should now be 150 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction velocity is linear and the absorbance of the control wells is within the linear range of the microplate reader.
-
Stop Reaction: Add 50 µL of the Stop Solution to all wells to terminate the enzymatic reaction. The solution in the wells will turn yellow in the presence of p-nitrophenol.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
Data Analysis:
-
Correct for Blank: Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.
-
Calculate Percentage of Inhibition: The percentage of α-mannosidase inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control (enzyme + buffer + pNPM).
-
Asample is the absorbance of the well containing the enzyme, inhibitor, and pNPM.
-
-
Determine IC50 Value: The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value can then be calculated from the resulting dose-response curve using non-linear regression analysis software.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro α-mannosidase inhibition assay.
N-Linked Glycosylation Pathway and Site of Inhibition
Caption: Inhibition of α-mannosidase in the N-linked glycosylation pathway.
References
N-5-Carboxypentyl-deoxymannojirimycin: A Versatile Tool in Metabolic Disorder Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-5-Carboxypentyl-deoxymannojirimycin (C-DNJ) is a synthetic derivative of 1-deoxymannojirimycin, a potent inhibitor of α-glucosidases. This modification introduces a carboxylic acid group, enabling its use as a highly specific ligand in affinity chromatography for the purification of glucosidases I and II. These enzymes play a crucial role in the N-linked glycosylation pathway of proteins, a process intricately linked to various physiological and pathological states, including metabolic disorders such as diabetes and obesity. The ability to isolate and study these enzymes is paramount for understanding their function and for the development of targeted therapeutics. Furthermore, C-DNJ itself exhibits inhibitory activity against these glucosidases, making it a valuable tool for in vitro studies aimed at elucidating the consequences of inhibiting specific steps in glycoprotein processing.
I. Applications in Metabolic Disorder Research
The primary application of this compound in the field of metabolic disorders lies in its utility as a highly specific biochemical tool. Its unique properties allow for:
-
Selective Inhibition of α-Glucosidases: C-DNJ is a potent inhibitor of ER α-glucosidases I and II, enzymes responsible for the initial trimming steps of N-linked glycans on newly synthesized glycoproteins. By selectively inhibiting these enzymes, researchers can study the downstream effects on protein folding, quality control, and secretion, all of which are critical cellular processes often dysregulated in metabolic diseases.
-
Purification of α-Glucosidases: The terminal carboxyl group of C-DNJ allows for its covalent attachment to a solid support, such as Sepharose beads, creating an affinity chromatography matrix. This enables the specific isolation and purification of glucosidases I and II from complex biological samples.[1] Purified enzymes are essential for detailed kinetic studies, structural analysis, and high-throughput screening of potential therapeutic inhibitors.
-
Investigating the Role of Glycoprotein Processing in Metabolic Health: By using C-DNJ to manipulate glucosidase activity, researchers can investigate the importance of proper glycoprotein processing in various metabolic pathways. This includes studying the maturation and function of key proteins involved in glucose metabolism, insulin signaling, and lipid transport.
II. Quantitative Data
The inhibitory potency of this compound against α-glucosidases has been quantified, providing essential data for its application in research.
| Compound | Enzyme | Source | Apparent Ki (µM) |
| This compound | Glucosidase I | Pig Liver | 0.45 |
| This compound | Glucosidase II | Pig Liver | Not specified |
| 1-Deoxynojirimycin (parent compound) | Glucosidase I | Pig Liver | 2.1 |
Data sourced from product information based on published research.[2][3]
III. Experimental Protocols
A. Protocol for Affinity Purification of Glucosidase I using C-DNJ-Sepharose Resin
This protocol describes the preparation of a C-DNJ affinity column and its use in purifying glucosidase I from a crude microsomal fraction.
1. Synthesis of this compound-Sepharose Resin
-
Materials: this compound, AH-Sepharose 4B or 6-aminohexyl Sepharose 4B, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS), coupling buffer (e.g., 0.1 M MES, pH 6.0), washing buffers (e.g., coupling buffer, water, ethanolamine).
-
Procedure:
-
Swell the required amount of AH-Sepharose 4B beads in the coupling buffer.
-
Dissolve this compound in the coupling buffer.
-
Activate the carboxyl group of C-DNJ by adding EDC and NHS to the solution and incubate for 15-30 minutes at room temperature.
-
Add the activated C-DNJ solution to the swollen Sepharose beads and incubate with gentle mixing for 2-4 hours at room temperature or overnight at 4°C.
-
Wash the resin extensively with the coupling buffer to remove unreacted ligand.
-
Block any remaining active groups on the Sepharose by incubating with a blocking agent (e.g., 1 M ethanolamine, pH 8.0) for 1-2 hours.
-
Wash the resin with alternating high and low pH buffers (e.g., 0.1 M acetate buffer pH 4.0 and 0.1 M Tris-HCl pH 8.0) to remove any non-covalently bound molecules.
-
Finally, wash the resin with the equilibration buffer to be used for chromatography.
-
2. Affinity Chromatography of Glucosidase I
-
Materials: Crude pig liver microsomes (or other source of glucosidase I), solubilization buffer (e.g., buffer containing a non-ionic detergent like Triton X-100), equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing detergent), elution buffer (e.g., equilibration buffer containing a high concentration of a competitive inhibitor like 1-deoxynojirimycin or a change in pH).
-
Procedure:
-
Prepare a crude microsomal fraction from the tissue source.
-
Solubilize the microsomal membranes using the solubilization buffer to extract the membrane-bound glucosidase I.
-
Centrifuge the solubilized mixture at high speed to pellet insoluble material.
-
Pack the synthesized C-DNJ-Sepharose resin into a chromatography column and equilibrate with 5-10 column volumes of equilibration buffer.
-
Load the supernatant containing the solubilized glucosidase I onto the equilibrated column at a slow flow rate to allow for binding.
-
Wash the column extensively with the equilibration buffer (at least 10-20 column volumes) to remove unbound proteins.
-
Elute the bound glucosidase I from the column using the elution buffer.
-
Collect fractions and assay for glucosidase I activity to identify the fractions containing the purified enzyme.
-
Analyze the purified fractions by SDS-PAGE to assess purity.
-
B. Protocol for In Vitro Glucosidase Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of C-DNJ on glucosidase activity using a chromogenic substrate.
-
Materials: Purified or partially purified glucosidase, this compound, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8), stop solution (e.g., 0.2 M sodium carbonate), 96-well microplate, microplate reader.
-
Procedure:
-
Prepare a stock solution of C-DNJ in the assay buffer.
-
Prepare serial dilutions of C-DNJ to be tested.
-
In a 96-well microplate, add a fixed amount of the glucosidase enzyme to each well.
-
Add the different concentrations of C-DNJ to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPG substrate to all wells.
-
Incubate the reaction for a specific time (e.g., 15-30 minutes) at the same temperature.
-
Stop the reaction by adding the stop solution. The stop solution will also induce a color change in the product (p-nitrophenol).
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each C-DNJ concentration compared to the control without inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
IV. Visualizations
Caption: Inhibition of N-linked glycan processing by C-DNJ.
Caption: Workflow for glucosidase purification using C-DNJ.
References
Troubleshooting & Optimization
Technical Support Center: N-5-Carboxypentyl-deoxymannojirimycin (CP-DMJ) Affinity Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield and other issues with N-5-Carboxypentyl-deoxymannojirimycin (CP-DMJ) affinity chromatography. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide: Low Yield and Other Common Issues
Low protein yield is a frequent problem in affinity chromatography. The following section addresses specific questions related to troubleshooting this and other related issues during your CP-DMJ affinity chromatography experiments.
Question: Why is my protein yield consistently low?
Low yield can stem from several factors throughout the purification workflow. Here is a breakdown of potential causes and solutions, from ligand immobilization to elution.
1. Inefficient Ligand Immobilization:
The successful coupling of the CP-DMJ ligand to the chromatography resin is critical for achieving a high binding capacity.
-
Possible Cause: Incomplete activation of the resin or inefficient coupling of the CP-DMJ ligand.
-
Solution: Ensure that the resin (e.g., NHS-activated Sepharose or AH-Sepharose) is fresh and properly activated according to the manufacturer's instructions. For coupling carboxylated ligands like CP-DMJ to an amine-functionalized resin such as AH-Sepharose 4B, a carbodiimide-mediated chemistry (e.g., using EDC and NHS) is often employed. Optimize the coupling reaction pH (typically between 4.5 and 6.0) and reaction time.
2. Suboptimal Binding Conditions:
The binding of your target mannosidase to the immobilized CP-DMJ is highly dependent on the buffer conditions.
-
Possible Cause: Incorrect pH, ionic strength, or the presence of interfering substances in your binding buffer.
-
Solution: The optimal binding pH for mannosidases to CP-DMJ is typically near physiological pH. Start with a buffer in the range of pH 6.5-7.5. The ionic strength should also be optimized; a common starting point is 150 mM NaCl. High concentrations of salts can interfere with binding. Ensure your sample is adequately dialyzed or desalted into the binding buffer before loading onto the column.
3. Inefficient Elution:
The conditions required to release the bound protein from the affinity matrix without denaturation are crucial for obtaining a high yield of active protein.
-
Possible Cause: Elution buffer is too weak to disrupt the interaction between the target protein and the CP-DMJ ligand.
-
Solution: Elution can be achieved by either changing the pH or by competitive elution.
-
pH Elution: A shift to a lower pH (e.g., using a glycine-HCl buffer with a pH of 2.5-3.0) can be effective. However, this may denature the target protein. It is crucial to neutralize the eluted fractions immediately with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Competitive Elution: Using a competing sugar in the elution buffer is a gentler method. Mannose is a suitable competitor for CP-DMJ affinity chromatography. The optimal concentration of mannose needs to be determined empirically but can range from 20 mM to 1 M. A gradient of the competitor can be used to find the optimal elution concentration.
-
4. Column and Resin Issues:
The physical state of your column and resin can significantly impact the outcome of your purification.
-
Possible Cause: Column clogging, reduced binding capacity of the resin over time, or improper column packing.
-
Solution:
-
Clogging: Always clarify your sample by centrifugation and/or filtration (using a 0.22 µm or 0.45 µm filter) before loading it onto the column.
-
Reduced Capacity: Affinity resins can lose capacity after multiple uses. Regenerate the column according to the manufacturer's instructions, which typically involves washing with high and low pH buffers. If regeneration does not restore performance, the resin may need to be replaced.
-
Improper Packing: Ensure the column is packed evenly to avoid channeling, which can lead to poor interaction between the sample and the resin.
-
Quantitative Data Summary
The following tables provide a summary of typical parameters and expected outcomes for CP-DMJ affinity chromatography. Please note that these are starting points, and optimization is often necessary for specific applications.
Table 1: Recommended Buffer Conditions
| Buffer Type | pH | Key Components | Typical Concentration | Purpose |
| Binding Buffer | 6.5 - 7.5 | Tris-HCl or Phosphate buffer, NaCl | 20-50 mM buffer, 150 mM NaCl | Promotes specific binding of mannosidase to CP-DMJ. |
| Wash Buffer | 6.5 - 7.5 | Same as Binding Buffer | Same as Binding Buffer | Removes non-specifically bound proteins. |
| Elution Buffer (pH) | 2.5 - 3.0 | Glycine-HCl | 0.1 M | Disrupts ligand-protein interaction by lowering pH. |
| Elution Buffer (Competitive) | 6.5 - 7.5 | Binding Buffer + Competitor | 20 mM - 1 M Mannose | Competitively displaces the target protein from the ligand. |
| Neutralization Buffer | 8.0 - 9.0 | Tris-HCl | 1 M | Immediately neutralizes low pH eluate to preserve protein activity. |
| Regeneration Buffer (Low pH) | 2.0 - 3.0 | Glycine-HCl or Acetic Acid | 0.1 M | Removes strongly bound proteins. |
| Regeneration Buffer (High pH) | 11.0 - 12.0 | NaOH | 0.1 - 0.5 M | Removes precipitated proteins and lipids. |
Table 2: Typical Experimental Parameters
| Parameter | Recommended Value | Notes |
| Flow Rate (Loading) | 0.5 - 1.0 mL/min | Slower flow rates can increase binding efficiency. |
| Flow Rate (Elution) | 0.5 - 1.0 mL/min | Slower flow rates can improve elution peak sharpness. |
| Temperature | 4 °C | Recommended to maintain protein stability. |
| Ligand Density | 2-10 µmol/mL of resin | Higher densities may not always lead to higher binding capacity due to steric hindrance. |
| Expected Yield | > 80% (single step) | Highly dependent on the expression level and stability of the target protein. |
Experimental Protocols
Protocol 1: Immobilization of CP-DMJ to AH-Sepharose 4B
This protocol describes a general method for coupling the carboxyl group of CP-DMJ to the amine groups of an AH-Sepharose 4B resin using EDC/NHS chemistry.
-
Resin Preparation: Swell 1 gram of AH-Sepharose 4B resin in coupling buffer (e.g., 0.1 M MES, pH 4.7). Wash the resin extensively with the same buffer.
-
Ligand Solution: Dissolve CP-DMJ in the coupling buffer to a final concentration of 10-20 mg/mL.
-
Activation and Coupling:
-
Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the CP-DMJ solution to a final concentration of 0.1 M each.
-
Immediately add this solution to the prepared resin slurry.
-
Incubate the mixture for 2-4 hours at room temperature with gentle end-over-end mixing.
-
-
Blocking: To block any unreacted amine groups on the resin, add a blocking agent such as 1 M ethanolamine, pH 8.0, and incubate for 1-2 hours at room temperature.
-
Washing: Wash the resin extensively with alternating high pH (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.5) buffers to remove non-covalently bound ligand and blocking agent.
-
Storage: Store the prepared affinity resin in a suitable buffer (e.g., PBS with 0.02% sodium azide) at 4 °C.
Visualizations
N-Glycosylation Pathway
The target enzymes for CP-DMJ affinity chromatography, such as mannosidases, play a crucial role in the N-glycosylation pathway of proteins. This pathway is essential for the proper folding, stability, and function of many proteins.
Caption: Overview of the N-glycosylation pathway in the ER and Golgi.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing the cause of low protein yield.
Caption: Decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: Can I reuse my CP-DMJ affinity column?
A1: Yes, CP-DMJ affinity columns can typically be reused multiple times. Proper regeneration after each use is key to maintaining the binding capacity. A common regeneration procedure involves washing the column with alternating low and high pH buffers to remove any precipitated proteins or strongly bound contaminants. For example, wash with 3-5 column volumes of 0.1 M glycine-HCl, pH 2.5, followed by 3-5 column volumes of 0.1 M NaOH, and finally re-equilibrate with your binding buffer. Always store the column in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide) at 4 °C.
Q2: I am observing non-specific binding of other proteins. How can I improve the purity of my target protein?
A2: Non-specific binding can be due to ionic or hydrophobic interactions with the resin matrix or the linker arm. To reduce non-specific binding, you can try the following:
-
Increase the ionic strength of your binding and wash buffers: Gradually increase the NaCl concentration (e.g., from 150 mM up to 500 mM) to disrupt weak ionic interactions.
-
Include a non-ionic detergent: Adding a low concentration (e.g., 0.1% Tween-20 or Triton X-100) to the binding and wash buffers can help to reduce hydrophobic interactions.
-
Optimize the wash step: Increase the volume of the wash buffer or include a step-wash with a low concentration of a competitive eluent to remove weakly bound contaminants before eluting your target protein.
Q3: My protein precipitates upon elution. What can I do?
A3: Protein precipitation during elution is often caused by the harshness of the elution buffer (e.g., very low pH) or high protein concentration in the eluate. To address this:
-
Immediate Neutralization: If using a low pH elution buffer, collect the fractions into tubes containing a neutralization buffer to immediately bring the pH back to a physiological range.
-
Use a Gentler Elution Method: Switch to competitive elution with mannose, which is generally less harsh on the protein structure.
-
Add Stabilizers: Include stabilizing agents such as glycerol (up to 20%) or specific co-factors for your protein in the elution buffer.
-
Elute in a Larger Volume: Eluting your protein in a larger volume can help to keep the concentration below the point of precipitation. The eluted protein can then be concentrated using other methods if necessary.
Q4: How can I confirm that the CP-DMJ ligand has been successfully coupled to the resin?
A4: Direct confirmation of ligand coupling can be challenging without specialized equipment. However, you can indirectly assess the success of the immobilization by:
-
Monitoring the ligand concentration in the supernatant: Measure the concentration of CP-DMJ in the solution before and after the coupling reaction. A significant decrease in the concentration of the free ligand suggests successful immobilization.
-
Performing a small-scale binding experiment: Use a known amount of your target protein (or a commercially available mannosidase as a positive control) and check for its binding to the prepared resin. Successful binding and subsequent elution would indicate that the ligand is coupled and active.
Optimizing elution conditions for glucosidase from a deoxymannojirimycin column
Welcome to the technical support center for optimizing the purification of glucosidase using a deoxymannojirimycin (DMJ) affinity column. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the affinity purification of glucosidase. The questions are organized to follow a typical experimental workflow.
Column Binding Issues
Question: My glucosidase is not binding to the DMJ column. What are the possible causes and solutions?
Answer: Failure to bind is a common issue that can often be resolved by optimizing the binding conditions. Glucosidase binding to a DMJ column is pH-dependent and requires specific buffer conditions for efficient interaction.
Troubleshooting Steps:
-
Verify Buffer pH and Composition: The optimal pH for glucosidase activity and, consequently, binding to an inhibitor column, typically falls within a range of 4.5 to 7.0.[1][2] It is crucial to ensure your binding buffer's pH is within the optimal range for your specific glucosidase. Phosphate-buffered saline (PBS) at a pH around 7.4 or sodium acetate buffers at a slightly acidic pH (e.g., 5.0-6.0) are commonly used.[2][3] Avoid buffers like Tris-HCl, which can sometimes inhibit enzyme activity.[3]
-
Check for Inhibitors in the Sample: Ensure your crude sample does not contain any compounds that could compete with the DMJ ligand for binding to the glucosidase. The presence of other inhibitors will prevent the enzyme from binding to the column matrix.
-
Sample Preparation: Before loading, filter or centrifuge your sample to remove any particulate matter that could clog the column.[4][5]
-
Flow Rate: A slower flow rate during sample application allows for more contact time between the glucosidase and the affinity resin, which can improve binding.
-
Column Integrity: Ensure the DMJ ligand has not been degraded or leached from the column, especially if the column is old or has been stored improperly.
| Parameter | Recommended Range | Common Buffers |
| pH | 4.5 - 7.5[1][6][7] | Sodium Acetate, Sodium Phosphate, PBS[2][3] |
| Ionic Strength | 50 - 150 mM NaCl | - |
| Additives | Consider protease inhibitors | - |
Workflow for Troubleshooting Binding Failure
Caption: Troubleshooting workflow for glucosidase binding issues.
Elution and Recovery Problems
Question: My glucosidase has bound to the column, but I am unable to elute it, or the recovery is very low. What should I do?
Answer: Inefficient elution is often due to the strong interaction between the glucosidase and the DMJ ligand. Optimizing the elution buffer is key to disrupting this interaction without denaturing the enzyme.
Troubleshooting Steps:
-
Competitive Elution: The most common method for eluting proteins from an inhibitor-based affinity column is competitive elution.
-
Increase Competitor Concentration: If you are using a competitive inhibitor like deoxymannojirimycin itself or a substrate analog, you may need to increase its concentration in the elution buffer.[4]
-
Paused Elution: After applying the elution buffer, you can stop the flow for a period (e.g., 10-30 minutes).[4] This "paused elution" allows more time for the competitor to displace the bound glucosidase from the resin, which can be particularly effective for tightly bound enzymes.[4]
-
-
pH Elution: Altering the pH is another common strategy.[8]
-
Low pH Elution: A buffer with a low pH (e.g., 0.1 M glycine-HCl, pH 2.5-3.0) can disrupt the ionic and hydrogen bonds responsible for binding.[9] However, this can be harsh and may denature the enzyme.[9] It is critical to neutralize the eluted fractions immediately by collecting them into a tube containing a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.5).[5][9]
-
-
Gradient Elution: Instead of a single-step elution, a linear gradient of increasing competitor concentration or decreasing pH can help to find the optimal elution condition and can sometimes yield a sharper peak.[4]
| Elution Method | Eluent | Typical Concentration/pH | Key Considerations |
| Competitive | Deoxymannojirimycin (DMJ) or other inhibitors | 0.1 M - 1.0 M | Specific and gentle, but can be expensive. |
| pH Shift | Glycine-HCl | pH 2.5 - 3.5 | Effective but risks enzyme denaturation; requires immediate neutralization.[9] |
Logical Relationship for Elution Optimization
Caption: Strategies for optimizing glucosidase elution.
Post-Elution Enzyme Inactivity
Question: I have successfully eluted my glucosidase, but it shows low or no enzymatic activity. Why is this happening?
Answer: Loss of activity post-elution is a serious concern, often pointing to enzyme denaturation during the purification process.[10] Maintaining the structural integrity of the enzyme is paramount.[10]
Troubleshooting Steps:
-
Harsh Elution Conditions: As mentioned, low pH elution can irreversibly denature proteins. If you suspect this is the case, switch to a gentler method like competitive elution.[11]
-
Presence of Elution Agent: If using a competitive inhibitor for elution, it must be removed before assaying for enzyme activity, as it will interfere with the substrate. This can be achieved through dialysis or buffer exchange.
-
Temperature Control: All purification steps should be performed at a low temperature (e.g., 4°C) to maintain enzyme stability and prevent degradation.[3][10]
-
Buffer Composition: Ensure the final buffer in which the enzyme is stored is optimal for its stability. Some glucosidases are stabilized by certain ions, while others are inhibited.[3] For example, K+ and NH4+ ions have been shown to enhance the activity of some α-glucosidases, while ions like Cu2+, Ag+, and Hg2+ can be strong inhibitors.[3]
-
Concentration Effects: After elution, the enzyme might be in a dilute solution, which can lead to instability. Concentrating the enzyme may be necessary, but this should be done carefully to avoid precipitation.[10]
Experimental Protocols
Protocol 1: Affinity Purification of Glucosidase using a DMJ Column
This protocol provides a general workflow for the purification process.
-
Column Equilibration:
-
Equilibrate the deoxymannojirimycin-sepharose column with 5-10 column volumes of binding buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2).
-
Ensure the pH and conductivity of the effluent match that of the binding buffer.
-
-
Sample Preparation and Loading:
-
Prepare the crude enzyme extract in the binding buffer.
-
Clarify the sample by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) and/or filtration (0.45 µm filter) to remove any precipitates.[5]
-
Load the clarified sample onto the equilibrated column at a slow flow rate (e.g., 0.5 mL/min).
-
-
Washing:
-
Wash the column with 10-15 column volumes of binding buffer to remove unbound and non-specifically bound proteins.
-
Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Method A (Competitive Elution): Apply elution buffer containing a competitive inhibitor (e.g., 0.1 - 0.5 M deoxymannojirimycin in binding buffer).
-
Method B (pH Elution): Apply a low pH elution buffer (e.g., 0.1 M Glycine-HCl, pH 3.0).
-
Collect fractions (e.g., 1 mL) into tubes. For pH elution, ensure the collection tubes contain a neutralizing buffer (e.g., 100 µL of 1 M Tris-HCl, pH 8.5).
-
-
Post-Elution Processing:
-
Analyze the collected fractions for protein content (A280) and glucosidase activity.
-
Pool the active fractions.
-
Perform buffer exchange via dialysis or a desalting column to remove the eluting agent and transfer the purified enzyme into a suitable storage buffer (e.g., PBS with 20% glycerol).
-
Purification Workflow Diagram
Caption: General workflow for DMJ affinity chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of an α-Glucosidase from Rhizobium sp. (Robinia pseudoacacia L.) Strain USDA 4280 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 6. Production, purification and characterization of novel beta glucosidase from newly isolated Penicillium simplicissimum H-11 in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
How to reduce non-specific binding on a N-5-Carboxypentyl-deoxymannojirimycin matrix
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the N-5-Carboxypentyl-deoxymannojirimycin affinity chromatography matrix. Our goal is to help you reduce non-specific binding and improve the purity of your target protein, which is typically a mannosidase or a related glycosidase.
Frequently Asked Questions (FAQs)
Q1: What is the this compound matrix and what is it used for?
A1: The this compound matrix is a specialized affinity chromatography resin. It consists of deoxymannojirimycin, a potent inhibitor of mannosidases, covalently linked to a solid support (commonly agarose) via an N-5-carboxypentyl spacer arm. This matrix is specifically designed for the affinity purification of mannosidases and other proteins that bind to this ligand.
Q2: What are the common causes of non-specific binding to this matrix?
A2: Non-specific binding in affinity chromatography can arise from several types of interactions between proteins in your sample and the matrix itself. For the this compound matrix, the primary causes are:
-
Ionic Interactions: Electrostatic interactions between charged amino acid residues on proteins and any charged groups on the matrix.
-
Hydrophobic Interactions: Proteins with exposed hydrophobic regions can interact with the N-5-carboxypentyl spacer arm, which has a hydrocarbon structure.[1]
-
Interactions with the Matrix Backbone: The agarose or other base matrix can have sites that non-specifically bind proteins.
Q3: How can I visually troubleshoot my purification workflow?
A3: Understanding the potential points of failure in your workflow can help in systematically addressing non-specific binding. The following diagram illustrates a typical workflow and highlights key areas for optimization.
Troubleshooting Guides
This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you might encounter.
High Background/Low Purity
Problem: My eluted fractions contain many contaminating proteins in addition to my target mannosidase.
Possible Causes & Solutions:
-
Inadequate Washing: The wash steps may not be stringent enough to remove non-specifically bound proteins.
-
Non-Optimal Buffer Conditions: The pH or ionic strength of your binding and wash buffers may be promoting non-specific interactions.
-
Hydrophobic Interactions with the Spacer Arm: The N-5-carboxypentyl linker can bind proteins hydrophobically.
The following decision tree can guide your troubleshooting process:
Experimental Protocols & Data
Here are detailed methodologies for key experiments aimed at reducing non-specific binding.
Experiment 1: Optimizing Salt Concentration in Wash Buffer
This experiment aims to determine the optimal salt concentration to disrupt ionic interactions without eluting the target protein.
-
Methodology:
-
Equilibrate the this compound matrix with binding buffer (e.g., 20 mM Tris-HCl, pH 7.4).
-
Load your clarified protein sample onto the column.
-
Wash the column with a series of wash buffers containing increasing concentrations of NaCl (e.g., 100 mM, 250 mM, 500 mM, 1 M). Collect the flow-through from each wash step.
-
Elute the target protein using an appropriate elution buffer (e.g., binding buffer containing a competitive ligand like D-mannose or a low pH buffer).
-
Analyze the wash fractions and the eluate by SDS-PAGE to determine the salt concentration at which non-specific proteins are removed while the target protein remains bound.
-
-
Data Presentation:
| NaCl Concentration (mM) | Target Protein in Wash (Relative Units) | Contaminant Proteins in Wash (Relative Units) | Final Purity of Eluted Target (%) |
| 100 | < 1 | 25 | 70 |
| 250 | < 1 | 60 | 85 |
| 500 | 5 | 90 | 95 |
| 1000 | 20 | 98 | >95 (with yield loss) |
Note: The above data is illustrative. Optimal conditions should be determined empirically for each specific protein and sample. Generally, increasing salt concentration in wash buffers can reduce non-specific binding due to charge-based interactions.[2]
Experiment 2: Effect of Detergents and Blocking Agents
This experiment is designed to minimize hydrophobic interactions.
-
Methodology:
-
Prepare binding and wash buffers containing different concentrations of a non-ionic detergent (e.g., 0.01%, 0.05%, 0.1% Tween-20 or Triton X-100) or a blocking agent (e.g., 0.1%, 0.5%, 1% BSA).
-
Equilibrate the column with the respective buffer.
-
Load the sample (which can also be pre-incubated with the blocking agent).
-
Wash the column with the corresponding buffer.
-
Elute the target protein.
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
-
Data Presentation:
| Additive | Concentration | Target Protein Recovery (%) | Final Purity (%) |
| None | - | 90 | 70 |
| Tween-20 | 0.01% | 88 | 80 |
| Tween-20 | 0.05% | 85 | 90 |
| Triton X-100 | 0.01% | 87 | 82 |
| Triton X-100 | 0.05% | 83 | 92 |
| BSA | 0.1% | 85 | 85 |
| BSA | 0.5% | 80 | 95 |
Note: Non-ionic detergents can effectively reduce non-specific binding due to hydrophobic interactions.[3] BSA can also be used as a blocking agent to saturate non-specific binding sites on the matrix.[4][5][6] The optimal concentration for these additives should be determined empirically.[3]
Column Regeneration and Storage
Q4: How should I regenerate and store my this compound matrix?
A4: Proper regeneration and storage are crucial for maintaining the performance and extending the lifespan of your affinity matrix.
-
Regeneration Protocol:
-
After elution, wash the column with 3-5 column volumes of a high salt buffer (e.g., 1 M NaCl) to remove any remaining ionically bound proteins.
-
Wash with 3-5 column volumes of a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) followed immediately by a high pH buffer (e.g., 0.1 M Tris-HCl, pH 8.5) to remove strongly bound proteins.
-
Wash with 5-10 column volumes of distilled water.
-
Finally, re-equilibrate the column with your binding buffer or store it in an appropriate storage solution.
-
-
Storage:
-
For short-term storage (a few days), the matrix can be kept in the binding buffer at 4°C.
-
For long-term storage, it is recommended to store the matrix in a solution containing a bacteriostatic agent (e.g., 20% ethanol or 0.02% sodium azide) at 4°C. Always consult the manufacturer's instructions for specific recommendations.
-
References
- 1. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. Why do you recommend using Triton X for the purification of 6xHis-tagged protein? [qiagen.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Requirement of a Blocking Step in Affinity Purification of Polyclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
Improving the binding capacity of N-5-Carboxypentyl-deoxymannojirimycin resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving and troubleshooting the binding capacity of N-5-Carboxypentyl-deoxymannojirimycin (CP-DMJ) resin for the affinity purification of mannosidases and related mannose-binding proteins.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using CP-DMJ resin, presented in a question-and-answer format.
Q1: Why is my target protein not binding to the resin?
A1: Several factors can lead to poor or no binding of your target protein. Consider the following possibilities:
-
Incorrect Binding Buffer Conditions: The pH and ionic strength of your binding buffer are critical. Most protein-ligand interactions are sensitive to these parameters. Ensure your buffer's pH is optimal for the interaction, typically near physiological pH (7.0-8.0), and that the ionic strength is not too high, which can disrupt electrostatic interactions.
-
Presence of Inhibitors: If your sample contains mannose or other molecules that can bind to the target protein's active site, they will compete with the CP-DMJ ligand, preventing the protein from binding to the resin. Ensure your sample is free from such competitive inhibitors.
-
Inactive Resin: The CP-DMJ ligand may have degraded, or the resin may have been improperly stored. Consider using fresh resin or re-evaluating your storage conditions. Resins should typically be stored at 4°C in a buffer containing an antimicrobial agent.
-
Blocked or Inaccessible Ligand: The resin may be fouled with precipitated proteins or lipids from a previous elution. Ensure the column has been properly regenerated and cleaned.
-
Low Protein Concentration: The concentration of your target protein in the sample may be too low for efficient binding. Consider concentrating your sample before loading it onto the column.
Q2: The binding capacity of my resin is lower than expected. How can I improve it?
A2: Low binding capacity can be addressed by optimizing several experimental parameters:
-
Flow Rate: A high flow rate during sample application can reduce the contact time between the target protein and the immobilized ligand, leading to lower binding. Try decreasing the flow rate to allow for more efficient binding.
-
Incubation Time: For batch purification, increasing the incubation time of the sample with the resin can improve binding.
-
Ligand Density: The density of the CP-DMJ ligand on the resin can affect binding capacity. While a higher ligand density can sometimes improve capacity, it can also lead to steric hindrance. The optimal ligand density should be determined experimentally.
-
Buffer Optimization: Systematically vary the pH and ionic strength of your binding buffer to find the optimal conditions for your specific target protein.
-
Temperature: Performing the binding step at a lower temperature (e.g., 4°C) can sometimes enhance the stability of the protein and the protein-ligand interaction, leading to improved binding.
Q3: My target protein is eluting with a broad peak and at a low concentration. What can I do?
A3: A broad elution peak often indicates slow dissociation of the target protein from the ligand or issues with the elution conditions.
-
Optimize Elution Buffer: If using a competitive eluent like mannose, you may need to increase its concentration. If using a pH shift for elution, ensure the pH change is sharp and sufficient to disrupt the interaction.
-
Stop-Flow Elution: Try a stop-flow technique where the flow is paused for several minutes after applying the elution buffer. This allows more time for the protein to dissociate from the resin, resulting in a more concentrated elution peak.
-
Reduce Column Volume: Using a smaller column volume can help concentrate the eluted protein.
-
Check for Nonspecific Binding: If the protein is interacting non-specifically with the resin matrix, it can lead to a broad elution profile. Try adding a low concentration of a non-ionic detergent or increasing the salt concentration in the elution buffer to disrupt these interactions.
Q4: How can I regenerate and store the CP-DMJ resin for reuse?
A4: Proper regeneration and storage are crucial for maintaining the resin's performance.
-
Regeneration: After elution, wash the column with several column volumes of a high-salt buffer (e.g., 1 M NaCl) to remove any non-specifically bound proteins. Then, wash with the binding buffer until the pH and conductivity are back to the initial values. For more rigorous cleaning, a cycle of low pH (e.g., 0.1 M glycine-HCl, pH 2.5) followed by a high pH wash (e.g., 0.1 M Tris-HCl, pH 8.5) can be effective, but ensure your ligand and resin matrix are stable under these conditions.
-
Storage: For short-term storage, keep the resin in the binding buffer at 4°C. For long-term storage, store the resin in a buffer containing an antimicrobial agent (e.g., 20% ethanol) at 4°C. Do not freeze the resin.
Frequently Asked Questions (FAQs)
What is this compound (CP-DMJ) resin?
CP-DMJ resin is an affinity chromatography medium used for the purification of enzymes and other proteins that bind to mannose, particularly α-mannosidases. The resin consists of a solid support (e.g., agarose beads) to which this compound, a potent inhibitor of mannosidases, is covalently attached.
What is the principle behind affinity chromatography with CP-DMJ resin?
The principle is based on the specific and reversible interaction between the immobilized CP-DMJ ligand and the mannose-binding site of the target protein. When a sample containing the target protein is passed through a column packed with the resin, the target protein binds to the ligand while other components of the sample pass through. The bound protein is then eluted by changing the buffer conditions to disrupt the interaction.
What are the common methods for eluting the target protein from the resin?
There are two primary methods for elution:
-
Competitive Elution: A high concentration of a competitive binder, such as mannose, is added to the elution buffer. The mannose competes with the immobilized ligand for the binding site on the protein, causing the protein to be released from the resin.
-
pH Shift: The pH of the elution buffer is changed to a value that alters the ionization state of the protein or the ligand, thereby reducing their binding affinity and causing the protein to elute. A low pH buffer (e.g., glycine-HCl, pH 2.5-3.0) is often used.
How can I determine the binding capacity of my CP-DMJ resin?
The binding capacity can be determined by frontal analysis. A solution of the target protein at a known concentration is continuously applied to a column of the resin. The amount of protein that binds to the column before the protein starts to appear in the flow-through (breakthrough) is measured. The dynamic binding capacity is often reported as the amount of protein bound per mL of resin at a specific percentage of breakthrough (e.g., 10%).
Data Presentation
The binding capacity of the CP-DMJ resin is influenced by several factors. The following table provides an example of how to present quantitative data on the dynamic binding capacity (DBC) of a hypothetical CP-DMJ resin for a target mannosidase under various experimental conditions.
Disclaimer: The following data is for illustrative purposes only and represents a typical format for presenting such results. Users must experimentally determine the binding capacity for their specific protein and experimental conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | DBC (mg/mL resin) at 10% Breakthrough |
| pH | 6.5 | 7.5 | 8.5 | 4.2 |
| 7.5 | 7.5 | 7.5 | 5.8 | |
| 8.5 | 7.5 | 7.5 | 3.1 | |
| Ionic Strength (NaCl) | 50 mM | 150 mM | 500 mM | 5.5 |
| 150 mM | 150 mM | 150 mM | 5.8 | |
| 500 mM | 150 mM | 150 mM | 2.5 | |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 2.0 mL/min | 6.2 |
| 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 5.8 | |
| 2.0 mL/min | 1.0 mL/min | 1.0 mL/min | 4.1 |
Experimental Protocols
Protocol 1: Immobilization of CP-DMJ to Amine-Functionalized Resin
This protocol describes the coupling of this compound to an amine-functionalized agarose resin (e.g., AminoLink™ Coupling Resin) using carbodiimide chemistry.
Materials:
-
Amine-functionalized agarose resin
-
This compound (CP-DMJ)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Wash Buffer: 1 M NaCl
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Storage Buffer: Phosphate Buffered Saline (PBS) with 0.02% sodium azide
Procedure:
-
Resin Preparation: Wash 2 mL of the amine-functionalized resin with 10 column volumes of Coupling Buffer.
-
Ligand Solution Preparation: Dissolve CP-DMJ in the Coupling Buffer to a final concentration of 10-20 mM.
-
Activation: Add EDC (to a final concentration of 50 mM) and NHS (to a final concentration of 50 mM) to the ligand solution. Incubate for 15 minutes at room temperature to activate the carboxyl group of the CP-DMJ.
-
Coupling: Immediately add the activated ligand solution to the washed resin. Incubate for 2-4 hours at room temperature with gentle end-over-end mixing.
-
Washing: Pellet the resin by centrifugation and remove the supernatant. Wash the resin with 10 column volumes of Wash Buffer to remove unreacted ligand and by-products.
-
Quenching: Add 10 column volumes of Quenching Buffer and incubate for 1 hour at room temperature to block any remaining active sites on the resin.
-
Final Wash: Wash the resin with 10 column volumes of PBS.
-
Storage: Store the prepared CP-DMJ resin in Storage Buffer at 4°C.
Protocol 2: Affinity Purification of Mannosidase
Materials:
-
Prepared CP-DMJ resin
-
Binding/Wash Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4
-
Elution Buffer: 0.1 M Mannose in Binding/Wash Buffer OR 0.1 M Glycine-HCl, pH 3.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Clarified protein sample containing the target mannosidase
Procedure:
-
Column Packing: Pack the CP-DMJ resin into a suitable chromatography column.
-
Equilibration: Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Load the clarified protein sample onto the column at a low flow rate (e.g., 0.5-1 mL/min).
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline.
-
Elution:
-
Competitive Elution: Apply the Elution Buffer containing mannose to the column and collect fractions.
-
pH Elution: Apply the low pH Elution Buffer and collect fractions into tubes containing Neutralization Buffer to immediately neutralize the pH.
-
-
Analysis: Analyze the collected fractions for protein content (e.g., by measuring A280) and for the presence of the target mannosidase (e.g., by SDS-PAGE and enzyme activity assay).
Protocol 3: Resin Regeneration
Procedure:
-
High Salt Wash: Wash the column with 5 column volumes of 1 M NaCl to remove any ionically bound proteins.
-
Re-equilibration: Wash the column with 10 column volumes of Binding/Wash Buffer until the pH and conductivity are stable.
-
Storage: If the column is to be stored, wash with 5 column volumes of Storage Buffer and store at 4°C.
Mandatory Visualization
Stability issues with N-5-Carboxypentyl-deoxymannojirimycin during storage
This technical support center provides guidance on the stability and storage of N-5-Carboxypentyl-deoxymannojirimycin (C-DNJ) to researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is temperature-sensitive and should be stored in a freezer at -20°C for long-term storage.[1][2][3][4] Some suppliers recommend storage at temperatures below -15°C. When stored properly as a solid, it is expected to be stable for at least four years.[2]
Q2: How should I handle the compound upon receipt?
A2: this compound is typically shipped at room temperature for continental US destinations, but this may vary for other locations.[2][4] Upon receipt, it is crucial to transfer the product to a -20°C freezer for storage.
Q3: What is the appearance of this compound?
A3: The compound is a white to off-white crystalline solid or powder.[1][3]
Q4: In what form is this compound typically supplied?
A4: It is often supplied as a hydrochloride salt (C₁₂H₂₃NO₆ · HCl).
Q5: How should I prepare solutions of this compound?
A5: To prepare a stock solution, it is recommended to use a high-purity, sterile solvent. The choice of solvent will depend on the experimental requirements. For biological assays, sterile aqueous buffers (e.g., PBS) or cell culture media are commonly used. For long-term storage of solutions, consider using a solvent in which the compound is highly soluble and stable. It is advisable to prepare fresh solutions for experiments whenever possible.
Q6: How stable is this compound in aqueous solutions?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments. | 1. Improper storage of the solid compound. 2. Degradation of the stock solution due to multiple freeze-thaw cycles. 3. Instability in the experimental buffer (e.g., extreme pH). | 1. Ensure the solid compound has been consistently stored at -20°C. 2. Prepare fresh stock solutions from the solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Check the pH of your experimental buffer. Iminosugar stability can be pH-dependent. |
| Variability between experimental replicates. | 1. Inconsistent concentration of the working solution. 2. Degradation of the compound during the experiment. | 1. Ensure accurate and consistent pipetting when preparing solutions. 2. Minimize the time the compound spends in solution at room temperature or higher before use. Prepare working solutions immediately before the experiment. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | 1. Presence of impurities in the original compound. 2. Degradation of the compound. | 1. Check the purity of the compound from the supplier's certificate of analysis. 2. Analyze a freshly prepared solution to compare with the aged solution. If new peaks appear over time, this indicates degradation. |
Data Presentation
Table 1: Storage and Stability of this compound (Solid)
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C (or <-15°C) | [1][2][3][4] |
| Long-term Stability | ≥ 4 years (as a solid at -20°C) | [2] |
| Appearance | White to off-white crystalline solid/powder | [1][3] |
| Sensitivity | Temperature sensitive | [1] |
Experimental Protocols
Protocol: Assessment of this compound Solution Stability by HPLC
This protocol provides a general method to assess the stability of C-DNJ in a specific solvent or buffer over time.
1. Materials:
- This compound (solid)
- High-purity solvent or buffer of interest (e.g., water, PBS, cell culture medium)
- HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
- Appropriate HPLC column (e.g., C18 for reversed-phase)
- Volumetric flasks and pipettes
- Vials for storage at different conditions
2. Procedure:
- Preparation of Stock Solution: Accurately weigh a known amount of C-DNJ and dissolve it in the chosen solvent to a precise final concentration (e.g., 1 mg/mL). This is your Time 0 sample.
- Initial Analysis (Time 0): Immediately analyze the freshly prepared solution by HPLC. This will serve as the baseline for purity and peak area.
- Sample Storage: Aliquot the remaining stock solution into several vials. Store these vials under the conditions you wish to test (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
- Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition.
- HPLC Analysis: Analyze the samples by HPLC using the same method as the Time 0 sample.
- Data Analysis: Compare the chromatograms from each time point to the Time 0 sample. Look for:
- A decrease in the peak area of the main C-DNJ peak.
- The appearance of new peaks, which would indicate degradation products.
- Quantification: Calculate the percentage of C-DNJ remaining at each time point relative to the Time 0 sample.
3. HPLC Method Development (Example):
- Column: C18, 5 µm, 4.6 x 250 mm
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 1.0 mL/min
- Detection: As C-DNJ lacks a strong chromophore, Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is recommended for sensitive detection.
Visualizations
Caption: Workflow for proper storage and handling of C-DNJ.
Caption: Troubleshooting logic for C-DNJ stability issues.
References
Overcoming challenges in the synthesis of N-5-Carboxypentyl-deoxymannojirimycin
Welcome to the technical support center for the synthesis of N-5-Carboxypentyl-deoxymannojirimycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound. The proposed synthetic route involves the reductive amination of deoxymannojirimycin (DMJ) with a protected form of 6-oxohexanoic acid, followed by deprotection.
Problem 1: Low Yield During Reductive Amination
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The pH of the reaction mixture is crucial for imine formation and the stability of the reducing agent.
-
Solution: Maintain a slightly acidic to neutral pH (around 6-7) to facilitate imine formation without degrading the deoxymannojirimycin backbone. The use of a buffer, such as sodium acetate/acetic acid, can be beneficial.[1]
-
-
Inefficient Imine Formation: The initial condensation between deoxymannojirimycin and the aldehyde may be slow or incomplete.
-
Solution: Pre-stir the deoxymannojirimycin and the protected 6-oxohexanoate (e.g., ethyl 6-oxohexanoate) for a period (e.g., 1-2 hours) before adding the reducing agent to allow for sufficient imine formation.[2]
-
-
Choice of Reducing Agent: The reactivity of the borohydride reducing agent can significantly impact the yield.
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Solution: A slight excess of the aldehyde component (1.1-1.5 equivalents) is often used to drive the reaction to completion.[2] The amount of reducing agent should also be optimized, typically starting with 1.5-2.0 equivalents.
-
Problem 2: Difficulty in Product Purification
Possible Causes and Solutions:
-
Presence of Unreacted Starting Materials: Deoxymannojirimycin is highly polar and can be difficult to separate from the final product.
-
Solution: Utilize ion-exchange chromatography. The product has a carboxylic acid group (after deprotection) and a basic nitrogen, making it zwitterionic at a certain pH. This property can be exploited for separation from the more basic deoxymannojirimycin.
-
-
Formation of Byproducts: Over-alkylation or side reactions can lead to a complex mixture of products.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to minimize byproduct formation. Purification using reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid can be effective for separating closely related polar compounds.
-
-
Residual Protecting Groups: Incomplete deprotection will result in a mixture of the desired product and the protected intermediate.
-
Solution: Ensure the deprotection step goes to completion by monitoring with TLC or LC-MS. If using an ester protecting group, ensure sufficient hydrolysis time and appropriate basic or acidic conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: A common and effective method is the reductive amination of deoxymannojirimycin with a protected form of 6-oxohexanoic acid, such as ethyl 6-oxohexanoate. This is typically followed by the hydrolysis of the ester to yield the final carboxylic acid product. This multi-step process requires careful control of protecting groups and reaction conditions.[5][6]
Q2: Why is a protecting group necessary for the carboxylic acid of 6-oxohexanoic acid?
A2: The acidic proton of the carboxylic acid can interfere with the basic nitrogen of deoxymannojirimycin and the reaction conditions of the reductive amination. It can also lead to unwanted side reactions. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prevents these issues.[7][8]
Q3: What are the critical parameters to control during the reductive amination step?
A3: The critical parameters include reaction temperature, pH, choice of solvent, and the rate of addition of the reducing agent. The reaction is often carried out at room temperature in a protic solvent like methanol or ethanol. Maintaining a pH between 6 and 7 is generally optimal for imine formation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by TLC or LC-MS. For TLC, a polar solvent system (e.g., dichloromethane/methanol/ammonia) is often required. Staining with ninhydrin can help visualize the amine-containing compounds. LC-MS is a more powerful technique to track the disappearance of starting materials and the appearance of the product.
Q5: What are some common protecting groups for the hydroxyl groups of deoxymannojirimycin, and are they necessary for N-alkylation?
A5: While protecting groups like benzyl (Bn) or silyl ethers (e.g., TBDMS) can be used for the hydroxyl groups, they are often not necessary for selective N-alkylation via reductive amination, as the secondary amine is significantly more nucleophilic than the hydroxyls under these conditions.[5][9][10] However, if other transformations are planned, protection of the hydroxyls may be required.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Typical Reaction Time | Relative Reactivity | Key Considerations |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | 12-24 hours | Moderate | Toxic cyanide byproduct. Requires pH control. |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane, THF | 2-12 hours | High | Less toxic, often faster and higher yielding.[2] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1-4 hours | High | Can reduce the aldehyde starting material. |
Table 2: Typical Protecting Groups for Carboxylic Acids
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Methyl Ester | Methanol, Acid catalyst (e.g., H₂SO₄) | NaOH or LiOH, then acid workup | Stable to mild acid/base, hydrogenation.[7] |
| Ethyl Ester | Ethanol, Acid catalyst (e.g., H₂SO₄) | NaOH or LiOH, then acid workup | Stable to mild acid/base, hydrogenation. |
| Benzyl Ester | Benzyl alcohol, DCC/DMAP or Benzyl bromide, Base | H₂, Pd/C (Hydrogenolysis) | Stable to acidic and basic conditions.[8] |
| tert-Butyl Ester | Isobutylene, Acid catalyst or t-BuOH, DCC/DMAP | Trifluoroacetic Acid (TFA) | Stable to basic conditions and hydrogenation. |
Experimental Protocols
Protocol 1: Synthesis of N-(5-Ethoxycarbonylpentyl)-deoxymannojirimycin
-
Dissolve deoxymannojirimycin (1.0 eq) in anhydrous methanol.
-
Add ethyl 6-oxohexanoate (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Quench the reaction by adding acetone.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel chromatography using a gradient of dichloromethane/methanol.
Protocol 2: Hydrolysis of N-(5-Ethoxycarbonylpentyl)-deoxymannojirimycin
-
Dissolve the purified ester from Protocol 1 in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC or LC-MS until all the starting material is consumed.
-
Neutralize the reaction mixture with an acidic resin (e.g., Dowex 50W-X8) or by careful addition of dilute HCl to pH 7.
-
Filter and concentrate the solution to obtain the crude this compound.
-
Further purify by ion-exchange chromatography or reverse-phase HPLC.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in the reductive amination step.
References
- 1. 6-Amino-2-oxohexanoic acid | C6H11NO3 | CID 439954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A short and convenient synthesis of 1-deoxymannojirimycin and N-oxy analogues from D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Convenient, Gram-Scale Synthesis of 1-Deoxymannojirimycin - Research - Institut Pasteur [research.pasteur.fr]
- 4. guidechem.com [guidechem.com]
- 5. N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin, a new affinity ligand for the purification of trimming glucosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.universityofgalway.ie [research.universityofgalway.ie]
- 7. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
- 9. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 10. US5103008A - Compound, N-butyl-deoxynojirimycin-6-phosphate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Glucosidase Binding to N-5-Carboxypentyl-deoxymannojirimycin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the binding of glucosidase to its inhibitor, N-5-Carboxypentyl-deoxymannojirimycin, with a specific focus on the influence of pH.
Frequently Asked Questions (FAQs)
Q1: What is the expected optimal pH for glucosidase binding to this compound?
A1: While the precise optimal pH can vary depending on the specific glucosidase isoenzyme and its source, most glucosidases exhibit optimal activity in a pH range of 4.0 to 7.0.[1][2][3][4] The binding of this compound, a competitive inhibitor, is also expected to be optimal within this acidic to neutral pH range. It is crucial to experimentally determine the optimal pH for your specific enzyme-inhibitor pair.
Q2: How does pH affect the binding of this compound to glucosidase?
A2: pH influences the ionization state of both the amino acid residues in the glucosidase active site and the functional groups of the inhibitor.[5][6][7] For effective binding, key residues in the active site (often aspartic or glutamic acid) need to be in the correct protonation state to interact with the inhibitor. Similarly, the carboxyl group of this compound and the secondary amine of the deoxymannojirimycin core have pKa values that will be affected by pH, influencing their charge and ability to form ionic interactions or hydrogen bonds with the enzyme.
Q3: My binding signal is weak across all pH values tested. What are the possible causes?
A3: Weak binding signals can arise from several factors:
-
Incorrect buffer composition: Ensure your buffer system has adequate buffering capacity at the tested pH range.
-
Enzyme inactivity: Verify the activity of your glucosidase using a standard substrate assay before proceeding with binding studies.
-
Inhibitor degradation: Confirm the integrity and concentration of your this compound stock solution.
-
Suboptimal ionic strength: The salt concentration of the buffer can influence binding. Consider testing a range of ionic strengths.
-
Presence of competing substances: Ensure your enzyme preparation is pure and free from other molecules that might compete for the active site.
Q4: I am observing a biphasic or unusually broad pH-binding profile. What could this indicate?
A4: A complex pH-binding profile might suggest:
-
The presence of multiple ionizable groups in the active site with different pKa values that influence binding.[6]
-
The presence of different isoforms of the glucosidase in your sample, each with a slightly different pH optimum.[2]
-
A pH-dependent conformational change in the enzyme that affects inhibitor binding.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No discernible pH optimum | The pH range tested is too narrow. | Broaden the pH range of your experiment (e.g., from pH 3.0 to 9.0). |
| The buffer system is interfering with the binding. | Test a different buffer system with a similar pKa for the desired pH range. | |
| Precipitation at certain pH values | The enzyme or inhibitor is not stable at that pH. | Visually inspect your samples for precipitation. If observed, this pH should be avoided or a different buffer system that enhances stability should be used. |
| Inconsistent results between replicates | Inaccurate pH measurement of the buffers. | Calibrate your pH meter before preparing buffers. Verify the final pH of all solutions. |
| Temperature fluctuations during the experiment. | Ensure all incubation steps are performed at a constant, controlled temperature. |
Data Presentation
Table 1: Hypothetical pH-Dependent Binding Affinity of this compound to a-Glucosidase
| pH | Dissociation Constant (Kd) (µM) | Relative Binding (%) |
| 4.0 | 15.2 | 32.9 |
| 4.5 | 8.7 | 57.5 |
| 5.0 | 5.8 | 86.2 |
| 5.5 | 5.0 | 100.0 |
| 6.0 | 5.5 | 90.9 |
| 6.5 | 7.1 | 70.4 |
| 7.0 | 12.5 | 40.0 |
| 7.5 | 21.0 | 23.8 |
| 8.0 | 35.8 | 13.9 |
Note: This table presents hypothetical data for illustrative purposes. Actual values will depend on the specific glucosidase and experimental conditions.
Experimental Protocols
Protocol: Determination of Optimal pH for Glucosidase-Inhibitor Binding using a Label-Free Assay (e.g., Surface Plasmon Resonance - SPR)
-
Immobilization of Glucosidase:
-
Covalently immobilize the purified glucosidase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Preparation of Buffers and Inhibitor Solutions:
-
Prepare a series of running buffers with varying pH values (e.g., from pH 4.0 to 8.0 in 0.5 pH unit increments). A suitable buffer system would be a citrate-phosphate buffer, as it covers a broad pH range.[8]
-
Maintain a constant ionic strength across all buffers by adjusting the salt concentration (e.g., 150 mM NaCl).
-
Prepare a series of dilutions of this compound in each of the running buffers.
-
-
Binding Analysis:
-
Equilibrate the sensor chip with the first running buffer (e.g., pH 4.0).
-
Inject the different concentrations of the inhibitor over the immobilized glucosidase surface and a reference flow cell.
-
Record the association and dissociation phases for each concentration.
-
Regenerate the sensor surface between inhibitor injections if necessary.
-
Repeat the binding analysis for each of the prepared pH buffers.
-
-
Data Analysis:
-
For each pH, fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Plot the Kd values or the binding response at a saturating inhibitor concentration as a function of pH to determine the optimal pH for binding.
-
Visualizations
Caption: Experimental workflow for determining the optimal pH of binding.
Caption: Influence of pH on enzyme-inhibitor binding affinity.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimisation of β-Glucosidase Production in a Crude Aspergillus japonicus VIT-SB1 Cellulase Cocktail Using One Variable at a Time and Statistical Methods and its Application in Cellulose Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and Characterization of Highly Thermostable β-Glucosidase during the Biodegradation of Methyl Cellulose by Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variation in pH Optima of Hydrolytic Enzyme Activities in Tropical Rain Forest Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Effect of pH on substrate and inhibitor kinetic constants of human liver alanine aminopeptidase. Evidence for two ionizable active center groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tutorchase.com [tutorchase.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-5-Carboxypentyl-deoxymannojirimycin Ligand
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-5-Carboxypentyl-deoxymannojirimycin ligand, particularly in the context of affinity chromatography.
I. Ligand Stability and Storage
Proper storage and handling are critical to prevent the degradation of this compound and ensure experimental success.
FAQs on Ligand Stability
Q1: What are the recommended storage conditions for this compound?
A1: this compound is a temperature-sensitive compound and should be stored in a freezer at -20°C for long-term stability.[1] It is supplied as a white crystalline solid.[1] For short-term storage of solutions, refrigeration at 2-8°C is recommended, although it is best to prepare solutions fresh for each experiment.
Q2: What is the general stability of iminosugars like deoxymannojirimycin derivatives in different pH conditions?
A2: Iminosugars are generally more stable in acidic to neutral pH ranges. Studies on similar iminosugars have shown that they are more stable at lysosomal pH (around 4.5-5.0).[2] Alkaline conditions should be approached with caution as they may accelerate degradation of some carbohydrate-based ligands.[2]
Q3: Are there any common laboratory reagents that are incompatible with this ligand?
A3: Strong oxidizing or reducing agents should be avoided as they have the potential to degrade the carbohydrate-like structure of the deoxymannojirimycin core. When using the ligand in solution, ensure the buffer components do not react with the carboxyl or hydroxyl groups of the ligand.
Ligand Stability Summary
| Parameter | Condition | Recommendation/Observation |
| Temperature | Long-term Storage | Store at -20°C in a freezer.[1] |
| Short-term Storage (in solution) | Prepare fresh or store at 2-8°C for a limited time. | |
| Experimental Use | Avoid prolonged exposure to high temperatures. | |
| pH | General Stability | More stable in acidic to neutral pH.[2] |
| Alkaline Conditions | Potential for degradation; use with caution. | |
| Chemical Compatibility | Incompatible Reagents | Avoid strong oxidizing and reducing agents. |
| Buffer Selection | Use buffers that are inert to carboxyl and hydroxyl groups. |
II. Troubleshooting Guide for Affinity Chromatography
This guide addresses common issues encountered when using an affinity resin coupled with this compound for the purification of mannosidases or other mannose-binding proteins.
| Problem | Possible Cause | Suggested Solution |
| Low or No Binding of Target Protein | Ligand Degradation: Improper storage or handling has led to the breakdown of the ligand. | Ensure the ligand and coupled resin have been stored correctly at -20°C. If degradation is suspected, use a fresh batch of ligand for coupling or a new column. |
| Incorrect Buffer Conditions: The pH or ionic strength of the binding buffer is not optimal for the protein-ligand interaction. | Optimize the binding buffer. Most protein-ligand interactions are sensitive to pH and salt concentration. Start with a neutral pH buffer (e.g., PBS, pH 7.4) and adjust as necessary. | |
| Ligand Leaching: The covalent bond between the ligand and the matrix is unstable, causing the ligand to detach. | If ligand leaching is suspected, this may be due to harsh regeneration conditions. Consider using milder regeneration buffers. The linkage chemistry is crucial for stability.[3] | |
| Low Yield of Eluted Protein | Inefficient Elution: The elution conditions are too mild to disrupt the protein-ligand interaction. | If using competitive elution with mannose, increase the concentration of mannose in the elution buffer. If using a pH shift, ensure the pH is low enough to cause dissociation without denaturing the protein. |
| Protein Precipitation on the Column: The eluted protein is not stable in the elution buffer. | Elute into fractions containing a neutralization buffer to immediately adjust the pH. Consider adding stabilizing agents like glycerol to the elution buffer. | |
| Non-specific Binding | Hydrophobic or Ionic Interactions: Proteins other than the target are binding to the matrix or the spacer arm. | Increase the salt concentration (e.g., up to 0.5 M NaCl) in the binding and wash buffers to reduce ionic interactions. A non-ionic detergent (e.g., 0.1% Triton X-100) can be added to minimize hydrophobic interactions. |
| Reduced Column Performance Over Time | Fouling of the Resin: Proteins and other contaminants from the sample have built up on the column. | Implement a rigorous column cleaning and regeneration protocol. This may involve washing with high salt buffers, non-ionic detergents, or in some cases, mild acid or base.[4] Always filter your sample before loading. |
| Gradual Ligand Degradation: Repeated use, especially with harsh regeneration, can lead to a slow breakdown of the ligand. | Monitor the binding capacity of the column over time. If a significant decrease is observed, recoupling with fresh ligand or replacing the column may be necessary. |
III. Experimental Protocols
Protocol 1: Coupling of this compound to an Amine-Reactive Resin (e.g., NHS-activated Sepharose)
This protocol describes a general method for immobilizing the ligand to a pre-activated chromatography matrix.
Materials:
-
This compound
-
NHS-activated Sepharose (or similar amine-reactive matrix)
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer A: 0.1 M acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Reaction vessels and chromatography column
Procedure:
-
Prepare the Resin: Wash the NHS-activated Sepharose with 1 mM HCl according to the manufacturer's instructions.
-
Prepare the Ligand Solution: Dissolve this compound in the Coupling Buffer. The concentration will depend on the desired ligand density.
-
Coupling Reaction: Immediately mix the washed resin with the ligand solution and incubate at room temperature for 1-2 hours or overnight at 4°C with gentle agitation.
-
Block Unreacted Groups: After the coupling reaction, collect the resin and wash away excess ligand. Resuspend the resin in Blocking Buffer and incubate for 1-2 hours at room temperature to block any remaining active groups.
-
Wash the Resin: Wash the resin with alternating cycles of Wash Buffer A and Wash Buffer B. Repeat for 3-5 cycles.
-
Equilibrate for Storage: Finally, equilibrate the resin in a suitable storage buffer (e.g., PBS with 20% ethanol) and store at 4°C.
Protocol 2: Affinity Purification of Mannosidase
Materials:
-
This compound-coupled affinity resin
-
Binding/Wash Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4
-
Elution Buffer: 100 mM sodium acetate, pH 4.5, or Binding/Wash Buffer containing 0.5 M α-methyl-mannopyranoside
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Crude protein extract containing mannosidase
-
Chromatography column and system
Procedure:
-
Column Packing and Equilibration: Pack the affinity resin into a suitable column. Equilibrate the column with 5-10 column volumes (CVs) of Binding/Wash Buffer.
-
Sample Loading: Load the clarified and filtered protein extract onto the column at a flow rate that allows for sufficient interaction between the target protein and the ligand.
-
Washing: Wash the column with 10-20 CVs of Binding/Wash Buffer, or until the absorbance at 280 nm returns to baseline, to remove unbound proteins.
-
Elution: Elute the bound protein using the Elution Buffer. If using a pH shift, collect fractions into tubes containing Neutralization Buffer. If using competitive elution, apply the mannoside-containing buffer.
-
Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and mannosidase activity. Pool the fractions containing the purified protein.
-
Column Regeneration: Regenerate the column by washing with 3-5 CVs of high salt buffer (e.g., Binding/Wash Buffer with 1 M NaCl) followed by 3-5 CVs of low pH buffer (e.g., 100 mM glycine, pH 2.5) and then re-equilibrate with Binding/Wash Buffer. For long-term storage, wash with 20% ethanol.
IV. Visualizations
N-Glycan Processing Pathway
The this compound ligand is an inhibitor of mannosidases, which are key enzymes in the N-glycan processing pathway in the endoplasmic reticulum and Golgi apparatus.[5][6][7] This pathway is crucial for the proper folding and function of many glycoproteins.[8][9]
References
- 1. Page loading... [guidechem.com]
- 2. Effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and quantification of affinity ligand leaching and specific antibody fragment concentration within chromatographic fractions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective Regeneration of Protein Purification Systems [iba-lifesciences.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Family 47 α-Mannosidases in N-Glycan Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Structural and mechanistic insight into N-glycan processing by endo-α-mannosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of deoxymannojirimycin derivatives as mannosidase inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of deoxymannojirimycin (DMJ) and its derivatives as inhibitors of mannosidases, crucial enzymes in the N-linked glycosylation pathway. The following sections present quantitative data on the inhibitory selectivity of these compounds, a detailed experimental protocol for assessing mannosidase inhibition, and visualizations of the pertinent biochemical pathways and experimental workflows.
Comparative Inhibitory Activity of Mannosidase Inhibitors
Deoxymannojirimycin (DMJ) is a potent and selective inhibitor of Class I α-1,2-mannosidases, which play a critical role in the processing of N-glycans in the endoplasmic reticulum (ER) and Golgi apparatus.[1] Its efficacy is often compared with other well-known mannosidase inhibitors such as Kifunensine and Swainsonine, which exhibit different selectivities. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
While extensive data on a wide range of DMJ derivatives is not available in a single comparative study, the existing data for DMJ and related compounds, along with other key inhibitors, are summarized below. The inhibitory activity of iminosugars can be significantly influenced by substitutions, particularly N-alkylation, which has been shown to enhance the potency of related compounds like deoxynojirimycin against glucosidases.[2]
| Inhibitor | Target Mannosidase | Enzyme Source | IC50 | Reference |
| Deoxymannojirimycin (DMJ) | α-1,2-Mannosidase I | Mung Bean | 0.02 µM (20 nM) | [3] |
| Golgi α-Mannosidase II | Drosophila | Weak inhibitor | [4] | |
| Kifunensine | ER α-1,2-Mannosidase I | Mammalian | 130 nM | [3] |
| Golgi α-1,2-Mannosidase I | Mammalian | 23 nM | [3] | |
| Swainsonine | Golgi α-Mannosidase II | Human | 7.5 x 10⁻⁵ M (Ki) | [3] |
| Lysosomal α-Mannosidase | Human | - | [3] |
Note: IC50 and Ki values can vary depending on the enzyme source, substrate, and assay conditions. Direct comparison of data from different sources should be made with caution.
Experimental Protocol: α-Mannosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against α-mannosidase. The assay utilizes the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNPM), which is cleaved by α-mannosidase to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[3]
Materials:
-
α-Mannosidase (e.g., from Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM) solution (substrate)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0, containing 2 mM Zn²⁺)
-
Deoxymannojirimycin derivatives or other test inhibitors
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the α-mannosidase enzyme in the assay buffer.
-
Prepare a stock solution of pNPM in the assay buffer.
-
Prepare serial dilutions of the test inhibitors (e.g., deoxymannojirimycin derivatives) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank (No Enzyme): 50 µL of Assay Buffer.
-
Control (No Inhibitor): 40 µL of Assay Buffer and 10 µL of enzyme solution.
-
Inhibitor Wells: 40 µL of the appropriate inhibitor dilution and 10 µL of enzyme solution.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the pNPM substrate solution to all wells.
-
Mix gently and incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains within the linear range.
-
-
Stop Reaction:
-
Add 100 µL of the Stop Solution to all wells to terminate the enzymatic reaction.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting software.
-
Signaling Pathways and Cellular Effects
The inhibition of α-1,2-mannosidase I by deoxymannojirimycin and its derivatives disrupts the normal processing of N-linked glycans on newly synthesized glycoproteins in the endoplasmic reticulum. This leads to an accumulation of proteins with high-mannose-type glycans, which are recognized as misfolded, triggering ER stress and the Unfolded Protein Response (UPR).
N-Glycan Processing Pathway and DMJ Inhibition
Unfolded Protein Response (UPR) Signaling Pathway
The accumulation of misfolded glycoproteins due to mannosidase inhibition activates three key ER stress sensors: PERK, IRE1, and ATF6. These sensors initiate downstream signaling cascades to restore ER homeostasis or, if the stress is prolonged, trigger apoptosis.
References
- 1. Roles of XBP1s in Transcriptional Regulation of Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modification of the glucosidase inhibitor 1-deoxynojirimycin. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure of Golgi α‐mannosidase II: a target for inhibition of growth and metastasis of cancer cells | The EMBO Journal [link.springer.com]
Purifying Glucosidase: A Head-to-Head Comparison of Affinity and Ion-Exchange Chromatography
For researchers, scientists, and drug development professionals, the efficient purification of glucosidases is a critical step in various applications, from basic research to the development of therapeutics. The choice of purification methodology directly impacts the yield, purity, and activity of the final enzyme product. This guide provides an objective comparison of two of the most common chromatography techniques used for this purpose: affinity chromatography and ion-exchange chromatography, supported by experimental data and detailed protocols.
At a Glance: Key Performance Differences
While both methods are powerful tools for protein purification, they operate on different principles, leading to distinct performance outcomes. Affinity chromatography leverages the specific binding interaction between the glucosidase and a ligand immobilized on the chromatography matrix. In contrast, ion-exchange chromatography separates proteins based on their net surface charge.
Table 1: Performance Comparison of Affinity vs. Ion-Exchange Chromatography for Glucosidase Purification
| Parameter | Affinity Chromatography | Ion-Exchange Chromatography |
| Purification Fold | Can be >1000-fold in a single step[1] | Typically ranges from several-fold to over 40-fold in a single step[2][3][4] |
| Yield | Variable, can be lower if elution is harsh | Generally high, with reports of over 85%[4] |
| Specificity | Very high, binds specifically to the target enzyme | Lower, separates based on overall charge |
| Speed | Often a single-step purification, therefore faster | May require multiple steps for high purity, can be slower |
| Cost | Resins can be more expensive | Resins are generally more cost-effective[5] |
| Development Time | Requires a specific ligand, which may need development | More universally applicable, less development time for the matrix |
Experimental Data: A Closer Look
The following tables summarize quantitative data from various studies, illustrating the typical performance of each chromatographic method in glucosidase purification. It is important to note that these results are from different studies on different glucosidases and should not be taken as a direct side-by-side comparison.
Table 2: Representative Data for Glucosidase Purification using Affinity Chromatography
| Glucosidase Type | Source | Ligand/Tag | Purification Fold | Yield (%) | Specific Activity (U/mg) | Reference |
| β-glucosidase | Human lysosomal | Substrate analog | 8- to 40-fold greater than other ligands | - | 75 | [6] |
| Cholinesterase* | P. javanicus | Procainamide | 15.54 | 38.28 | - | [1] |
Note: Cholinesterase is included as an example of enzyme purification using affinity chromatography to illustrate the potential of the technique.
Table 3: Representative Data for Glucosidase Purification using Ion-Exchange Chromatography
| Glucosidase Type | Source | Resin | Purification Fold | Yield (%) | Specific Activity (U/mg) | Reference |
| α-Glucosidase | Rhizobium sp. | DEAE-TrisAcryl M | 475 (multi-step) | 18 | 5.71 | [7] |
| α-Glucosidase | Aspergillus niger | DEAE | 22.22 (multi-step) | 15.28 | 1.0 | [3] |
| β-Glucosidase | Armillaria mellea | - | 41.1 | 9.1 | 1.150 | [2] |
| β-Galactosidase* | Kluyveromyces lactis | DEAE | 12 | 85.5 | - | [4][8] |
Note: β-Galactosidase is a glycosidase with similar purification principles and is included to provide additional data points.
Experimental Protocols: Methodologies for Success
Below are detailed methodologies for purifying glucosidase using both affinity and ion-exchange chromatography, based on established protocols.
Affinity Chromatography Protocol: Purification of His-tagged Glucosidase
This protocol is a general guideline for the purification of a recombinant glucosidase engineered with a polyhistidine tag (His-tag), a common strategy in affinity chromatography.[9][10][11][12]
1. Cell Lysis:
-
Resuspend the cell pellet expressing the His-tagged glucosidase in a suitable lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Disrupt the cells using physical methods such as sonication or a French press.[13]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Collect the clear supernatant containing the soluble His-tagged glucosidase.
2. Column Preparation:
-
Pack a chromatography column with a Ni-NTA (Nickel-Nitrilotriacetic acid) agarose resin.
-
Equilibrate the column by washing with 5-10 column volumes of lysis buffer.[12]
3. Binding:
-
Load the cleared cell lysate onto the equilibrated Ni-NTA column.
-
Allow the lysate to pass through the column by gravity flow or at a slow, controlled flow rate to ensure efficient binding of the His-tagged glucosidase to the resin.
4. Washing:
-
Wash the column with 10-20 column volumes of a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
5. Elution:
-
Elute the bound His-tagged glucosidase from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect the eluted fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
6. Analysis:
-
Analyze the purified fractions for glucosidase activity and purity using methods such as SDS-PAGE and enzyme assays.
Ion-Exchange Chromatography Protocol: Purification of Glucosidase from a Crude Extract
This protocol outlines a general procedure for purifying a native glucosidase from a cell extract using an anion-exchange resin like DEAE (Diethylaminoethyl) cellulose.[1][7]
1. Sample Preparation:
-
Prepare a clarified crude extract of the glucosidase source material.
-
Ensure the extract is in a low ionic strength buffer at a pH that ensures the glucosidase has a net negative charge (for anion-exchange) or positive charge (for cation-exchange). The pH should be at least one unit above the isoelectric point (pI) of the glucosidase for anion exchange.
2. Column Preparation:
-
Pack a chromatography column with DEAE-cellulose resin.
-
Equilibrate the column with a starting buffer (e.g., 20 mM Tris-HCl, pH 8.0) until the pH and conductivity of the eluate match the starting buffer.
3. Binding:
-
Load the prepared sample onto the equilibrated DEAE-cellulose column.
-
Proteins with a net negative charge will bind to the positively charged resin, while neutral and positively charged proteins will flow through.
4. Washing:
-
Wash the column with several column volumes of the starting buffer to remove any unbound or weakly bound proteins.
5. Elution:
-
Elute the bound glucosidase by gradually increasing the ionic strength of the buffer. This is typically achieved by applying a linear gradient of a salt solution (e.g., 0 to 1 M NaCl in the starting buffer).
-
Alternatively, a stepwise elution with increasing concentrations of the salt can be used.
-
Collect fractions throughout the elution process.
6. Analysis:
-
Assay each fraction for glucosidase activity and protein concentration to identify the fractions containing the purified enzyme.
-
Pool the active fractions and analyze for purity using SDS-PAGE.
Visualizing the Processes
To better understand the workflows and principles behind these techniques, the following diagrams have been generated.
Conclusion: Making the Right Choice
The decision between affinity and ion-exchange chromatography for glucosidase purification depends heavily on the specific research goals, the nature of the glucosidase (native or recombinant), and available resources.
Affinity chromatography is the method of choice when high purity is required in a single step and a specific ligand for the glucosidase is available or can be engineered (e.g., a His-tag).[5][14] It is particularly advantageous for purifying low-abundance proteins from complex mixtures.[5] However, the cost of affinity resins can be a significant factor.[5]
Ion-exchange chromatography is a versatile and cost-effective technique that is well-suited for large-scale purifications.[5][15] It is an excellent initial capture step and can provide good resolution of proteins with different charge properties. While it may not achieve the same level of purity as affinity chromatography in a single step, it is a robust and widely applicable method that often serves as a cornerstone in multi-step purification strategies.[14]
For many applications, a combination of both techniques, along with others like size-exclusion chromatography, will ultimately yield the highest purity glucosidase. Researchers should carefully consider the trade-offs between purity, yield, speed, and cost to select the optimal purification strategy for their specific needs.
References
- 1. prezi.com [prezi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Affinity Purification vs. Ion Exchange Purification: Which Protein Purification Technique to Use? | Lab Manager [labmanager.com]
- 6. Human lysosomal beta-glucosidase: purification by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and Characterization of an α-Glucosidase from Rhizobium sp. (Robinia pseudoacacia L.) Strain USDA 4280 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. bio-rad.com [bio-rad.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. What Is the Difference Between Affinity and Ion Exchange Chromatography? [synapse.patsnap.com]
- 15. Affinity Chromatography vs Ion Exchange: Choosing the Right Method [synapse.patsnap.com]
Validating Glucosidase Activity Post-Purification: A Comparative Guide to Using N-5-Carboxypentyl-deoxymannojirimycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the activity of purified glucosidase, with a focus on the potent inhibitor N-5-Carboxypentyl-deoxymannojirimycin. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate validation techniques.
Introduction to Glucosidase and its Inhibition
Glucosidases are a broad family of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing crucial roles in metabolism, glycoprotein processing, and various cellular functions. The validation of glucosidase activity after purification is a critical step in biochemical and drug discovery research. This compound, a derivative of the potent glucosidase inhibitor 1-deoxynojirimycin (DNJ), serves as a valuable tool for both the purification and characterization of these enzymes. Its carboxypentyl group allows for its covalent attachment to a resin, creating a highly specific affinity chromatography matrix for glucosidase purification.
Comparative Analysis of Glucosidase Inhibitors
The inhibitory activity of various compounds against glucosidases is a key area of research, particularly for the development of therapeutics for diseases like diabetes and viral infections. Below is a comparison of this compound with other common glucosidase inhibitors. It is important to note that the inhibitory potency (IC50 and Ki values) is highly dependent on the specific glucosidase enzyme, its source, and the assay conditions.
| Inhibitor | Type of Inhibition | Target Glucosidase(s) | Reported Ki/IC50 Values | Key Features & Applications |
| This compound | Competitive | Glucosidase I and II | Ki ≈ 0.45 µM for pig liver glucosidase I[1][2] | Potent inhibitor; Functional group for affinity ligand synthesis.[1][2][3][4] |
| 1-Deoxynojirimycin (DNJ) | Competitive | α-glucosidases | Ki ≈ 2.1 µM for pig liver glucosidase I[1]; IC50 = 222.4 ± 0.5 µM (generic α-glucosidase)[5] | Potent inhibitor of a broad range of α-glucosidases.[6][7][8][9] |
| Acarbose | Competitive | α-glucosidases, α-amylase | IC50 = 822.0 ± 1.5 µM (generic α-glucosidase)[5]; Widely variable depending on source and conditions.[10] | Clinically used anti-diabetic drug.[10][11] |
| Miglitol | Competitive | α-glucosidases | - | Synthetic derivative of 1-deoxynojirimycin used as an anti-diabetic drug.[10][11] |
| Voglibose | Competitive | α-glucosidases | - | Clinically used anti-diabetic drug.[10][11] |
| Castanospermine | Competitive | α- and β-glucosidases | Ki ≈ 40 µM (generic α-glucosidase)[6] | Potent inhibitor with antiviral properties.[6][7] |
Note: The presented Ki and IC50 values are sourced from various studies and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
I. Purification of Glucosidase
A multi-step purification protocol is often necessary to achieve a homogenous enzyme preparation. Affinity chromatography using a resin functionalized with a glucosidase inhibitor is a highly effective step.
A. General Purification Workflow
Caption: A typical multi-step workflow for the purification of glucosidase.
B. Protocol for Affinity Chromatography with this compound Resin
This protocol is based on the principle of specific binding of glucosidase to the immobilized inhibitor.[3][4]
-
Resin Preparation:
-
Synthesize the this compound ligand. An improved, high-yield synthesis involves the reductive amination of 1-deoxynojirimycin with methyl 5-formylvalerate followed by hydrolysis.[4]
-
Covalently couple the synthesized ligand to a pre-activated resin (e.g., AH-Sepharose 4B or 6-aminohexyl Sepharose 4B) using a water-soluble carbodiimide.[3][4]
-
Equilibrate the affinity column with a binding buffer (e.g., 20 mM sodium phosphate, pH 7.2).
-
-
Sample Loading:
-
Load the partially purified glucosidase fraction (e.g., after ion-exchange chromatography) onto the equilibrated affinity column.
-
-
Washing:
-
Wash the column extensively with the binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound glucosidase using a competitive inhibitor or by changing the pH.
-
Competitive Elution: Use a buffer containing a high concentration of a soluble glucosidase substrate or inhibitor (e.g., maltose or 1-deoxynojirimycin).
-
pH Elution: Apply a buffer with a low pH (e.g., glycine-HCl, pH 2.5) to disrupt the enzyme-ligand interaction. Immediately neutralize the eluted fractions.
-
-
-
Analysis:
-
Collect fractions and assay for glucosidase activity and protein concentration. Pool the active fractions.
-
II. Glucosidase Activity Assay
The activity of the purified glucosidase can be quantified using chromogenic or fluorogenic substrates.
A. Chromogenic Assay using p-Nitrophenyl-α-D-glucopyranoside (pNPG)
This is a widely used, simple, and direct method.[12][13][14]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 µL of 50 mM sodium acetate buffer (pH 5.0)
-
25 µL of 10 mM pNPG (substrate)
-
25 µL of the purified enzyme solution (diluted appropriately)
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C or 50°C) for a defined period (e.g., 10-30 minutes).
-
Stopping the Reaction: Terminate the reaction by adding 100 µL of a high pH buffer, such as 0.4 M NaOH-glycine buffer (pH 10.8) or 1 M Na2CO3.[12] This step also enhances the color of the product.
-
Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a spectrophotometer or microplate reader.
-
Quantification: Determine the amount of p-nitrophenol released by comparing the absorbance to a standard curve prepared with known concentrations of p-nitrophenol. One unit of glucosidase activity is typically defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute under the specified conditions.[13][14]
B. Fluorogenic Assay using 4-Methylumbelliferyl (4-MUF) Glycosides
This method offers higher sensitivity compared to chromogenic assays.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Phosphate-buffered saline (PBS)
-
10 mM 4-MUF-α-D-glucopyranoside (substrate)
-
Purified enzyme solution
-
-
Incubation: Incubate the mixture at 37°C for 30 minutes in the dark.
-
Stopping the Reaction: Stop the reaction by adding a high pH solution, such as 1 M sodium carbonate.
-
Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with excitation at ~365 nm and emission at ~445 nm.
III. Validation of Activity with this compound
To confirm that the observed activity is indeed from the purified glucosidase, an inhibition assay using a specific inhibitor is performed.
Caption: Workflow for validating glucosidase activity using an inhibitor.
-
Pre-incubation: Pre-incubate the purified glucosidase with varying concentrations of this compound for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate (e.g., pNPG).
-
Measure Activity: Follow the standard activity assay protocol as described above.
-
Analysis: Compare the enzyme activity in the presence of the inhibitor to a control reaction without the inhibitor. A dose-dependent decrease in activity confirms the specific inhibition of the glucosidase by this compound.
Mechanism of Action: Competitive Inhibition
This compound, like its parent compound 1-deoxynojirimycin, is a competitive inhibitor. It mimics the structure of the natural glucose substrate and binds to the active site of the glucosidase, thereby preventing the substrate from binding and being hydrolyzed.
Caption: Mechanism of competitive inhibition of glucosidase.
Conclusion
Validating the activity of purified glucosidase is essential for accurate downstream applications. This compound is a powerful tool for both the affinity purification and the specific inhibition-based validation of glucosidases. By employing the detailed protocols and comparative data in this guide, researchers can confidently and efficiently characterize their purified glucosidase preparations. The use of standardized assays is paramount for generating comparable data across different studies and inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin, a new affinity ligand for the purification of trimming glucosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Easy assembly of ligands for glycosidase affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity chromatography of glycosidases. Preparation and properties of affinity column adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different effects of the glucosidase inhibitors 1-deoxynojirimycin, N-methyl-1-deoxynojirimycin and castanospermine on the glycosylation of rat alpha 1-proteinase inhibitor and alpha 1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by acarbose, nojirimycin and 1-deoxynojirimycin of glucosyltransferase produced by oral streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification by affinity chromatography and characterization of a neutral alpha-glucosidase from horse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of α-glucosidase inhibition by Cudrania tricuspidata according to harvesting time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mannosidase Inhibitors: Kifunensine vs. N-5-Carboxypentyl-deoxymannojirimycin
For researchers, scientists, and drug development professionals, understanding the nuances of mannosidase inhibitors is critical for advancing studies in glycoprotein processing, quality control, and the development of novel therapeutics. This guide provides a detailed comparison of two mannosidase inhibitors: kifunensine and N-5-Carboxypentyl-deoxymannojirimycin.
Due to the limited availability of quantitative data on the mannosidase inhibitory activity of this compound, this guide will focus on a comparative analysis between the well-characterized inhibitor, kifunensine, and the parent compound of the requested analogue, 1-deoxymannojirimycin (dMM). This comparison will provide valuable insights into the structure-activity relationships and inhibitory profiles of these critical research compounds.
Executive Summary
Kifunensine is a potent and highly selective inhibitor of Class I α-mannosidases, particularly α-1,2-mannosidase I, which plays a crucial role in the early stages of N-glycan processing in the endoplasmic reticulum (ER).[1][2] In contrast, 1-deoxymannojirimycin (dMM) also inhibits α-mannosidase I, acting as a competitive inhibitor by mimicking the mannose substrate.[3] While both compounds effectively halt the trimming of mannose residues, leading to the accumulation of high-mannose N-glycans, kifunensine is reported to be significantly more potent, with some studies suggesting it is 50 to 100 times more effective than dMM.[1][4]
Data Presentation: Inhibitor Performance at a Glance
The following table summarizes the quantitative data on the inhibitory potency of kifunensine and 1-deoxymannojirimycin against mannosidases. It is important to note that IC50 and Ki values can vary depending on the enzyme source, substrate, and specific assay conditions.
| Inhibitor | Target Mannosidase | IC50 | Ki | Organism/Source |
| Kifunensine | α-1,2-Mannosidase I | 20-50 nM[2] | 130 nM (ER α-1,2-mannosidase I), 23 nM (Golgi α-mannosidase I)[1] | Mung Bean, Mammalian |
| Jack Bean α-Mannosidase | 120 µM[5] | - | Jack Bean | |
| Golgi α-Mannosidase II | - | 5.2 mM[6] | Drosophila melanogaster | |
| 1-Deoxymannojirimycin (dMM) | α-1,2-Mannosidase I | 20 nM[3] | - | Mung Bean |
| Golgi α-Mannosidase I | low µmolar inhibition[7][8] | - | Rat Liver |
Mechanism of Action
Both kifunensine and 1-deoxymannojirimycin interfere with the N-linked glycosylation pathway by inhibiting α-mannosidase I. This enzyme is responsible for trimming mannose residues from the Man9GlcNAc2 oligosaccharide precursor attached to newly synthesized glycoproteins in the ER.
Kifunensine acts as a potent, non-competitive inhibitor of Class I α-mannosidases.[1][2] Its structure, a cyclic oxamide derivative of 1-amino mannojirimycin, allows it to bind tightly to the enzyme.[5]
1-Deoxymannojirimycin , as a mannose analog, functions as a competitive inhibitor, directly competing with the mannose substrate for the active site of α-mannosidase I.[3]
The inhibition of α-mannosidase I by either compound results in the accumulation of glycoproteins with unprocessed, high-mannose N-glycans (primarily Man9GlcNAc2). This alteration of the glycan structure can have significant downstream effects on protein folding, quality control, and cellular trafficking.
Mandatory Visualizations
References
- 1. Kifunensine - Wikipedia [en.wikipedia.org]
- 2. Kifunensine, class I alpha-mannosidase inhibitor (CAS 109944-15-2) | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. glycofinechem.com [glycofinechem.com]
- 5. Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. The effect of 1-deoxymannojirimycin on rat liver alpha-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-butyl-deoxynojirimycin and N-5-Carboxypentyl-deoxymannojirimycin for Researchers
This guide provides a detailed comparative overview of two significant iminosugar derivatives: N-butyl-deoxynojirimycin (NB-DNJ) and N-5-Carboxypentyl-deoxymannojirimycin (N-5-C-DMJ). Iminosugars, analogs of monosaccharides where the ring oxygen is replaced by a nitrogen atom, are potent inhibitors of various glycosidases and glycosyltransferases, making them valuable tools in glycobiology research and as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, inhibitory profiles, and the experimental protocols for their evaluation.
Introduction to the Compounds
N-butyl-deoxynojirimycin (NB-DNJ) , also known as Miglustat, is a well-characterized iminosugar. It is an N-alkylated derivative of deoxynojirimycin (DNJ), a glucose analog. The addition of the butyl group enhances its lipophilicity and alters its biological activity compared to the parent compound.[1][2] NB-DNJ is clinically approved for the treatment of Gaucher disease, a lysosomal storage disorder.[1]
This compound (N-5-C-DMJ) is a derivative of deoxymannojirimycin, a mannose analog. The key structural feature of this compound is the N-linked 5-carboxypentyl group. This functional group is often utilized for the preparation of affinity chromatography resins, indicating its strong binding affinity for specific enzymes, particularly mannosidases.[3]
Mechanism of Action and Biological Targets
The primary mechanism of action for both compounds is the competitive inhibition of carbohydrate-processing enzymes. Their structural similarity to the natural monosaccharide substrates allows them to bind to the active site of these enzymes, blocking their catalytic activity.[4]
N-butyl-deoxynojirimycin (NB-DNJ) exhibits a dual mechanism of action:
-
Inhibition of α-Glucosidases I and II: These enzymes are located in the endoplasmic reticulum and are crucial for the initial steps of N-linked glycoprotein processing. By inhibiting these enzymes, NB-DNJ disrupts the proper folding of glycoproteins, a mechanism that contributes to its antiviral activity.[5][6]
-
Inhibition of Glucosylceramide Synthase (GCS): This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[5][7] Inhibition of GCS by NB-DNJ leads to a reduction in the accumulation of glycosphingolipids, which is the therapeutic basis for its use in Gaucher disease.[5][8]
This compound (N-5-C-DMJ) is primarily recognized as an inhibitor of α-mannosidases . Its use as a ligand for the affinity purification of Man9 mannosidase, an enzyme involved in the processing of N-linked glycoproteins, strongly supports this specificity.[3] α-Mannosidases are involved in the trimming of mannose residues from oligosaccharide chains during glycoprotein maturation in the endoplasmic reticulum and Golgi apparatus.
Comparative Inhibitory Activity
The following table summarizes the known inhibitory constants (IC50 and Ki) for both compounds against their primary enzyme targets. It is important to note that direct comparative studies under identical experimental conditions are limited.
| Compound | Enzyme Target | Inhibitory Constant | Source Organism/Cell Line | Reference |
| N-butyl-deoxynojirimycin (NB-DNJ) | α-Glucosidase I | Ki ≈ 0.45 µM | Pig Liver | [9][10] |
| Glucosylceramide Synthase | IC50 ≈ 25 µM | In vitro | [11] | |
| This compound (N-5-C-DMJ) | Man9 Mannosidase | Potent Ligand (Specific Ki not cited) | - | [3] |
Cellular Effects
N-butyl-deoxynojirimycin (NB-DNJ) readily enters cells, and its uptake is rapid, occurring in less than a minute.[11][12] Inside the cell, it exerts its inhibitory effects on both glycoprotein processing and glycosphingolipid biosynthesis. Inhibition of α-glucosidases leads to the accumulation of glucosylated free oligosaccharides.[6] The inhibition of glucosylceramide synthase results in a significant reduction of cellular glycosphingolipid levels.[11][12]
The cellular effects of This compound (N-5-C-DMJ) are less well-documented in publicly available literature. Based on its potent inhibition of mannosidases, it is expected to disrupt the N-linked glycosylation pathway at the mannose-trimming steps, leading to an accumulation of high-mannose glycoproteins. Further research is required to fully elucidate its cellular consequences.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these inhibitors. Below are standard protocols for the key enzymatic assays.
α-Glucosidase Inhibition Assay
This assay spectrophotometrically measures the inhibition of α-glucosidase activity using a chromogenic substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
Test compound (NB-DNJ) and positive control (e.g., Acarbose)
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a microplate well, add the test compound at various concentrations.
-
Add the pNPG substrate solution to each well.
-
Pre-incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the α-glucosidase solution.
-
Incubate at 37°C for a defined time.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
α-Mannosidase Inhibition Assay
This assay is similar to the α-glucosidase assay but uses a mannoside substrate.
Materials:
-
α-Mannosidase (e.g., from Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside (pNP-Man)
-
Appropriate buffer (e.g., sodium acetate buffer, pH 4.5)
-
Sodium carbonate (Na2CO3) solution
-
Test compound (N-5-C-DMJ) and positive control
Procedure:
-
Follow the same general steps as the α-glucosidase assay, substituting α-mannosidase and pNP-Man.
-
The buffer pH should be optimized for the specific α-mannosidase used.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Glucosylceramide Synthase (GCS) Inhibition Assay
This assay typically involves radiolabeled or fluorescent substrates to measure the activity of GCS in cell lysates or purified enzyme preparations.
Materials:
-
Cell lysates or purified GCS
-
Radiolabeled UDP-glucose (e.g., [14C]UDP-glucose) or fluorescently tagged ceramide
-
Ceramide
-
Reaction buffer
-
Test compound (NB-DNJ)
-
Scintillation fluid and counter or fluorescence plate reader
Procedure:
-
Incubate the enzyme source with the test compound.
-
Add ceramide and the labeled substrate to initiate the reaction.
-
Incubate under optimal conditions (temperature, time).
-
Stop the reaction (e.g., by adding a solvent to extract the lipids).
-
Separate the product (glucosylceramide) from the unreacted substrate using techniques like thin-layer chromatography (TLC) or solid-phase extraction.
-
Quantify the amount of product formed by measuring radioactivity or fluorescence.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizing the Pathways and Experimental Logic
Graphviz diagrams are provided below to illustrate the key signaling pathways and the logical flow of the comparative analysis.
Caption: Inhibition of N-linked Glycoprotein Processing Pathway.
Caption: Inhibition of Glycosphingolipid Biosynthesis by NB-DNJ.
Caption: Workflow for Comparative Inhibitor Analysis.
Conclusion
N-butyl-deoxynojirimycin and this compound are valuable chemical tools for probing distinct aspects of glycobiology. NB-DNJ's dual inhibitory action on α-glucosidases and glucosylceramide synthase provides a broader impact on cellular glycosylation and lipid metabolism. In contrast, N-5-C-DMJ appears to be a more selective inhibitor of α-mannosidases, making it a useful reagent for studying the specific roles of these enzymes in glycoprotein maturation. The choice between these two compounds will largely depend on the specific biological question and the pathway of interest. Further quantitative studies on the inhibitory profile and cellular effects of N-5-C-DMJ are warranted to fully understand its potential and to enable more direct comparisons with other well-characterized iminosugars like NB-DNJ.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-butyldeoxygalactonojirimycin inhibits glycolipid biosynthesis but does not affect N-linked oligosaccharide processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. 1-Deoxynojirimycin | CAS:19130-96-2 | Glucosidase I and II inhibitor | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the purity of glucosidase isolated with N-5-Carboxypentyl-deoxymannojirimycin
For researchers, scientists, and drug development professionals, the isolation of high-purity glucosidase is a critical step for functional studies, structural analysis, and the development of therapeutic agents. This guide provides a comparative evaluation of glucosidase purification using N-5-Carboxypentyl-deoxymannojirimycin-based affinity chromatography versus traditional methods, supported by experimental data and detailed protocols.
Glucosidases are a broad family of enzymes that hydrolyze glycosidic bonds, playing crucial roles in various biological processes, including carbohydrate metabolism, glycoprotein processing, and quality control of protein folding in the endoplasmic reticulum. The purity of isolated glucosidase directly impacts the reliability and reproducibility of subsequent experiments. While numerous methods exist for protein purification, the choice of technique significantly influences the final purity, yield, and activity of the enzyme.
This guide focuses on the efficiency of affinity chromatography using this compound, a potent and specific inhibitor of certain glucosidases, and compares its performance with conventional purification strategies such as ammonium sulfate precipitation, ion exchange chromatography, and gel filtration chromatography.
Comparison of Glucosidase Purification Methods
The effectiveness of a purification protocol is typically assessed by the purification fold, which indicates the increase in specific activity of the target protein, and the final yield. The following tables summarize quantitative data from various studies, showcasing the performance of different purification techniques.
Table 1: Purification of α-Glucosidase from Aspergillus niger
This table illustrates a multi-step purification process for α-glucosidase, providing a typical example of a conventional purification workflow.
| Purification Step | Total Activity (U) | Total Protein (mg) | Specific Activity (U/mg) | Purification Fold | Yield (%) |
| Crude Enzyme | 1500 | 33,333 | 0.045 | 1.0 | 100 |
| Ultrafiltration | 1200 | 3,000 | 0.4 | 8.9 | 80 |
| Ethanol Precipitation | 825 | 1,833 | 0.45 | 10.0 | 55 |
| DEAE Ion Exchange | 450 | 300 | 1.5 | 33.3 | 30 |
| Gel Filtration | 229 | 229 | 1.0 | 22.2 | 15.3 |
Data adapted from a study on α-glucosidase from Aspergillus niger.[1][2]
Table 2: Purification of α-Glucosidase from Rhizobium sp.
This table presents another example of a conventional multi-step purification protocol for a bacterial α-glucosidase.
| Purification Step | Total Activity (U) | Total Protein (mg) | Specific Activity (U/mg) | Purification Fold | Yield (%) |
| Crude Extract | 28.5 | 2375 | 0.012 | 1 | 100 |
| Ammonium Sulfate | 18.8 | 376 | 0.05 | 4.2 | 66 |
| DEAE-TrisAcryl M | 10.8 | 43.2 | 0.25 | 20.8 | 38 |
| Phenyl-Sepharose | 7.4 | 7.4 | 1.0 | 83.3 | 26 |
| Reactive Blue 2 | 5.7 | 2.85 | 2.0 | 166.7 | 20 |
| Ultrogel AcA 44 | 5.1 | 0.9 | 5.71 | 475 | 18 |
Data adapted from a study on α-glucosidase from Rhizobium sp. strain USDA 4280.[3]
Table 3: Single-Step Affinity Purification of Glucosidase I
This table highlights the potential of affinity chromatography for a high degree of purification in a single step. While specific activity values were not provided in the abstract, the method is noted for its high yield and ability to achieve a homogenous enzyme preparation. N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin, a derivative of the topic's ligand, was used here.[4]
| Purification Step | Key Outcome |
| Affinity Chromatography | One-step purification with high yield. Eliminates the need for additional purification steps.[4] |
Table 4: Affinity Chromatography of Neutral α-Glucosidase from Horse Kidney
This table provides quantitative data for a single-step affinity purification, demonstrating a significant purification fold and reasonable yield.
| Purification Step | Total Activity (units) | Total Protein (mg) | Specific Activity (units/mg) | Purification Fold | Yield (%) |
| Crude Extract | 12,000 | 20,600 | 0.58 | 1 | 100 |
| Affinity Chromatography | 4,000 | 12 | 333 | ~580 | 33 |
Data adapted from a study on neutral α-glucosidase from horse kidney using p-aminophenyl-β-D-maltoside as the ligand.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the key experiments discussed.
Affinity Chromatography with this compound Ligand
This protocol is a generalized procedure based on the principles of affinity chromatography using deoxynojirimycin derivatives.
a. Preparation of the Affinity Resin:
-
Synthesize this compound. An improved, high-yield synthesis involves the reductive amination of deoxymannojirimycin with methyl 5-formylvalerate and NaBH3CN at a neutral pH, followed by hydrolysis.[6]
-
Couple the synthesized ligand to a solid support, such as 6-aminohexyl Sepharose 4B, using a water-soluble carbodiimide.[6]
b. Purification Protocol:
-
Equilibrate the affinity column with a binding buffer (e.g., 20 mM sodium phosphate buffer, pH 7.2, containing 1 mM EDTA and 1 mM DTT).
-
Load the crude or partially purified enzyme extract onto the column.
-
Wash the column extensively with the binding buffer to remove unbound proteins.
-
Elute the bound glucosidase using a competitive inhibitor (e.g., a high concentration of the free ligand or a pH shift, depending on the specific interaction).
-
Collect fractions and assay for glucosidase activity and protein concentration.
-
Analyze the purity of the eluted fractions by SDS-PAGE.
Ion Exchange Chromatography (Anion Exchange)
-
Equilibrate a DEAE (diethylaminoethyl) cellulose or Sepharose column with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the protein sample onto the column.
-
Wash the column with the starting buffer to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).
-
Collect fractions and assay for glucosidase activity and protein concentration.
-
Analyze the purity of the active fractions by SDS-PAGE.
Gel Filtration Chromatography
-
Equilibrate a gel filtration column (e.g., Sephadex G-100 or Sephacryl S-200) with a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing 150 mM NaCl).
-
Concentrate the protein sample to a small volume.
-
Load the concentrated sample onto the column.
-
Elute the proteins with the equilibration buffer at a constant flow rate. Proteins will separate based on their molecular size, with larger proteins eluting first.
-
Collect fractions and assay for glucosidase activity and protein concentration.
-
Analyze the purity of the active fractions by SDS-PAGE.
Glucosidase Activity Assay (using p-Nitrophenyl-α-D-glucopyranoside - pNPG)
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0), the enzyme sample, and the substrate pNPG (e.g., 10 mM final concentration).
-
Incubate the mixture at a specific temperature (e.g., 37°C or 50°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a basic solution (e.g., 1 M sodium carbonate or 0.4 M NaOH-glycine buffer, pH 10.8).
-
Measure the absorbance of the released p-nitrophenol at 405-410 nm using a spectrophotometer.
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Mix the protein samples with a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT) and heat to denature the proteins.
-
Load the denatured samples onto a polyacrylamide gel.
-
Apply an electric field to separate the proteins based on their molecular weight.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
-
The presence of a single band at the expected molecular weight indicates a high degree of purity.
Visualizations
Signaling Pathway: ER Glycoprotein Quality Control
Glucosidases I and II are key enzymes in the endoplasmic reticulum (ER) quality control pathway, which ensures the proper folding of newly synthesized glycoproteins.
Caption: ER Glycoprotein Quality Control Pathway.
Experimental Workflow: Glucosidase Purification and Analysis
This diagram illustrates a typical workflow for the purification and subsequent analysis of glucosidase.
Caption: Glucosidase Purification and Analysis Workflow.
Conclusion
The selection of a purification strategy for glucosidase depends on the specific research goals, including the required level of purity, the desired yield, and the available resources.
-
Affinity chromatography using specific inhibitors like this compound offers the potential for high-purity enzyme isolation in a single step with a good yield. This method is particularly advantageous when high specificity is required, as it minimizes the loss of the target protein and preserves its activity.
-
Conventional methods , such as ammonium sulfate precipitation, ion exchange chromatography, and gel filtration chromatography, are robust and widely applicable techniques. While they may require multiple steps to achieve high purity, often leading to a lower overall yield, they are generally more cost-effective and do not necessitate the synthesis of a specific ligand.
For applications demanding the highest purity and specific activity, such as structural biology or the development of highly specific enzyme inhibitors, affinity chromatography is often the preferred method. For larger-scale production or when a moderately pure enzyme is sufficient, a multi-step conventional approach may be more practical. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in designing an optimal purification strategy for their specific glucosidase of interest.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification and Characterization of an α-Glucosidase from Rhizobium sp. (Robinia pseudoacacia L.) Strain USDA 4280 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin, a new affinity ligand for the purification of trimming glucosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification by affinity chromatography and characterization of a neutral alpha-glucosidase from horse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Easy assembly of ligands for glycosidase affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Landscape of Deoxymannojirimycin Analogues as α-Mannosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structural and functional comparison of deoxymannojirimycin (DMJ) and its analogues as inhibitors of α-mannosidases. Deoxymannojirimycin, an iminosugar analogue of D-mannose, is a potent and selective inhibitor of class I α-1,2-mannosidases, which play a critical role in the N-linked glycosylation pathway of proteins. Understanding the structure-activity relationships (SAR) of DMJ analogues is crucial for the rational design of more potent and selective therapeutic agents targeting diseases such as viral infections and cancer.
Comparative Analysis of Inhibitory Potency
The inhibitory potential of deoxymannojirimycin and its analogues is typically evaluated against various α-mannosidases. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify their potency. While extensive quantitative data for a wide range of DMJ analogues is limited in publicly available literature, the following table summarizes the available data for DMJ and related compounds to facilitate a comparative analysis.
| Inhibitor | Target Enzyme | Enzyme Source | IC50 | Ki | Reference |
| 1-Deoxymannojirimycin (DMJ) | α-1,2-Mannosidase I | Mung Bean | 0.02 µM | - | [1] |
| 1-Deoxymannojirimycin (DMJ) | Golgi α-Mannosidase I | Rat Liver | Low µM range | - | |
| 1-Deoxymannojirimycin (DMJ) | Endoplasmic Reticulum α-Mannosidase | Rat Liver | Not Inhibited | - | [2] |
| 1-Deoxymannojirimycin (DMJ) | Golgi α-Mannosidase II | Rat Liver | Not Inhibited | - | [2] |
| 1-Deoxymannojirimycin (DMJ) | Lysosomal α-Mannosidase | Rat Liver | Not Inhibited | - | [2] |
| 6-epi-Castanospermine | α-Mannosidase | Not Specified | More potent than DMJ | - | [3] |
| Kifunensine | ER α-1,2-Mannosidase I | Human | - | 130 nM | |
| Kifunensine | Golgi α-Mannosidase I | Mammalian | 20-50 nM | 23 nM | [1] |
| Swainsonine | Golgi α-Mannosidase II | Drosophila | 400 µM | - | [1] |
| Swainsonine | Lysosomal α-Mannosidase | Human | - | 7.5 x 10⁻⁵ M | [1] |
Note: IC50 and Ki values can vary depending on the specific enzyme source, substrate, and assay conditions.
Structural Comparison of Deoxymannojirimycin and Its Analogues
The core structure of deoxymannojirimycin is a piperidine ring with hydroxyl groups that mimic the stereochemistry of D-mannose. Modifications to this core structure, particularly at the nitrogen atom (N-alkylation), are a common strategy to modulate the inhibitory activity and selectivity of these compounds. While specific inhibitory data for N-alkylated DMJ is scarce, studies on the analogous N-alkylated deoxynojirimycin (DNJ) derivatives suggest that the length and nature of the alkyl chain can significantly influence potency.[4]
Mechanism of Action: Inhibition of N-Glycan Processing
Deoxymannojirimycin and its analogues act as competitive inhibitors of α-mannosidase I. This enzyme is responsible for trimming mannose residues from high-mannose N-glycans on newly synthesized glycoproteins in the endoplasmic reticulum (ER) and Golgi apparatus. By inhibiting this key step, DMJ analogues lead to the accumulation of glycoproteins with unprocessed high-mannose oligosaccharides, which can affect protein folding, quality control, and trafficking.
Experimental Protocols
α-Mannosidase I Inhibition Assay using p-Nitrophenyl-α-D-mannopyranoside
This colorimetric assay is a standard method for determining the inhibitory activity of compounds against α-mannosidase.
Principle: The assay utilizes the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNPM). α-Mannosidase cleaves pNPM to release p-nitrophenol, which is a yellow-colored product with an absorbance maximum at 405 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity. In the presence of an inhibitor like DMJ, this rate is reduced.[1]
Materials:
-
α-Mannosidase enzyme (e.g., from Mung Bean or Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM) solution (substrate)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)
-
Deoxymannojirimycin hydrochloride or other test analogues
-
Stop Solution (e.g., 0.5 M Sodium Carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound (e.g., DMJ analogue) in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank: 50 µL of Assay Buffer (no enzyme, no inhibitor).
-
Control: 40 µL of Assay Buffer + 10 µL of enzyme solution (no inhibitor).
-
Inhibitor: 40 µL of the inhibitor dilution + 10 µL of enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add 10 µL of the pNPM substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Add 100 µL of Stop Solution to all wells to stop the enzymatic reaction. The development of a yellow color indicates the formation of p-nitrophenol.
-
Absorbance Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
This guide provides a foundational understanding of the structural and functional aspects of deoxymannojirimycin analogues. The provided data and protocols can aid researchers in the design and execution of experiments aimed at developing novel and more effective α-mannosidase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isolation and SAR studies of bicyclic iminosugars from Castanospermum australe as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-5-Carboxypentyl-deoxymannojirimycin: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-5-Carboxypentyl-deoxymannojirimycin, ensuring compliance and minimizing risk.
I. Understanding the Compound and Associated Hazards
This compound is a ligand utilized in the preparation of affinity resins for the purification of mannosidase. While comprehensive toxicological data for this specific compound is not widely available, it is prudent to handle it with care, assuming potential hazards in line with similar chemical structures. Safety Data Sheets (SDS) for related compounds indicate that they may be harmful if swallowed, inhaled, or in contact with skin. Therefore, a conservative approach to its disposal is paramount.
II. Quantitative Data Summary
A thorough review of available safety and product data sheets did not yield specific quantitative data regarding the ecotoxicity or environmental fate of this compound. In the absence of this information, the precautionary principle dictates that the compound should be treated as potentially harmful to the environment and disposed of through certified hazardous waste channels.
| Data Point | Value |
| Acute Toxicity (Oral) | Data not available |
| Acute Toxicity (Dermal) | Data not available |
| Acute Toxicity (Inhalation) | Data not available |
| Environmental Hazards | Data not available |
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is based on general best practices for laboratory chemical waste management.
-
Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containerization:
-
Keep the this compound in its original, clearly labeled container whenever possible.
-
If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container. The label should clearly state "Hazardous Waste" and include the full chemical name.
-
Do not mix this compound with other waste streams.
-
-
Waste Segregation: Segregate the container with this compound from other laboratory waste to prevent accidental mixing.
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Engage a Certified Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with all available information on the compound, including the Safety Data Sheet if available.
-
-
Record Keeping: Maintain a detailed record of the amount of this compound disposed of and the date of disposal.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the relevant local, state, and federal regulations before disposing of any chemical waste.
Safeguarding Research: A Guide to Handling N-5-Carboxypentyl-deoxymannojirimycin
Personal Protective Equipment (PPE)
To minimize exposure risk, a comprehensive PPE strategy is mandatory. The following table summarizes the recommended personal protective equipment for handling N-5-Carboxypentyl-deoxymannojirimycin, based on guidelines for similar chemical structures.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, as related compounds are considered harmful upon dermal absorption.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from accidental splashes or dust particles.[2][3] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher-level respirator | Prevents inhalation of the powdered compound, which may be harmful.[2][3] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage protocols are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Parameter | Guideline |
| Ventilation | Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood. |
| Hygiene | Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[2] |
| Storage Temperature | Store at -20°C for long-term stability. |
| Storage Conditions | Keep the container tightly closed in a dry and well-ventilated place.[2] The compound may be temperature-sensitive and hygroscopic.[3][4] |
| Incompatibilities | Avoid strong oxidizing agents.[1][2] |
Disposal Plan
The disposal of this compound and any contaminated materials must adhere to local, state, and federal regulations.
-
Unused Product: Unused or waste material should be treated as hazardous waste. It is recommended to contact a licensed professional waste disposal service for proper disposal.[2]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2]
-
General Guidance: Do not allow the product or its containers to enter drains or waterways.[1]
Emergency Procedures
In the event of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2][3] Seek medical attention if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Consult a physician.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Visualizing Safety Protocols
To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the recommended workflows.
Caption: Workflow for PPE selection and use when handling this compound.
Caption: Step-by-step disposal plan for this compound and related waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
